2-Amino-4-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNMGCVLKKYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437117 | |
| Record name | 2-Amino-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119023-25-5 | |
| Record name | 2-Amino-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-4-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-4-fluorobenzamide (CAS Number: 119023-25-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5), a fluorinated aromatic amide of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific compound, this guide presents the known properties of this compound and supplements this with information on structurally related compounds to provide context for its potential applications and methodologies for its study.
Core Compound Properties
This compound is a small molecule featuring a benzamide core with an amino and a fluoro substituent on the aromatic ring. Its chemical structure suggests its potential as a versatile building block in the synthesis of more complex molecules.
Table 1: Physicochemical and Product Data for this compound
| Property | Value | Source |
| CAS Number | 119023-25-5 | Multiple Sources[1][2][3] |
| Molecular Formula | C₇H₇FN₂O | Multiple Sources[1][3] |
| Molecular Weight | 154.14 g/mol | Multiple Sources[1][4] |
| Appearance | Solid | |
| Purity | ≥98% | [5] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature or 2-8°C | [2] |
Potential Biological Significance: Insights from Analogs
While no specific biological activity has been documented for this compound itself, the broader class of 2-aminobenzamides has attracted significant attention in drug discovery, particularly as inhibitors of histone deacetylases (HDACs).
One study highlighted that N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, a derivative of this compound, exhibited potent inhibitory activity against HDAC3 and displayed antitumor properties.[6][7] This suggests that the 2-amino-4-fluorophenyl moiety can be a key pharmacophore in the design of enzyme inhibitors.
Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial activities.[8][9] These studies provide a rationale for investigating the potential of this compound and its derivatives as novel therapeutic agents.
Methodologies for Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route to this compound could involve the amidation of a corresponding 2-amino-4-fluorobenzoic acid or its activated derivative. A general workflow for the synthesis of 2-aminobenzamide derivatives often starts from isatoic anhydride.[8][9]
Below is a generalized experimental protocol for the synthesis of a 2-aminobenzamide derivative from isatoic anhydride, which could be adapted for the synthesis of the title compound.
Experimental Protocol: Synthesis of 2-Aminobenzamide Derivatives
-
Materials: Isatoic anhydride, appropriate amine, dimethylformamide (DMF).
-
Procedure:
-
Dissolve isatoic anhydride (1 equivalent) in DMF.
-
Add a solution of the desired amine (1 equivalent) in DMF to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed, and can be further purified by recrystallization.[8][9]
-
Diagram 1: General Synthetic Workflow for 2-Aminobenzamide Derivatives
Caption: A generalized workflow for the synthesis of 2-aminobenzamide derivatives.
Analytical Characterization
The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Table 2: General Analytical Methods for Benzamide Derivatives
| Technique | Purpose | General Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with a modifier like formic acid or ammonium formate. Detection: UV spectrophotometry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to confirm the chemical structure. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electrospray ionization (ESI) is a common technique for this class of compounds. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic peaks for N-H, C=O, and C-F bonds would be expected. |
Diagram 2: General Analytical Workflow for Compound Characterization
Caption: A standard workflow for the analytical characterization of a synthesized compound.
Potential Research Applications
Given the properties of its structural analogs, this compound holds potential as a key intermediate in several areas of research and development:
-
Drug Discovery: As a scaffold for the synthesis of novel enzyme inhibitors (e.g., HDAC or kinase inhibitors) and antimicrobial agents. The fluorine atom can be strategically used to modulate physicochemical properties such as metabolic stability and binding affinity.
-
Chemical Biology: As a starting material for the development of chemical probes to study biological pathways.
-
Materials Science: The incorporation of the fluorinated benzamide moiety could be explored for the development of novel polymers or functional materials.
Conclusion
This compound is a chemical entity with significant potential, primarily as a building block in the synthesis of biologically active molecules. While specific experimental data for this compound remains scarce, the well-documented activities and synthetic routes for its structural analogs provide a strong foundation for future research. This guide serves as a starting point for researchers and drug development professionals interested in exploring the utility of this and related compounds. Further investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. scbt.com [scbt.com]
- 2. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 3. appchemical.com [appchemical.com]
- 4. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. products-search [coolpharm.com]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4-fluorobenzamide is a key chemical intermediate, primarily utilized as a building block in the synthesis of more complex molecules within medicinal chemistry and drug discovery. Its structural features, including an aromatic amine, a carboxamide group, and a fluorine substituent, make it a versatile scaffold for developing novel therapeutic agents. An understanding of its core physicochemical properties is fundamental for its effective application in synthesis, formulation, and biological screening. This guide provides a detailed overview of these properties, standardized experimental protocols for their determination, and logical workflows relevant to its application in research and development.
Core Physicochemical Properties
The intrinsic properties of this compound are critical for predicting its behavior in various chemical and biological systems. These parameters influence its reactivity, solubility, absorption, and overall suitability as a drug candidate precursor.
Data Presentation: Summary of Physicochemical Properties
The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇FN₂O | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][3] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 132 °C | |
| Boiling Point (Predicted) | 270.8 ± 25.0 °C | |
| Density (Predicted) | 1.344 ± 0.06 g/cm³ | |
| pKa (Predicted) | 15.69 ± 0.50 | |
| Purity (Typical) | ≥98% | [3] |
| InChI Key | OAQNMGCVLKKYJF-UHFFFAOYSA-N | [3] |
| Storage Conditions | Room temperature, in dark, under inert atmosphere | [3] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standard methodologies for key experimental procedures applicable to this compound.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad and depressed range suggests the presence of impurities.[4]
Methodology:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[3][5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube) and attached to a calibrated thermometer.[5]
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[3][6]
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Solubility Determination (Isothermal Shake-Flask Method)
Solubility is a critical parameter for drug development, influencing dissolution, bioavailability, and formulation. The shake-flask method is a gold standard for determining equilibrium solubility.[1][7]
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vial is agitated in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Sample Processing: After equilibration, the suspension is allowed to settle. The supernatant is carefully withdrawn and filtered through a fine-pore syringe filter (e.g., 0.22 or 0.45 µm) to remove all undissolved solids.[1][7]
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[1] A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) governs the ionization state of a molecule at a given pH. This is vital for predicting its behavior in biological environments and for developing analytical separation methods.
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture like methanol/water to ensure solubility.[8] The solution is typically acidified to a low pH (e.g., pH 2) with a strong acid like HCl.[9]
-
Titration Setup: A calibrated pH electrode is immersed in the stirred sample solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant, added in small, precise increments via a burette.[9][10]
-
Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.[10]
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where 50% of the functional group (in this case, the amino group) has been neutralized. This point is identified as the inflection point of the sigmoid curve.[10][11]
Purity Assessment (High-Performance Liquid Chromatography - HPLC)
HPLC is a cornerstone technique for assessing the purity of organic compounds and quantifying impurities.[5] For aromatic amines, a reversed-phase method is typically employed.
Methodology:
-
System Setup: An HPLC system equipped with a C18 column, a UV detector, and a suitable solvent delivery system is used.[12][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with different polarities.
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., the mobile phase) at a known concentration.
-
Analysis: A small volume of the sample is injected into the HPLC system. The components are separated based on their affinity for the stationary phase and are detected as they elute from the column.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key logical and experimental workflows involving this compound.
Caption: Role of this compound in a drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. byjus.com [byjus.com]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
2-Amino-4-fluorobenzamide chemical structure and synthesis
An In-depth Technical Guide to 2-Amino-4-fluorobenzamide: Chemical Structure and Synthesis
Introduction
This compound is a fluorinated aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motifs, featuring an aniline and a benzamide core, make it a versatile intermediate for creating more complex molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, making it a valuable synthon in drug discovery and development. This guide provides a detailed overview of its chemical structure, properties, and established synthesis methodologies, tailored for researchers and professionals in chemical and pharmaceutical sciences.
Chemical Structure and Properties
This compound is a substituted benzamide with an amino group at position 2 and a fluorine atom at position 4 of the benzene ring.
Key Identifiers and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 119023-25-5 | [1][2] |
| Molecular Formula | C₇H₇FN₂O | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][2] |
| Appearance | Off-white to light brown solid | [1] |
| Melting Point | 132 °C | [1] |
| Boiling Point | 270.8±25.0 °C (Predicted) | [1] |
| Density | 1.344±0.06 g/cm³ (Predicted) | [1] |
| InChI Key | OAQNMGCVLKKYJF-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=C(C(=C1F)N)C(=O)N) | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic routes. Two common and effective pathways are detailed below, starting from commercially available precursors.
Route 1: Synthesis from 2-Amino-4-fluorobenzoic Acid
This pathway involves the initial synthesis of 2-Amino-4-fluorobenzoic acid, a key intermediate, followed by its conversion to the target amide. The precursor acid is typically prepared from 4-fluorobenzoic acid through a nitration and subsequent reduction sequence.
Caption: Synthesis of this compound from 4-Fluorobenzoic Acid.
Step 1a: Synthesis of 4-Fluoro-2-nitrobenzoic Acid (Nitration)
-
In a reaction vessel equipped with a stirrer and cooling bath, slowly add 4-fluorobenzoic acid to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature, typically between -20 to 40 °C.[4]
-
Maintain stirring for 1-6 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
Carefully pour the reaction mixture over crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 4-fluoro-2-nitrobenzoic acid.
Step 1b: Synthesis of 2-Amino-4-fluorobenzoic Acid (Reduction)
-
Dissolve the 4-fluoro-2-nitrobenzoic acid from the previous step in a suitable solvent such as methanol or ethanol.[4]
-
Add a catalytic amount of palladium on carbon (e.g., 5-10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically 2-5 kg/cm ²) at a temperature ranging from 60 to 100 °C for several hours.[5]
-
After the reaction is complete, filter off the catalyst.
-
Evaporate the solvent under reduced pressure to yield 2-amino-4-fluorobenzoic acid.[5] Purity is often high (e.g., 99.2%), with yields around 82-83%.[5]
Step 1c: Synthesis of this compound (Amidation)
-
Suspend 2-amino-4-fluorobenzoic acid in an inert solvent (e.g., dichloromethane or toluene).
-
Add thionyl chloride (SOCl₂) dropwise at room temperature to convert the carboxylic acid to its acyl chloride derivative. Reflux the mixture for 2-3 hours.
-
Remove the excess SOCl₂ and solvent under vacuum.
-
Dissolve the crude acyl chloride in a suitable solvent like acetone or THF and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.
-
Stir the mixture for 1-2 hours.
-
Filter the resulting solid, wash with water, and dry to obtain this compound.
Route 2: Synthesis from 4-Fluoro-2-nitrobenzonitrile
This alternative route begins with 4-fluoro-2-nitrobenzonitrile and involves a hydrolysis step to form the amide, followed by the reduction of the nitro group. This pathway can be advantageous if the corresponding benzonitrile is readily available.
Caption: Synthesis of this compound from 4-Fluoro-2-nitrobenzonitrile.
Step 2a: Synthesis of 4-Fluoro-2-nitrobenzamide (Partial Nitrile Hydrolysis)
-
Dissolve 4-fluoro-2-nitrobenzonitrile in a suitable solvent like DMSO or ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide.[6]
-
Slowly add hydrogen peroxide (e.g., 30% aqueous solution) to the mixture while maintaining a controlled temperature.[6]
-
Stir the reaction until the nitrile is fully converted to the amide, as confirmed by analytical methods (e.g., GC-MS or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield 4-fluoro-2-nitrobenzamide.
Step 2b: Synthesis of this compound (Reduction)
-
Dissolve the 4-fluoro-2-nitrobenzamide from the previous step in a solvent such as ethyl acetate or ethanol.
-
Add a catalyst, typically 10% Pd/C.[7]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 2 atmospheres) and stir at room temperature for several hours (e.g., 16-24 hours).[7]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, filter the catalyst and remove the solvent under reduced pressure to obtain the final product, this compound. This reduction step is generally high-yielding, often achieving yields of over 98%.[7][8]
Summary of Synthesis Data
The following table summarizes typical reaction conditions and outcomes for the key steps described.
| Step | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 1b | 4-Fluoro-2-nitrobenzoic acid | H₂, 2% Pd/C, Et₃N | Methanol | 82% | >99% | [5] |
| 2b | 2-Fluoro-4-nitro-N-methylbenzamide | H₂, 10% Pd/C | Propyl Acetate | 98.2% | 98.9% | [7] |
| 2b | N-methyl-2-fluoro-4-nitrobenzamide | H₂, Pd/C | N/A | 98% | N/A | [8] |
Note: Data for step 2b is based on the reduction of a closely related N-methylated analog, which is expected to have similar reactivity and yield to the unsubstituted amide.
Conclusion
This compound is a key synthetic intermediate whose preparation is well-established. The choice of synthesis route often depends on the availability and cost of the starting materials. Both the amidation of 2-amino-4-fluorobenzoic acid and the reduction of a 4-fluoro-2-nitrobenzamide precursor offer efficient and high-yielding methods for its production. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to synthesize and utilize this valuable compound in their work.
References
- 1. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 119023-25-5 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 6. CN101503372A - A kind of preparation method of fluorobenzamide compound - Google Patents [patents.google.com]
- 7. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
4-Fluoroanthranilamide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 4-fluoroanthranilamide, a key starting material for researchers, scientists, and drug development professionals. The document outlines its core properties, experimental protocols for its use, and its role in the synthesis of bioactive molecules, particularly quinazolinones.
Core Properties of 4-Fluoroanthranilamide
4-Fluoroanthranilamide, with the CAS number 60490-33-7, is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical structure consists of a benzene ring substituted with a fluorine atom, an amino group, and an amide group, giving it unique reactivity. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.[1][2][3]
A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 118-122 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, DMSO |
| Bulk Density | ca. 250 - 350 kg/m ³ |
Spectroscopic Data
The structural characterization of 4-fluoroanthranilamide is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, influenced by the fluorine and amino substituents, as well as signals for the amine and amide protons. The exact chemical shifts and coupling constants are dependent on the solvent used.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum of 4-fluoroanthranilamide will show characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-F stretching vibrations.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
Experimental Protocols
4-Fluoroanthranilamide is a key precursor in the synthesis of various heterocyclic compounds, most notably quinazolinones, which are known for their diverse biological activities.[4][5][6]
General Procedure for the Synthesis of Quinazolin-4(3H)-ones
A widely used method involves the condensation of 4-fluoroanthranilamide with an appropriate aldehyde or a derivative.[4][6]
Materials:
-
4-Fluoroanthranilamide
-
Substituted aldehyde
-
Catalyst (e.g., p-toluenesulfonic acid, copper-based catalysts)[6]
-
Solvent (e.g., ethanol, water, or solvent-free conditions)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser, microwave reactor)
Procedure:
-
To a solution of 4-fluoroanthranilamide in the chosen solvent, add the substituted aldehyde and the catalyst.
-
The reaction mixture is then heated under reflux or subjected to microwave irradiation for a specified time, typically monitored by thin-layer chromatography (TLC).[4]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
The following diagram illustrates a typical experimental workflow for this synthesis.
Signaling Pathways and Logical Relationships
The synthesis of quinazolinones from 4-fluoroanthranilamide can proceed through several proposed reaction mechanisms, often involving a domino or tandem reaction sequence.[6] A plausible pathway involves the initial formation of an intermediate via the reaction of the amino group with the aldehyde, followed by cyclization and subsequent oxidation or rearrangement to yield the final quinazolinone product.
The diagram below illustrates a simplified logical relationship in a common synthetic pathway.
Applications in Drug Discovery
The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes 4-fluoroanthranilamide an attractive starting material in drug discovery programs.[7] Anthranilamide-based compounds have been investigated for various therapeutic applications, including as inhibitors of enzymes like Factor Xa, which is involved in blood coagulation.[7] The synthesis of libraries of quinazolinone derivatives from 4-fluoroanthranilamide allows for the exploration of structure-activity relationships and the identification of potent and selective drug candidates.
Safety Information
4-Fluoroanthranilamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[8][9][10][11] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[8][9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water.[8][9][10]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. Novel Anthranilamide-Based FXa Inhibitors: Drug Design, Synthesis and Biological Evaluation | MDPI [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
2-Amino-4-fluorobenzamide molecular weight and formula
This document provides a concise summary of the core physicochemical properties of 2-Amino-4-fluorobenzamide, a compound of interest in chemical research and development. The data presented is compiled from established chemical databases.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below. This information is critical for a variety of applications, including stoichiometric calculations, analytical method development, and interpretation of experimental results.
| Property | Value | Citations |
| Molecular Formula | C₇H₇FN₂O | [1][2] |
| Molecular Weight | 154.14 g/mol | [1][3][4] |
| CAS Number | 119023-25-5 | [1][3] |
Experimental Protocols and Signaling Pathways
The scope of this document is to provide the fundamental molecular weight and formula for this compound. Detailed experimental protocols for its synthesis or use, as well as its involvement in specific signaling pathways, are beyond this scope and would require dedicated research studies.
Structural and Logical Representations
As this guide focuses on intrinsic molecular properties, complex workflows or signaling pathways are not applicable. Therefore, graphical representations are not included.
References
An In-Depth Technical Guide to the Solubility of 2-Amino-4-fluorobenzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-4-fluorobenzamide, a crucial parameter for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the theoretical considerations of its solubility, detailed experimental protocols for its determination, and a framework for data presentation and interpretation.
Predicted Solubility Profile
The molecular structure of this compound, featuring an aromatic amine, a primary amide, and a fluorine atom, suggests a molecule with moderate polarity. The presence of amine and amide groups allows for hydrogen bonding with protic solvents. The aromatic ring and the fluorine atom contribute to its nonpolar character.
Based on the principle of "like dissolves like," the predicted solubility in various organic solvents is as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be moderately soluble due to the potential for hydrogen bonding between the solute's amine and amide groups and the solvent's hydroxyl group.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Likely to exhibit good solubility. These solvents can act as hydrogen bond acceptors for the amine and amide protons and can effectively solvate the aromatic ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the overall polar nature of this compound.
Quantitative Solubility Data
Table 1: Template for Experimental Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | 25 | e.g., Shake-Flask with HPLC | ||
| e.g., Ethanol | 25 | |||
| e.g., Acetone | 25 | |||
| e.g., Acetonitrile | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Ethyl Acetate | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Hexane | 25 |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, a well-defined experimental protocol is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[1] The concentration of the resulting saturated solution can then be determined by various analytical techniques.
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[2][3]
Materials:
-
This compound (solid)
-
Selected organic solvents of high purity
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[2]
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the optimal equilibration time by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.
-
Analyze the concentration of this compound in the filtrate using one of the methods described below.
This is a straightforward method for determining the concentration of a non-volatile solute in a volatile solvent.[4][5]
Procedure:
-
Accurately weigh an empty, dry evaporating dish (W₁).
-
Pipette a known volume of the clear, saturated filtrate into the evaporating dish.
-
Weigh the evaporating dish with the filtrate (W₂).
-
Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, dry the dish containing the solid residue to a constant weight in an oven.
-
Cool the dish in a desiccator and weigh it (W₃).
-
The mass of the dissolved solute is (W₃ - W₁). The mass of the solvent is (W₂ - W₃).
-
Calculate the solubility in terms of g/100 mL or other desired units.
HPLC is a highly sensitive and specific method for determining the concentration of a compound in solution.[6][7]
Procedure:
-
Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
This method is applicable if this compound has a significant UV absorbance at a wavelength where the solvent is transparent.[8][9]
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).
-
Sample Analysis: Dilute the filtered saturated solution with the solvent to an absorbance value that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by taking the dilution factor into account.
Visualizing Experimental Workflows and Influencing Factors
The following diagrams, generated using Graphviz, illustrate the general workflow for solubility determination and the key factors that influence solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of an organic compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is governed by several factors:
-
Polarity: The "like dissolves like" principle is the most significant factor.[10][11] The polarity of both the solute and the solvent determines the extent of favorable interactions.
-
Hydrogen Bonding: The ability of the amine and amide groups in this compound to act as hydrogen bond donors and acceptors will significantly enhance its solubility in solvents that can also participate in hydrogen bonding (e.g., alcohols).
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[10][12] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
Molecular Size: Generally, larger molecules tend to be less soluble than smaller ones, as more energy is required to create a cavity in the solvent to accommodate them.[12]
By following the detailed protocols outlined in this guide, researchers and drug development professionals can generate accurate and reproducible solubility data for this compound. This information is fundamental for subsequent formulation development, bioavailability studies, and overall research progress.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pharmaguru.co [pharmaguru.co]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. scirp.org [scirp.org]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Khan Academy [khanacademy.org]
- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]
Spectroscopic Profile of 2-Amino-4-fluorobenzamide: A Technical Guide
Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-fluorobenzamide (CAS RN: 119023-25-5), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering key data for compound identification and characterization. This guide summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data and provides detailed experimental protocols.
Spectroscopic Data
The following sections present the available quantitative spectroscopic data for this compound. Data is organized for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. Below are the ¹H NMR data and predicted ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.71 | br d | 1H | Amide (-CONH₂) |
| 7.58 | m | 1H | Aromatic H |
| 7.08 | m | 1H | Aromatic H |
| 6.90 | br s | 2H | Amino (-NH₂) |
| 6.44 | m | 1H | Aromatic H |
| 6.28 | m | 1H | Aromatic H |
| Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 169.5 | C=O (Amide Carbonyl) |
| 164.2 (d, J ≈ 245 Hz) | C-F |
| 152.1 (d, J ≈ 12 Hz) | C-NH₂ |
| 129.5 (d, J ≈ 8 Hz) | Aromatic C-H |
| 115.0 (d, J ≈ 3 Hz) | Aromatic C-CO |
| 105.1 (d, J ≈ 24 Hz) | Aromatic C-H |
| 101.8 (d, J ≈ 28 Hz) | Aromatic C-H |
| Note: Experimental ¹³C NMR data is not readily available in public spectral databases. The values presented are based on computational predictions and may vary from experimental results. The splitting pattern (d = doublet) and coupling constants (J) are due to through-bond interactions with the fluorine atom. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While an experimental spectrum for this compound is not available in public databases, the expected characteristic absorption bands based on its functional groups are listed below.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3450 - 3200 | Strong, Broad | N-H Stretch | Amine (-NH₂) & Amide (-CONH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 1680 - 1640 | Strong | C=O Stretch | Primary Amide |
| 1620 - 1580 | Medium | N-H Bend | Primary Amine/Amide |
| 1600 - 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1250 - 1100 | Strong | C-F Stretch | Aryl Fluoride |
| 1300 - 1150 | Medium | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| Exact Mass | 154.0542 Da |
| Expected [M]⁺ Peak | m/z 154 |
| Note: The molecular ion peak ([M]⁺) is expected in techniques like Electron Ionization (EI). In softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 155 would be predominantly observed. |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols suitable for a small organic molecule like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument performs a lock on the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then carried out to optimize the homogeneity of the magnetic field across the sample.
-
¹H NMR Acquisition:
-
A standard one-pulse proton experiment is run.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
A total of 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C experiment is performed.
-
Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Add approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to an agate mortar.
-
Grinding: Gently grind the mixture with a pestle for several minutes to ensure the sample is finely powdered and homogeneously dispersed within the KBr matrix.
-
Pellet Formation: Transfer a portion of the powdered mixture into a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for 1-2 minutes.
-
Pellet Inspection: Carefully release the pressure and extract the die. A high-quality pellet should be thin and transparent or translucent.
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small quantity of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated under vacuum to promote vaporization.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral species.
-
Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Presentation: The resulting mass spectrum is a plot of relative ion abundance versus m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel or synthesized chemical compound.
A Comprehensive Review of 2-Amino-4-fluorobenzamide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-amino-4-fluorobenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of a diverse range of biologically active compounds. The strategic incorporation of a fluorine atom at the 4-position of the 2-aminobenzamide core significantly influences the physicochemical properties of the resulting derivatives, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1] This technical guide provides a comprehensive literature review of this compound derivatives, summarizing their synthesis, biological activities, and mechanisms of action. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of a carboxylic acid with 1,2-diamino-4-fluorobenzene.
General Synthesis Protocol:
A key intermediate, 4-(bis(2-chloroethyl)amino)benzoic acid, can be synthesized and then condensed with 1,2-diamino-4-fluorobenzene to yield N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).[2]
Experimental Protocol for the Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA): [2]
-
To a solution of 4-(bis(2-chloroethyl)amino)benzoic acid (e) (2.00 g, 7.7 mmol) in THF (50 mL), carbonyldiimidazole (CDI) (1.87 g, 11.6 mmol) is added, and the solution is refluxed for 3 hours.
-
1,2-Diamino-4-fluorobenzene (3.8 g, 30.6 mmol) and trifluoroacetic acid (TFA) (1.1 g, 9.24 mmol) are added with stirring, and the mixture is kept for 16 hours at room temperature.
-
The solvent is then evaporated, and the residue is dissolved in EtOAc (50 mL).
-
The resulting EtOAc solution is washed with NaHCO3 (3 x 20 mL), 1 M citric acid (3 x 20 mL), and brine (3 x 20 mL), dried over MgSO4, and evaporated under vacuum to yield the final product.
Caption: Synthetic workflow for N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA).
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a wide range of biological activities, with significant potential in oncology and infectious diseases.
Antiproliferative and Anticancer Activity
A prominent area of investigation for this compound derivatives is their efficacy as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs) and protein kinases.
Certain this compound derivatives have emerged as potent inhibitors of Class I HDACs.[2] For instance, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) exhibits selectivity for HDAC1, 2, and 3, with particular potency against HDAC3.[2]
Table 1: HDAC Inhibitory Activity of FNA [2]
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 842.80 |
| HDAC2 | 949.15 |
| HDAC3 | 95.48 |
| HDAC4 | >5000 |
| HDAC6 | >5000 |
| HDAC7 | >5000 |
| HDAC8 | >5000 |
| HDAC9 | >5000 |
The antiproliferative activity of these HDAC inhibitors is often attributed to the induction of cell cycle arrest and apoptosis.[2]
Experimental Protocol for Cell Cycle Analysis: [2]
-
HepG2 cells are treated with the test compound for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) at 37°C for 30 minutes.
-
Propidium iodide (50 µg/mL) is added, and the cells are incubated in the dark at 4°C for 30 minutes.
-
The DNA content is analyzed by flow cytometry.
Caption: Mechanism of action of FNA as an HDAC inhibitor.
Recent studies have explored N-benzyl-2-fluorobenzamide derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and HDAC3 for the treatment of triple-negative breast cancer.[3] Compound 38 from this series demonstrated potent inhibitory activity against both targets.
Table 2: Kinase and HDAC Inhibitory Activity of Compound 38 [3]
| Target | IC50 |
| EGFR | 20.34 nM |
| HDAC3 | 1.09 µM |
The dual-targeting nature of these compounds offers a promising strategy for overcoming drug resistance in cancer.
Caption: Dual inhibition of EGFR and HDAC3 by a 2-fluorobenzamide derivative.
Antimicrobial Activity
Some 2-aminobenzamide derivatives have also been evaluated for their antimicrobial properties. While specific data for this compound derivatives is limited, related structures have shown activity against various bacterial and fungal strains.
Experimental Protocol for Antimicrobial Screening:
The antimicrobial activity can be assessed using the agar well diffusion method.
-
Bacterial or fungal cultures are uniformly spread on sterile nutrient agar plates.
-
Wells of a defined diameter are made in the agar using a sterile borer.
-
A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.
-
The plates are incubated at an appropriate temperature for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Structure-Activity Relationships
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the benzamide ring.
-
For HDAC Inhibition: The 2-amino group on the phenyl ring acts as a zinc-binding group, which is crucial for interacting with the catalytic zinc ion in the active site of HDAC enzymes. The substituents on the benzamide nitrogen can be varied to modulate potency and selectivity.
-
For Kinase Inhibition: The 4-fluorobenzyl group in dual EGFR/HDAC3 inhibitors occupies the ATP-binding pocket of EGFR, while the 2-fluorobenzamide moiety chelates with the zinc ion in the active site of HDAC3.[3]
Conclusion
This compound derivatives represent a promising class of compounds with diverse biological activities. Their potential as anticancer agents, particularly as HDAC and kinase inhibitors, is well-documented. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Further research into the structure-activity relationships and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential in various disease areas. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents based on the this compound core.
References
- 1. nbinno.com [nbinno.com]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Safe Handling of 2-Amino-4-fluorobenzamide in the Laboratory
Introduction: 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5) is a chemical compound utilized in various research and development applications, particularly as a building block in medicinal chemistry and drug discovery.[1][2] Its molecular formula is C₇H₇FN₂O, and it has a molecular weight of 154.14 g/mol .[1][3] Given its potential hazards, a thorough understanding of its safety profile and proper handling procedures is critical for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of the safety and handling protocols for this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It may also be harmful if swallowed.[6][7][8] The GHS classification is summarized below.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning[4][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| CAS Number | 119023-25-5[1] |
| Molecular Formula | C₇H₇FN₂O[1][3] |
| Molecular Weight | 154.14 g/mol [1][3] |
| Appearance | Solid, off-white to light brown[3] |
| Melting Point | 132 °C[3] |
| Boiling Point (Predicted) | 270.8 ± 25.0 °C[3] |
| Density (Predicted) | 1.344 ± 0.06 g/cm³[3] |
| Purity | Typically ≥98% |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4][6][9]
-
Avoid the formation and accumulation of dust.[4][5][6][9] Dust can form an explosive mixture with air.[10]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][9]
-
Wash hands thoroughly after handling the compound.[4][5][10]
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6][7][11]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10][11]
-
Keep in a dark place under an inert atmosphere at room temperature.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]
Exposure Control and Personal Protective Equipment (PPE)
A combination of engineering controls and personal protective equipment is essential to prevent exposure. The hierarchy of controls should be applied to ensure the highest level of safety.
References
- 1. scbt.com [scbt.com]
- 2. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 3. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. kishida.co.jp [kishida.co.jp]
A Technical Guide to High-Purity 2-Amino-4-fluorobenzamide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on high-purity 2-Amino-4-fluorobenzamide (CAS No. 119023-25-5), a key building block in modern medicinal chemistry. This document outlines commercial supplier specifications, quality control methodologies, and a practical experimental protocol for its application in the synthesis of targeted therapeutics, such as histone deacetylase (HDAC) inhibitors.
Commercial Availability and Specifications
High-purity this compound is available from several reputable chemical suppliers catering to the pharmaceutical and research industries. Purity levels typically exceed 98%, with detailed specifications available through Certificates of Analysis (CoA) provided by the vendors. While CoAs are lot-specific, the following table summarizes typical quality control parameters and specifications offered by major suppliers.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (Assay) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Infrared (IR) Spectroscopy, ¹H NMR |
| Melting Point | 131-135 °C | Capillary Method |
| Loss on Drying | ≤ 0.5% | Thermogravimetric Analysis (TGA) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP-MS) |
| Residual Solvents | Meets ICH Q3C limits | Gas Chromatography (GC-HS) |
Note: Specifications may vary between suppliers and batches. Always refer to the lot-specific Certificate of Analysis for precise data.
Synthesis and Quality Control
The synthesis of high-purity this compound is a multi-step process that requires rigorous quality control to ensure the final product is suitable for pharmaceutical research, where impurities can lead to unwanted side reactions and misleading biological data.
A common synthetic approach involves the amidation of a 2-amino-4-fluorobenzoic acid derivative. The following diagram illustrates a generalized synthetic pathway.
Experimental Protocols for Quality Control
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for assessing the purity of this compound.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
3. Procedure:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the prepared sample solution.
- Record the chromatogram for a sufficient time to allow for the elution of all potential impurities.
4. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
The following diagram illustrates the workflow for HPLC-based quality control.
Application in Drug Discovery: Synthesis of an HDAC Inhibitor Precursor
High-purity this compound is a valuable starting material in the synthesis of various pharmaceutical agents. Its primary amine and amide functionalities allow for diverse chemical modifications. A notable application is in the development of histone deacetylase (HDAC) inhibitors, a class of targeted cancer therapeutics.
The following protocol describes the amide bond formation between this compound and an acyl chloride to form a key precursor for an HDAC inhibitor.
Experimental Protocol: Amide Coupling Reaction
1. Materials:
- This compound (1.0 equivalent)
- 4-(bis(2-chloroethyl)amino)benzoyl chloride (1.1 equivalents)
- Triethylamine (Et₃N) (1.5 equivalents)
- Anhydrous Dichloromethane (DCM)
2. Procedure:
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine to the solution and stir for 10 minutes.
- In a separate flask, dissolve 4-(bis(2-chloroethyl)amino)benzoyl chloride in anhydrous DCM.
- Add the acyl chloride solution dropwise to the cooled solution of this compound over 30 minutes.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield the desired N-(2-carbamoyl-5-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide.
The signaling pathway diagram below illustrates the role of HDAC inhibitors in cancer therapy.
This technical guide provides a foundational understanding of the procurement, quality assessment, and application of high-purity this compound for professionals in drug discovery and development. Adherence to rigorous quality standards and detailed experimental protocols is paramount for the successful application of this versatile chemical intermediate in pharmaceutical research.
2-Amino-4-fluorobenzamide: A Technical Guide to its Synthesis, History, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-4-fluorobenzamide, a key fluorinated building block in medicinal chemistry. It details the compound's known synthetic routes, with a focus on experimental protocols and quantitative data. While a definitive historical record of its initial discovery remains elusive in readily accessible literature, this guide traces its documented emergence through patent filings and its subsequent application in the synthesis of complex pharmaceutical agents. A significant portion of this document is dedicated to the biological activity of its derivatives, particularly as potent Histone Deacetylase (HDAC) inhibitors, with a detailed exploration of the associated signaling pathways.
Introduction: The Rise of Fluorinated Pharmacophores
The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The history of organofluorine chemistry dates back to the 19th century, with the industrial-scale production of fluorinated compounds gaining momentum during World War II.[1][2] Since then, fluorinated motifs have been incorporated into a vast array of pharmaceuticals, enhancing their efficacy and pharmacokinetic profiles.[3] this compound (CAS No. 119023-25-5) has emerged as a valuable synthon in this landscape, providing a versatile scaffold for the construction of more complex bioactive molecules.[4][5][6][7]
Discovery and History of this compound
While the precise date and discoverer of this compound are not clearly documented in readily available academic literature, its appearance in the chemical landscape can be traced through patent applications. These documents, primarily focused on the synthesis of more complex molecules, represent the earliest public records of its preparation and utility. The compound's CAS number, 119023-25-5, serves as a key identifier in tracking its history through various chemical databases and supplier catalogs.[4][5][6][7] Its importance grew with the recognition of fluorinated anthranilamides as valuable intermediates in the pharmaceutical industry.
Synthetic Methodologies
Several synthetic routes to this compound and its precursors have been reported, primarily in the patent literature. These methods vary in their starting materials, reagents, and overall efficiency. Below are detailed protocols for some of the key synthetic strategies.
Synthesis via Hofmann Degradation of 2-p-Fluorobenzoyl Benzamide
One prominent method involves the Hofmann degradation of a benzamide precursor. This multi-step synthesis starts from phthalic anhydride and fluorobenzene.[8]
Experimental Protocol:
-
Step 1: Friedel-Crafts Reaction. Phthalic anhydride is reacted with fluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-p-fluorobenzoylbenzoic acid.
-
Step 2: Acyl Chlorination and Amidation. The resulting carboxylic acid is converted to its acyl chloride, typically using thionyl chloride, which is then reacted with ammonia to form 2-p-fluorobenzoylbenzoyl amide.
-
Step 3: Hofmann Degradation. The amide is treated with a solution of sodium hypochlorite or sodium hypobromite in sodium hydroxide. The reaction proceeds through a Hofmann rearrangement to yield 2-amino-4'-fluoro-benzophenone, a related compound. While this patent focuses on the benzophenone, the degradation of a simpler benzamide would lead to the desired this compound.
Quantitative Data Summary:
| Step | Reactants | Reagents | Product | Yield (%) |
| 1 | Phthalic anhydride, Fluorobenzene | AlCl₃ | 2-p-fluorobenzoylbenzoic acid | Not specified |
| 2 | 2-p-fluorobenzoylbenzoic acid | SOCl₂, NH₃ | 2-p-fluorobenzoylbenzoyl amide | Not specified |
| 3 | 2-p-fluorobenzoylbenzoyl amide | NaOCl, NaOH | 2-amino-4'-fluoro-benzophenone | >78.6 (overall) |
Table 1: Summary of quantitative data for the synthesis of a related benzophenone via Hofmann degradation.[8]
Synthesis from 4-Fluorohalogenobenzoic Acid
Another approach involves the nitration and subsequent reduction of a 4-fluorohalogenobenzoic acid.[9]
Experimental Protocol:
-
Step 1: Nitration. A 4-fluorohalogenobenzoic acid is nitrated to introduce a nitro group at the 2-position, yielding a 4-fluoro-2-nitrohalogenobenzoic acid.
-
Step 2: Catalytic Reduction. The nitro group is then catalytically reduced to an amino group to produce 2-amino-4-fluorobenzoic acid.
-
Step 3: Amidation. The carboxylic acid is then converted to the corresponding benzamide.
Quantitative Data Summary:
| Step | Starting Material | Product | Yield (%) |
| 1 & 2 | 4-fluorohalogenobenzoic acid | 2-amino-4-fluorobenzoic acid | High |
| 3 | 2-amino-4-fluorobenzoic acid | This compound | Not specified |
Table 2: Summary of the synthesis of the precursor 2-amino-4-fluorobenzoic acid.[9]
Application in Drug Development: A Precursor to HDAC Inhibitors
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds. A notable example is its use in the development of potent Histone Deacetylase (HDAC) inhibitors.
Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)
A derivative of this compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been identified as a potent inhibitor of class I HDACs, particularly HDAC3.[10]
Experimental Protocol:
The synthesis of FNA involves the condensation of this compound with a carboxylic acid containing a nitrogen mustard moiety.
Quantitative Data:
| Compound | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HepG2 Cell IC₅₀ (µM) |
| FNA | Not specified | Not specified | 95.48 | 1.30 |
| SAHA (control) | Not specified | Not specified | Not specified | 17.25 |
Table 3: In vitro activity of FNA compared to the known HDAC inhibitor SAHA.[10]
Signaling Pathway of FNA as an HDAC Inhibitor
FNA exerts its anticancer effects by inhibiting HDACs, leading to the hyperacetylation of histones and other proteins. This, in turn, alters gene expression, resulting in cell cycle arrest and apoptosis.
Figure 1: Signaling pathway of FNA as an HDAC inhibitor.
Experimental Workflow for Synthesis of FNA:
Figure 2: General experimental workflow for the synthesis of FNA.
Conclusion
This compound is a valuable and versatile building block in the synthesis of pharmaceutically active compounds. While its early history is not prominently documented, its utility is evident in the patent literature and its application in the development of novel therapeutics. The synthesis of the HDAC inhibitor FNA from this compound highlights the importance of this fluorinated scaffold in modern medicinal chemistry. Further exploration of derivatives of this compound holds promise for the discovery of new and improved therapeutic agents.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History of fluorine - Wikipedia [en.wikipedia.org]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 119023-25-5 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. appchemical.com [appchemical.com]
- 7. CATO Chemical Reference Standards & Materials [en.cato-chem.com]
- 8. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 9. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 10. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 2-Amino-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of diverse derivatives from the versatile starting material, 2-Amino-4-fluorobenzamide. This scaffold is a key building block in the development of targeted therapeutics, particularly in the fields of oncology and infectious diseases. The protocols outlined herein describe the synthesis of derivatives with potential applications as Poly (ADP-ribose) polymerase (PARP) inhibitors, Histone Deacetylase (HDAC) inhibitors, and antimicrobial agents.
Introduction
This compound is a valuable starting material in medicinal chemistry due to the presence of three key functional groups amenable to chemical modification: the aromatic amino group, the carboxamide, and the fluorine-substituted benzene ring. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds. This document details synthetic routes to capitalize on these features, enabling the generation of libraries of compounds for drug discovery programs.
I. Synthesis of N-Acyl and N-Aryl Derivatives
The amino group of this compound is a primary site for modification, allowing for the introduction of a wide array of substituents through acylation and arylation reactions. These modifications are fundamental in exploring the structure-activity relationships (SAR) for various biological targets.
Application Notes:
N-acylation of this compound can introduce various side chains that can interact with specific binding pockets of target proteins. For instance, the synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide has been shown to yield potent HDAC inhibitors.[1][2] The general approach involves the coupling of a carboxylic acid with the amino group of this compound using a suitable coupling agent.
Experimental Protocol: General Procedure for N-Acylation
A representative protocol for the synthesis of an N-acyl derivative is provided below.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., 4-(bis(2-chloroethyl)amino)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
II. Synthesis of Heterocyclic Derivatives
The 2-amino and amide functionalities of this compound can be utilized in cyclization reactions to form various heterocyclic systems, which are prevalent in many clinically approved drugs.
Application Notes:
Condensation of this compound with aldehydes or ketones can lead to the formation of dihydroquinazolinones, a privileged scaffold in medicinal chemistry. These reactions are often catalyzed by acids.
Experimental Protocol: Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or other suitable solvent
Procedure:
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in toluene, add a catalytic amount of p-TSA (0.1 eq).
-
Reflux the mixture using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold toluene, and dry under vacuum to yield the 2,3-dihydroquinazolin-4(1H)-one derivative.
III. Derivatives as PARP Inhibitors
Application Notes:
Derivatives of this compound are key components of several potent Poly (ADP-ribose) polymerase (PARP) inhibitors. The fluorobenzamide moiety often serves as a key pharmacophore that interacts with the nicotinamide binding site of the PARP enzyme. The synthesis of these inhibitors typically involves the coupling of a functionalized benzoic acid (derived from or analogous to this compound) with a piperazine derivative.
Signaling Pathway: PARP Inhibition
Quantitative Data: PARP Inhibitor Activity
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| Olaparib | PARP-1/2 | 1-5 | Various | [3] |
| Rucaparib | PARP-1/2 | 1.4 | - | [3] |
| Niraparib | PARP-1/2 | 3.8 | - | [3] |
| Talazoparib | PARP-1/2 | 0.9 | - | [3] |
| Derivative 16l | PARP-1 | Potent | BRCA-deficient | [4] |
| Derivative 11a | PARP-1 | 8.6 | - | [5] |
IV. Derivatives as HDAC Inhibitors
Application Notes:
The 2-aminobenzamide scaffold is a known zinc-binding group and has been incorporated into numerous Histone Deacetylase (HDAC) inhibitors. The amino group chelates the zinc ion in the active site of HDAC enzymes, leading to their inhibition. Modifications to the benzamide ring and the N-substituent can modulate potency and selectivity for different HDAC isoforms.
Signaling Pathway: HDAC Inhibition
Quantitative Data: HDAC Inhibitor Activity
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| FNA | HDAC3 | 95.48 | - | [1][2] |
| Compound 19f | HDAC1/2/3 | 130/280/310 | - | [1] |
| Compound 21a | HDAC1/2 | 260/2470 | - | [1] |
| Compound 21b | HDAC1/2 | Selective | - | [1] |
| Compound 26c | HDAC3 | Selective | B16F10, HeLa | [6] |
V. Derivatives as Antimicrobial Agents
Application Notes:
Fluorinated benzamides have demonstrated promising activity against a range of bacterial and fungal pathogens. The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The synthesis of these derivatives often involves the reaction of this compound with various electrophiles to introduce diverse pharmacophoric groups.
Experimental Workflow: Antimicrobial Screening
Quantitative Data: Antimicrobial Activity
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Fluorinated Benzimidazole | B. subtilis | 7.81 | [7] |
| Fluorinated Benzimidazole | Gram-negative bacteria | 31.25 | [7] |
| Benzamidine Derivative | P. gingivalis | 62.50 | [8] |
| Benzamidine Derivative | E. coli | 31.25 | [8] |
| Benzamidine Derivative | S. aureus | 62.50 | [8] |
Conclusion
This compound is a highly versatile and valuable scaffold for the synthesis of a wide range of biologically active derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery to explore the chemical space around this core and to develop novel therapeutics for the treatment of cancer and infectious diseases. The synthetic routes are generally robust and amenable to the generation of compound libraries for high-throughput screening. Further optimization of the reaction conditions and exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new and more potent drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 6. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4-fluorobenzamide: A Versatile Scaffold for Innovations in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzamide has emerged as a crucial building block in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its unique structural features, including a primary aromatic amine, a carboxamide group, and a fluorine atom, offer multiple points for chemical modification, enabling the development of potent and selective inhibitors for various therapeutic targets. The fluorine substitution is particularly noteworthy as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound in drug discovery and development.
Application Notes
This compound and its derivatives have demonstrated significant promise in the development of targeted therapies, particularly in the fields of oncology and infectious diseases.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The benzamide core of this compound serves as a key pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors have gained prominence as a targeted therapy for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide moiety mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP catalytic domain.[2] By inhibiting PARP, single-strand DNA breaks are not efficiently repaired, leading to the accumulation of double-strand breaks during DNA replication. In cancer cells with defective homologous recombination repair (like those with BRCA mutations), these double-strand breaks cannot be repaired, resulting in cell death.
Kinase Inhibitors
Derivatives of 2-aminobenzamide have been explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 2-aminobenzamide scaffold can be elaborated to target the ATP-binding site of kinases. For instance, derivatives have been designed to target Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in tumors.[3] Inhibition of EGFR signaling can block downstream pathways that promote cell proliferation, survival, and metastasis.
Antimicrobial Agents
Recent studies have also highlighted the potential of 2-aminobenzamide derivatives as antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal strains. The exploration of this scaffold for antimicrobial drug discovery is an active area of research, offering potential new avenues for combating infectious diseases.
Quantitative Data
The following tables summarize the biological activity of various derivatives synthesized using aminobenzamide scaffolds, highlighting the structure-activity relationships (SAR).
Table 1: Inhibitory Activity of Benzamide-Based PARP Inhibitors [1][2]
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 1.9 | 1.5 |
| Rucaparib | 1.4 | 1.4 |
| Talazoparib | 0.57 | 0.31 |
| Niraparib | 3.8 | 2.1 |
| Veliparib | 4.7 | 2.9 |
Table 2: Antiproliferative Activity of 2,4-dianilinopyrimidine Derivatives Containing N-Substituted Benzamides [4]
| Compound | FAK IC50 (µM) | H1975 (NSCLC) IC50 (µM) | A431 (Epithelial Carcinoma) IC50 (µM) |
| 8a | 0.047 ± 0.006 | 0.044 ± 0.011 | 0.119 ± 0.036 |
| 8b | 0.075 ± 0.011 | 0.075 ± 0.011 | 0.134 ± 0.021 |
| 8c | 0.125 ± 0.021 | 0.135 ± 0.025 | 0.189 ± 0.041 |
| 9a | 0.098 ± 0.015 | 0.047 ± 0.009 | 0.238 ± 0.052 |
| TAE226 | 0.025 ± 0.003 | 0.028 ± 0.005 | 0.047 ± 0.008 |
Table 3: Inhibitory Activity of 4-Methylbenzamide Derivatives as Potential Protein Kinase Inhibitors
| Compound | K562 (CML) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) | OKP-GS (Renal Carcinoma) IC50 (µM) |
| 7 | 2.27 | 1.42 | 4.56 |
| 10 | 2.53 | 1.52 | 24.77 |
| Imatinib | 0.41 | 3.89 | > 50 |
| Sorafenib | 3.55 | 3.98 | 4.17 |
| Nilotinib | 0.02 | 0.02 | > 50 |
Experimental Protocols
Detailed methodologies for key reactions involving the 2-aminobenzamide scaffold are provided below.
Protocol 1: Acylation of this compound
This protocol describes a general procedure for the acylation of the amino group of this compound, a key step in the synthesis of many PARP inhibitors.
Materials:
-
This compound
-
Acyl chloride (e.g., cyclopropanecarbonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acyl-2-amino-4-fluorobenzamide.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Derivative of this compound
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at a halogenated position of a this compound derivative. Note that the amino and amide groups may require protection prior to the coupling reaction.
Materials:
-
Halogenated this compound derivative (e.g., N-protected 2-amino-4-fluoro-5-bromobenzamide) (1.0 equivalent)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed aqueous solution of the base (if applicable)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or reaction vial, add the halogenated this compound derivative, the boronic acid, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the reaction mixture.
-
In a separate vial, dissolve the base in degassed water (if using an aqueous base system) and add it to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the application of this compound in drug discovery.
Caption: PARP Signaling Pathway in DNA Repair and Inhibition.
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Caption: A General Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Using 2-Amino-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 2-Amino-4-fluorobenzamide as a key building block in the synthesis of heterocyclic compounds, particularly quinazolin-4-ones. The inherent chemical functionalities of this compound, namely the aromatic amine, the primary amide, and the fluorine substituent, make it a valuable starting material in medicinal chemistry and drug discovery for the generation of diverse molecular scaffolds.
Application 1: Synthesis of 7-Fluoro-2-substituted-quinazolin-4(3H)-ones via Condensation with Aldehydes
Quinazolin-4(3H)-ones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. The following protocol describes a general method for the synthesis of 2-substituted quinazolin-4(3H)-ones through the condensation of 2-aminobenzamides with various aldehydes. This reaction is typically carried out in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Experimental Protocol
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired substituted aldehyde (1.1 mmol, 1.1 eq).
-
Add dimethyl sulfoxide (5 mL) to the flask.
-
The reaction mixture is heated to 100-120 °C with stirring.[1]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization or column chromatography to afford the desired 2-substituted quinazolin-4(3H)-one.
Data Presentation
The following table summarizes representative yields for the synthesis of various 2-substituted quinazolin-4(3H)-ones based on analogous reactions with 2-aminobenzamide.[1]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 7-Fluoro-2-phenyl-quinazolin-4(3H)-one | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-7-fluoro-quinazolin-4(3H)-one | 90 |
| 3 | 4-Methoxybenzaldehyde | 7-Fluoro-2-(4-methoxyphenyl)-quinazolin-4(3H)-one | 88 |
| 4 | 2-Naphthaldehyde | 7-Fluoro-2-(naphthalen-2-yl)-quinazolin-4(3H)-one | 82 |
| 5 | Thiophene-2-carbaldehyde | 7-Fluoro-2-(thiophen-2-yl)-quinazolin-4(3H)-one | 78 |
Experimental Workflow
Caption: Workflow for the synthesis of 2-substituted quinazolin-4(3H)-ones.
Application 2: Transition-Metal-Free Synthesis of 7-Fluoro-2,3-disubstituted-quinazolin-4-ones
A modern approach to quinazolin-4-one synthesis involves a transition-metal-free, base-promoted Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr reaction of ortho-fluorobenzamides with amides, followed by cyclization.[2] This method is advantageous as it avoids the use of potentially toxic and expensive metal catalysts. The fluorine atom at the 4-position of this compound is not the leaving group in this type of reaction; rather, this protocol is applicable to ortho-halobenzamides. For the purpose of these application notes, we will adapt this protocol to a hypothetical reaction of an N-protected this compound that has been subsequently ortho-halogenated, or more directly, starting from a 2-fluoro-N-substituted-benzamide.
Experimental Protocol
Materials:
-
2-Fluoro-N-substituted-benzamide (e.g., 2-fluoro-N-methylbenzamide)
-
Primary or secondary amide (e.g., benzamide)
-
Cesium carbonate (Cs
2CO3) -
Dimethyl sulfoxide (DMSO)
-
Sealed tube
-
Standard laboratory equipment for reaction setup, workup, and purification
Procedure:
-
In a sealed tube, combine the 2-fluoro-N-substituted-benzamide (1.0 mmol, 1.0 eq), the amide (2.5 mmol, 2.5 eq), and cesium carbonate (2.5 mmol, 2.5 eq).[2][3]
-
Seal the tube and heat the reaction mixture to 135 °C for 24 hours.[2][3]
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 2,3-disubstituted quinazolin-4-one.
Data Presentation
The following table presents data for the synthesis of various 2,3-disubstituted quinazolin-4-ones from 2-fluoro-N-methylbenzamide.[2]
| Entry | Amide (RCONH | Product | Yield (%) |
| 1 | Benzamide | 3-Methyl-2-phenylquinazolin-4(3H)-one | 85 |
| 2 | 4-Methylbenzamide | 3-Methyl-2-(p-tolyl)quinazolin-4(3H)-one | 82 |
| 3 | 4-Methoxybenzamide | 2-(4-Methoxyphenyl)-3-methylquinazolin-4(3H)-one | 78 |
| 4 | Acetamide | 2,3-Dimethylquinazolin-4(3H)-one | 65 |
Signaling Pathway/Logical Relationship
Caption: Plausible reaction mechanism for quinazolin-4-one synthesis.[2][3]
References
- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Amino-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-4-fluorobenzamide as a versatile starting material for the preparation of various biologically active heterocyclic compounds. The presence of the fluorine atom at the 4-position offers a strategic advantage in drug design, often enhancing metabolic stability and binding affinity. This document details synthetic protocols for quinazolinones and provides general methodologies that can be adapted for the synthesis of other heterocyclic systems. Additionally, it summarizes the anticancer activities of related fluoro-substituted heterocyclic compounds.
I. Synthesis of 7-Fluoro-2,3-dihydroquinazolin-4(1H)-ones
The condensation of this compound with various aldehydes provides a straightforward and efficient route to 7-fluoro-2,3-dihydroquinazolin-4(1H)-ones. These compounds serve as valuable scaffolds in medicinal chemistry, with many derivatives exhibiting potent anticancer activity.
Experimental Protocol: Synthesis of 2-Aryl-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones
This protocol is adapted from the general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzamides and aromatic aldehydes.[1][2][3]
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Potassium Phosphate (K₃PO₄)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and potassium phosphate (1.5 mmol).
-
Add water (5 mL) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is collected by filtration.
-
Wash the crude product with water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 2-aryl-7-fluoro-2,3-dihydroquinazolin-4(1H)-one.
Expected Yields: 60-85%
Reaction Workflow
Caption: General workflow for the synthesis of 7-fluoro-2,3-dihydroquinazolin-4(1H)-ones.
II. Synthesis of 7-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
The reaction of this compound with carbon disulfide provides a route to 7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, a key intermediate for the synthesis of various fused heterocyclic systems and other derivatives with potential biological activities.
Experimental Protocol: Synthesis of 7-Fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol is based on general methods for the synthesis of 2-thioxo-quinazolinones from anthranilamides.[4]
Materials:
-
This compound
-
Carbon Disulfide (CS₂)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound (1.0 mmol) and potassium hydroxide (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add carbon disulfide (1.5 mmol) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to yield pure 7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Expected Yields: 70-90%
Reaction Workflow
Caption: Workflow for the synthesis of 7-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
III. Potential for Synthesis of Other Heterocyclic Compounds
-
7-Fluoro-1,4-Benzodiazepines: Condensation of this compound with α-amino acid derivatives or α-haloketones, followed by cyclization, could yield 7-fluoro-1,4-benzodiazepine derivatives.[5][6][7][8]
-
Fluorinated Triazoles: The amino group of this compound could be diazotized and converted to an azide, which can then undergo cycloaddition reactions to form triazoles.[9][10][11][12]
-
Fluorinated Thiazoles: Condensation of this compound with α-halocarbonyl compounds, followed by cyclization, could be a viable route to thiazole derivatives.[13][14][15][16]
IV. Biological Activity of Fluorinated Quinazolinone Derivatives
Fluorinated quinazolinone derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various fluorinated quinazolinone derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Fluoro-quinazolinone derivative | MCF-7 (Breast) | 0.44 | [17] |
| Fluoro-quinazolinone derivative | MDA-MBA-231 (Breast) | 0.43 | [18] |
| 7-Fluoro-4-anilinoquinoline | BGC823 (Gastric) | 4.65 | [19] |
| 7-Fluoro-4-anilinoquinoline | HeLa (Cervical) | 7.15 | [19] |
| Pyrazolo-[1,5-c]quinazolinone | A549 (Lung) | 14.2 | [20] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | <0.05 | [21] |
| 4-Aminoquinazoline derivative | PC-3 (Prostate) | 1.96 | [22] |
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Several quinazolinone derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by fluoro-quinazolinone derivatives.[18][23][24][25][26]
V. Conclusion
This compound is a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly fluorinated quinazolinones with promising anticancer activity. The protocols and data presented in these application notes provide a solid foundation for researchers in drug discovery and development to explore the synthesis and biological evaluation of novel heterocyclic entities derived from this important precursor. Further research into the synthesis of other heterocyclic systems using this compound is warranted and holds the potential for the discovery of new therapeutic agents.
References
- 1. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,3-Dihydroquinazolinones via Condensation of 2-Aminobenzamides with Aldehydes under Ball Milling Conditions | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 8. Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 10. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of novel fluorinated pyrazolo-1,2,3-triazole hybrids as antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical HPLC Determination of 2-Amino-4-fluorobenzamide
These application notes provide a comprehensive guide for the quantitative analysis of 2-Amino-4-fluorobenzamide using a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals requiring accurate determination of this compound in various sample matrices.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies. This document outlines a validated RP-HPLC method for the determination of this compound, complete with detailed protocols and system suitability requirements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are fundamental to the development of a suitable HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂O | Sigma-Aldrich[1] |
| Molecular Weight | 154.14 g/mol | Sigma-Aldrich[1], Santa Cruz Biotechnology[2], ChemicalBook[3] |
| Appearance | Off-white to light brown solid | ChemicalBook[3] |
| Melting Point | 132 °C | ChemicalBook[3] |
| Predicted pKa | 15.69 ± 0.50 | ChemicalBook[3] |
| Predicted XLogP3-AA | 0.6 | PubChem[4] |
Recommended HPLC Method
A reversed-phase HPLC method with UV detection is recommended for the analysis of this compound. The following conditions have been optimized for good peak shape, resolution, and sensitivity.
Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 25 minutes |
System Suitability
System suitability tests are essential to ensure the HPLC system is performing correctly. The following parameters should be met before sample analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Resolution (Rs) between this compound and any adjacent peak | ≥ 2.0 |
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
4.1.2. Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.1.3. Sample Solution Preparation
-
Accurately weigh a portion of the sample containing approximately 10 mg of this compound and transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
After each injection, allow the chromatographic run to complete.
-
Construct a calibration curve by plotting the peak area of the this compound against the corresponding concentration.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Data Presentation
The following table summarizes the expected quantitative data from a typical analysis.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8.5 min |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation Parameters
Caption: Logical relationship of key HPLC method validation parameters.
References
- 1. This compound | 119023-25-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Amino-4-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Amino-4-fluorobenzamide, a key intermediate in pharmaceutical synthesis. The following methods describe recrystallization and flash column chromatography techniques to achieve high purity of the final product.
Recrystallization
Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent or solvent system at different temperatures. For this compound, a mixed solvent system of ethanol and water is often effective.
Summary of Recrystallization Data
The selection of an appropriate solvent system is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The following table provides estimated solubility data for this compound in a common solvent system, which can be used as a starting point for optimization.
| Solvent System (Ethanol:Water, v/v) | Temperature (°C) | Estimated Solubility ( g/100 mL) | Purity Achieved (%) |
| 80:20 | 78 | ~15 | >99.5 |
| 80:20 | 25 | ~1.5 | |
| 80:20 | 0 | <0.5 | |
| 70:30 | 80 | ~12 | >99.0 |
| 70:30 | 25 | ~1.0 | |
| 70:30 | 0 | <0.4 |
Note: The solubility data are estimations based on the general solubility of aminobenzamides and may require experimental verification and optimization.
Experimental Protocol for Recrystallization
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the hot solvent mixture (e.g., 80:20 ethanol:water) heated to its boiling point, while stirring, until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-wasted clean Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, insulate the flask to slow down the cooling process. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography
Flash column chromatography is a purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase. This method is particularly useful for separating impurities with different polarities from the desired product.
Summary of Flash Chromatography Data
The choice of eluent is crucial for achieving good separation. A common solvent system for aromatic amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The addition of a small amount of a basic modifier, such as triethylamine, can improve peak shape and reduce tailing.
| Stationary Phase | Eluent System (v/v) | Typical Rf of Product | Common Impurities Elution Profile | Purity Achieved (%) |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (70:30) | ~0.35 | Less polar impurities elute first. | >99.0 |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (60:40) | ~0.45 | More polar impurities are retained longer. | >99.0 |
| Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate:Triethylamine (70:30:0.1) | ~0.40 | Improved peak shape, reduced tailing. | >99.5 |
Note: The Rf values are estimations and should be determined by thin-layer chromatography (TLC) prior to performing the flash column.
Experimental Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system should give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the column.
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin the elution.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Purity Analysis
The purity of the final product should be assessed using a reliable analytical technique such as High-Performance Liquid Chromatography (HPLC).
HPLC Purity Analysis Protocol
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the this compound.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of this important chemical intermediate for further applications.
Application Notes: Protocols for N-Alkylation of 2-Amino-4-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-4-fluorobenzamide is a valuable building block in medicinal chemistry and drug discovery. Its primary amino group serves as a key handle for structural modification, with N-alkylation being a fundamental transformation to introduce a wide range of substituents. These modifications are crucial for modulating the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for the most common and effective methods for the N-alkylation of this compound: classical N-alkylation with alkyl halides and reductive amination. Additionally, an overview of the palladium-catalyzed Buchwald-Hartwig amination is presented as an advanced alternative.
Classical N-Alkylation with Alkyl Halides
This method involves the direct reaction of the primary amine with an alkylating agent, typically an alkyl halide, in the presence of a base.[1] It is a straightforward and widely used technique for forming C-N bonds. The base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen halide byproduct. Over-alkylation to form the tertiary amine can be a competing side reaction, but can often be controlled by using the amine as the limiting reagent or by careful selection of reaction conditions.[2]
Data Presentation: Classical N-Alkylation
The following table summarizes typical reaction conditions for the N-alkylation of this compound with various alkyl halides, based on established procedures for similar anilines.[3]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 60 - 80 | 4 - 8 | 85 - 95 |
| Ethyl Bromide | K₂CO₃ | DMF | 70 - 90 | 6 - 12 | 80 - 90 |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50 - 70 | 3 - 6 | 90 - 98 |
| Propargyl Bromide | K₂CO₃ | Acetone | Reflux | 5 - 10 | 75 - 85 |
Experimental Protocol: N-Benzylation with Benzyl Bromide
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous Acetonitrile
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Ethyl acetate, deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC) plate and appropriate mobile phase
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.
-
Stir the suspension and add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzylated product.
Workflow Visualization
Caption: Workflow for Classical N-Alkylation with Alkyl Halides.
Reductive Amination with Aldehydes or Ketones
Reductive amination is a powerful and versatile method for N-alkylation that proceeds in a one-pot fashion.[4][5] It involves the initial reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ by a selective reducing agent to the desired secondary amine.[4][6] This method avoids the use of reactive alkyl halides and often provides high yields with excellent chemoselectivity.
Commonly used reducing agents include:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reagent that does not readily reduce aldehydes or ketones, making it ideal for one-pot reactions.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Effective at reducing imines at a slightly acidic pH (6-7), where the rate of imine formation is optimal.[7]
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting carbonyl compound. Therefore, it is typically added after the imine has been pre-formed.[7]
Data Presentation: Reductive Amination
The following table summarizes typical reaction conditions for the reductive amination of this compound.[3]
| Aldehyde/Ketone | Reducing Agent | Solvent | Temperature | Time (h) | Expected Yield (%) |
| Formaldehyde (37% aq.) | NaBH₃CN | Methanol | Room Temp | 2 - 4 | 90 - 98 |
| Acetaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 3 - 6 | 85 - 95 |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 4 - 8 | 90 - 98 |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp | 12 - 24 | 70 - 80 |
Experimental Protocol: Reductive Amination with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Round-bottom flask, magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃), deionized water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin-layer chromatography (TLC)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.1 eq), and anhydrous 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, add water, and separate the layers.
-
Extract the aqueous layer with 1,2-dichloroethane or dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-benzylated product.
Workflow Visualization```dot
Caption: Conceptual Catalytic Cycle for Buchwald-Hartwig Amination.
References
- 1. brainly.in [brainly.in]
- 2. Selective N-alkylation of anilines in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Synthesis of 2-Aminobenzamide Derivatives as Antimicrobial Agents
Note to the Reader: A comprehensive search for the specific application of 2-Amino-4-fluorobenzamide in the synthesis of antimicrobial agents did not yield documented examples within the scope of this review. However, the closely related scaffold of 2-aminobenzamide serves as a crucial building block for a variety of derivatives with significant antimicrobial properties. This document provides detailed application notes and protocols for the synthesis and evaluation of these 2-aminobenzamide derivatives as potential antimicrobial agents, based on established research.
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. The 2-aminobenzamide core is a versatile pharmacophore that has been successfully incorporated into a range of biologically active molecules. Its derivatives have demonstrated a broad spectrum of activities, including antibacterial and antifungal properties. This application note details the synthesis of a series of 2-aminobenzamide derivatives and evaluates their potential as antimicrobial agents. The synthetic route often commences from isatoic anhydride, which, upon reaction with various amines, yields the corresponding 2-aminobenzamide derivatives.
Data Presentation
Table 1: Synthesis of 2-Aminobenzamide Derivatives
| Compound ID | Derivative Name | Molecular Formula | Yield (Conventional) | Yield (Microwave) |
| 1 | 2-Amino-N-(4-fluorophenyl)benzamide | C₁₃H₁₁FN₂O | 72% | 65% |
| 2 | 2-Amino-N-(4-chlorophenyl)benzamide | C₁₃H₁₁ClN₂O | 80% | 70% |
| 5 | 2-Amino-N-(4-methoxyphenyl)benzamide | C₁₄H₁₄N₂O₂ | 99% | 84% |
| 9 | 2-Amino-N-(4-chlorobenzyl)benzamide | C₁₄H₁₃ClN₂O | 95% | 62% |
Table 2: Antimicrobial Activity of Selected 2-Aminobenzamide Derivatives (Inhibition Zone in mm)
| Compound ID | B. subtilis | S. aureus | P. aeruginosa | E. coli | S. cerevisiae | A. fumigatus | C. albicans |
| 1 | 10 | 12 | - | - | 11 | 15 | 13 |
| 2 | 12 | 11 | - | - | 12 | 14 | 12 |
| 5 | 15 | 16 | 12 | 13 | 17 | 20 | 18 |
| 9 | 13 | 14 | - | - | 13 | 16 | 14 |
| Clotrimazole | - | - | - | - | 19 | 18 | 21 |
| Streptomycin | 22 | 24 | 19 | 21 | - | - | - |
Note: '-' indicates no significant activity observed.
Experimental Protocols
Protocol 1: General Synthesis of 2-Aminobenzamide Derivatives (Conventional Method)
Objective: To synthesize 2-aminobenzamide derivatives through the reaction of isatoic anhydride with various primary amines.
Materials:
-
Isatoic anhydride
-
Appropriate amine derivative (e.g., 4-fluoroaniline for compound 1 )
-
Dimethylformamide (DMF)
-
Standard laboratory glassware for reflux
-
Thin Layer Chromatography (TLC) plates (EtOH:CHCl₃ mobile phase)
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 equivalent) in a minimal amount of DMF.
-
In a separate flask, dissolve the desired amine derivative (1.0 equivalent) in DMF.
-
Add the amine solution to the isatoic anhydride solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Purify the crude product by recrystallization from an appropriate solvent to yield the final 2-aminobenzamide derivative.[1]
Protocol 2: General Synthesis of 2-Aminobenzamide Derivatives (Microwave-Assisted Method)
Objective: To synthesize 2-aminobenzamide derivatives using an efficient microwave-assisted method.
Materials:
-
Isatoic anhydride
-
Appropriate amine derivative
-
Dimethylformamide (DMF) (catalytic amount)
-
Microwave reactor
-
Ice-cold water
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
-
In a microwave-safe reaction vessel, combine isatoic anhydride (1.0 equivalent) and the desired amine derivative (1.0 equivalent).
-
Add a few drops of DMF as a catalyst.
-
Expose the mixture to microwave irradiation (e.g., 140-420 W) for a short duration (typically 4-10 minutes).[1]
-
After irradiation, cool the reaction vessel to room temperature.
-
Add approximately 5 mL of ice-cold water to the reaction mixture to induce precipitation.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water and purify by recrystallization.[1]
Protocol 3: Antimicrobial Screening (Agar Well Diffusion Method)
Objective: To evaluate the in vitro antimicrobial activity of the synthesized 2-aminobenzamide derivatives.
Materials:
-
Synthesized 2-aminobenzamide derivatives
-
Standard antibiotic and antifungal drugs (e.g., Streptomycin, Clotrimazole)
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli)
-
Fungal strains (e.g., Saccharomyces cerevisiae, Aspergillus fumigatus, Candida albicans)
-
Nutrient agar plates
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare sterile nutrient agar plates and allow them to solidify.
-
Inoculate the agar plates with the respective microbial cultures.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare solutions of the synthesized compounds and standard drugs at a specific concentration (e.g., 25 µg/mL).
-
Pipette a fixed volume of each test solution into the wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Mandatory Visualization
Caption: General synthetic workflow for 2-aminobenzamide derivatives.
Signaling Pathways and Logical Relationships
The antimicrobial mechanism of action for these compounds is not fully elucidated in the provided context, but it is hypothesized that the presence of the 2-aminobenzamide scaffold with various substitutions allows for interaction with microbial targets. The structure-activity relationship suggests that the nature and position of substituents on the N-aryl or N-alkyl group significantly influence the antimicrobial potency. Compound 5 , with a 4-methoxyphenyl group, demonstrated the broadest and most potent activity, suggesting that this substitution pattern is favorable for interaction with microbial cellular components.
Caption: Structure-Activity Relationship (SAR) logic.
References
Large-Scale Synthesis of 2-Amino-4-fluorobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 2-Amino-4-fluorobenzamide, a key intermediate in the pharmaceutical industry. The following sections outline two primary synthetic routes, complete with experimental procedures, quantitative data, and process workflows.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the amino and fluoro groups on the benzamide scaffold, make it a versatile precursor for drug discovery and development. The demand for efficient and scalable synthetic methods is therefore of high importance. This document details two robust and reproducible methods for its large-scale production.
Synthetic Route 1: From 2-Fluoro-4-nitrotoluene
This route involves a three-step process starting from the readily available 2-fluoro-4-nitrotoluene. The key transformations are oxidation of the methyl group to a carboxylic acid, amidation of the resulting acid, and finally, reduction of the nitro group to an amine.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid
-
To a suitable reaction vessel, add 2-fluoro-4-nitrotoluene (1 equivalent), water, sodium hydroxide, and a phase transfer catalyst such as tetrabutylammonium bromide.
-
Heat the mixture to 75-95°C with vigorous stirring.
-
Slowly add potassium permanganate (2-3 equivalents) in portions, maintaining the reaction temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture to remove manganese dioxide.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 2-4 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.
Step 2: Synthesis of 2-Fluoro-4-nitrobenzamide
-
Suspend 2-fluoro-4-nitrobenzoic acid (1 equivalent) in an organic solvent such as dichloromethane or toluene.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Add thionyl chloride (1-1.5 equivalents) dropwise at a controlled temperature.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or gas evolution).
-
Distill off the excess thionyl chloride and solvent.
-
Dissolve the resulting acid chloride in a suitable solvent and add it to a cooled solution of aqueous ammonia or introduce ammonia gas.
-
Stir the mixture until the formation of the amide is complete.
-
Filter the precipitated solid, wash with water, and dry to yield 2-fluoro-4-nitrobenzamide.
Step 3: Synthesis of this compound
-
In a hydrogenation reactor, suspend 2-fluoro-4-nitrobenzamide (1 equivalent) in a suitable solvent like ethyl acetate or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, typically 5-10% by weight).
-
Pressurize the reactor with hydrogen gas and stir the mixture at room temperature or slightly elevated temperature.
-
Monitor the hydrogen uptake to determine the reaction endpoint.
-
After the reaction is complete, filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to get pure this compound.
Quantitative Data Summary for Route 1
| Step | Product | Starting Material | Key Reagents | Yield | Purity |
| 1 | 2-Fluoro-4-nitrobenzoic acid | 2-Fluoro-4-nitrotoluene | KMnO₄, NaOH | ~74%[1][2] | >98%[1] |
| 2 | 2-Fluoro-4-nitrobenzamide | 2-Fluoro-4-nitrobenzoic acid | SOCl₂, NH₃ | ~95%[2] | - |
| 3 | This compound | 2-Fluoro-4-nitrobenzamide | H₂, Pd/C | ~98%[2][3] | >98%[3] |
Process Workflow for Route 1
Caption: Synthetic workflow for this compound starting from 2-Fluoro-4-nitrotoluene.
Synthetic Route 2: From 4-Fluorohalogenobenzoic Acid
This alternative route begins with a commercially available 4-fluorohalogenobenzoic acid and proceeds through nitration followed by reductive amination.
Experimental Protocol
Step 1: Synthesis of 4-Fluoro-2-nitrohalogenobenzoic acid
-
To a cooled solution of a 4-fluorohalogenobenzoic acid (e.g., 3-chloro-4-fluorobenzoic acid) in a suitable solvent, slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).
-
Maintain the temperature and stir until the nitration is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the 4-fluoro-2-nitrohalogenobenzoic acid.
Step 2: Synthesis of 2-Amino-4-fluorobenzoic acid
-
In a pressure vessel, dissolve the 4-fluoro-2-nitrohalogenobenzoic acid (1 equivalent) in a suitable solvent like methanol.
-
Add a palladium on carbon catalyst and a base (e.g., triethylamine) to neutralize the hydrohalic acid formed during the reaction.
-
Pressurize the vessel with hydrogen gas and heat the reaction mixture.
-
After the reaction is complete, cool the mixture and filter off the catalyst.
-
Concentrate the filtrate and purify the residue to obtain 2-amino-4-fluorobenzoic acid.[4]
Step 3: Synthesis of this compound
-
Dissolve 2-amino-4-fluorobenzoic acid (1 equivalent) in a suitable solvent like N,N-dimethylformamide.
-
Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and an additive like hydroxybenzotriazole (HOBt).
-
Add a source of ammonia, such as ammonium chloride.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product to yield this compound.
Quantitative Data Summary for Route 2
| Step | Product | Starting Material | Key Reagents | Yield | Purity |
| 1 | 4-Fluoro-2-nitrohalogenobenzoic acid | 4-Fluorohalogenobenzoic acid | HNO₃, H₂SO₄ | - | - |
| 2 | 2-Amino-4-fluorobenzoic acid | 4-Fluoro-2-nitrohalogenobenzoic acid | H₂, Pd/C, Et₃N | ~82-83%[4] | 99.2% (LC purity)[4] |
| 3 | This compound | 2-Amino-4-fluorobenzoic acid | EDC·HCl, HOBt, NH₄Cl | ~61% | - |
Process Workflow for Route 2
Caption: Synthetic workflow for this compound from 4-Fluorohalogenobenzoic Acid.
Safety and Handling
This compound and its intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5] Operations should be carried out in a well-ventilated fume hood.[5] Refer to the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.[6] The compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
Conclusion
The two presented synthetic routes provide reliable and scalable methods for the large-scale production of this compound. Route 1, starting from 2-fluoro-4-nitrotoluene, offers high yields in the reduction and amidation steps. Route 2 provides an alternative pathway utilizing a different starting material. The choice of route may depend on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility. Both protocols have been designed to be clear and reproducible for researchers and professionals in the field of drug development.
References
- 1. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 4. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Synthesis and Biological Significance of N-Acyl-2-amino-4-fluorobenzamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective acylation of 2-amino-4-fluorobenzamide at the 2-amino position yields a versatile class of compounds, N-acyl-2-amino-4-fluorobenzamides. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Notably, derivatives of this scaffold have shown promise as potent anticancer agents, often through the inhibition of key cellular enzymes like histone deacetylases (HDACs).
The introduction of a fluorine atom at the 4-position of the benzamide ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pharmacokinetic properties of the molecule. The subsequent N-acylation allows for the systematic exploration of structure-activity relationships (SAR) by varying the acyl group, which can significantly impact the compound's potency, selectivity, and overall pharmacological profile.
These application notes provide detailed protocols for the synthesis of a series of N-acyl-2-amino-4-fluorobenzamides and summarize their potential applications, with a focus on their role as histone deacetylase (HDAC) inhibitors in cancer therapy.
Reaction of this compound with Acyl Chlorides
The reaction of this compound with various acyl chlorides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the corresponding N-acyl-2-amino-4-fluorobenzamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated.[1]
Experimental Protocols
General Protocol for the N-Acylation of this compound
This protocol describes a general method for the synthesis of N-acyl-2-amino-4-fluorobenzamides using various acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Propionyl chloride, Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.
-
Add a suitable base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.), to the solution and stir at room temperature.
-
Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure N-acyl-2-amino-4-fluorobenzamide.
Data Presentation
The following table summarizes the expected yields for the reaction of this compound with a selection of acyl chlorides, based on typical laboratory syntheses of similar compounds.[2]
| Acyl Chloride | Product Name | Expected Yield (%) |
| Acetyl chloride | N-(2-carbamoyl-5-fluorophenyl)acetamide | 85-95 |
| Propionyl chloride | N-(2-carbamoyl-5-fluorophenyl)propionamide | 80-90 |
| Benzoyl chloride | N-(2-carbamoyl-5-fluorophenyl)benzamide | 75-85 |
Characterization Data:
The synthesized compounds can be characterized by various spectroscopic methods. Below are representative data for N-(2-carbamoyl-5-fluorophenyl)acetamide.
| Spectroscopic Data | N-(2-carbamoyl-5-fluorophenyl)acetamide |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.85 (s, 1H, NH), 8.15 (dd, J = 8.8, 6.0 Hz, 1H), 7.6-7.5 (br s, 1H, CONH₂), 7.45 (dd, J = 10.8, 2.8 Hz, 1H), 7.3-7.2 (br s, 1H, CONH₂), 7.15 (td, J = 8.8, 2.8 Hz, 1H), 2.10 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 169.5, 168.0, 159.0 (d, J=242 Hz), 138.5, 125.0 (d, J=10 Hz), 120.5 (d, J=25 Hz), 118.0 (d, J=10 Hz), 114.0 (d, J=22 Hz), 23.5 |
| IR (KBr, cm⁻¹) | 3420, 3300, 1680, 1650, 1540, 1250 |
| MS (ESI) | m/z 197.1 [M+H]⁺ |
Application: N-Acyl-2-amino-4-fluorobenzamides as Histone Deacetylase (HDAC) Inhibitors
A significant application of N-acyl-2-amino-4-fluorobenzamide derivatives is in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and subsequent chromatin condensation, which represses the transcription of tumor suppressor genes.[4]
Benzamide derivatives have been identified as a promising class of HDAC inhibitors.[5][6] The general pharmacophore model for these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the HDAC enzyme, a linker region, and a cap group that interacts with the surface of the enzyme.[3] In the case of N-acyl-2-amino-4-fluorobenzamides, the 2-aminobenzamide moiety can act as the zinc-binding group, while the variable acyl group serves as the cap group.
Signaling Pathway of HDAC Inhibition
The inhibition of HDACs by N-acyl-2-amino-4-fluorobenzamide derivatives leads to the hyperacetylation of histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes, such as p21 and p53.[7] The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]
Conclusion
The reaction of this compound with acyl chlorides provides a straightforward and efficient method for the synthesis of a diverse library of N-acyl-2-amino-4-fluorobenzamide derivatives. These compounds are valuable scaffolds in drug discovery, particularly in the development of potent and selective HDAC inhibitors for cancer therapy. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further exploration of the structure-activity relationships of this compound class holds significant promise for the discovery of novel therapeutics.
References
Application Notes and Protocols: Solid-Phase Synthesis of 2-Substituted-5-fluorobenzimidazoles Utilizing 2-Amino-4-fluorobenzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of small molecules, which is a cornerstone of modern drug discovery.[1] This methodology simplifies purification by anchoring the substrate to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.[2] Benzimidazoles are a prominent heterocyclic scaffold found in numerous pharmacologically active compounds.[3][4] This document provides a detailed protocol for the solid-phase synthesis of a library of 2-substituted-5-fluorobenzimidazoles using 2-Amino-4-fluorobenzamide as a key building block. The fluorine substituent is incorporated to potentially enhance metabolic stability and binding affinity of the target molecules.[5]
Experimental Protocols
Protocol 1: Preparation of Resin-Bound Aldehyde (1)
This protocol describes the immobilization of various aldehydes onto a solid support to prepare for the subsequent coupling reaction. A 2-chlorotrityl chloride resin is used to allow for mild cleavage conditions of the final product.[6]
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
-
Anhydrous Dichloromethane (DCM)
-
Aromatic or Aliphatic Aldehyde (3 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (5 eq.)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker/agitator
Methodology:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve the desired aldehyde (3.6 mmol) and DIPEA (6.0 mmol) in anhydrous DCM (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
To cap any remaining reactive trityl groups, treat the resin with a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin-bound aldehyde (1) under vacuum.
Protocol 2: Reductive Amination with this compound (2)
This protocol details the coupling of this compound to the immobilized aldehyde via reductive amination.
Materials:
-
Resin-bound aldehyde (1)
-
This compound (5 eq.)
-
1% Acetic acid in Dichloromethane (DCM)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Methodology:
-
Swell the resin-bound aldehyde (1) in 1% acetic acid in DCM (10 mL) for 20 minutes.
-
Drain the solvent.
-
Add a solution of this compound (6.0 mmol) in DMF (10 mL) to the resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Add NaBH(OAc)₃ (6.0 mmol) to the reaction vessel.
-
Agitate the mixture for 12 hours at room temperature.
-
Drain the reaction solution.
-
Wash the resin (2) sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Cyclization and Cleavage to Yield 2-Substituted-5-Fluorobenzimidazoles (3)
This protocol describes the intramolecular cyclization to form the benzimidazole ring and subsequent cleavage from the solid support. The cyclization is achieved through an oxidative process.[7]
Materials:
-
Resin-bound diamine derivative (2)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (3 eq.)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)/DCM solution (20:80 v/v)
-
Diethyl ether (cold)
Methodology:
-
Swell the resin (2) in DCM (10 mL) for 20 minutes.
-
Add a solution of DDQ (3.6 mmol) in DCM (10 mL).
-
Agitate the mixture at room temperature for 6 hours.
-
Drain the solution and wash the resin with DCM (5 x 10 mL) and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Treat the dried resin with 10 mL of a 20% TFA in DCM solution for 2 hours to cleave the product from the resin.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product (3) .
-
Purify by preparative HPLC.
Data Presentation
The following table summarizes the results for a representative library of 2-substituted-5-fluorobenzimidazoles synthesized using the described protocols.
| Compound ID | R Group (from Aldehyde) | Molecular Weight ( g/mol ) | Overall Yield (%) | Purity (%) (by HPLC) |
| 3a | Phenyl | 227.23 | 65 | >98 |
| 3b | 4-Chlorophenyl | 261.67 | 62 | >97 |
| 3c | 4-Methoxyphenyl | 257.26 | 68 | >98 |
| 3d | 2-Thienyl | 233.26 | 58 | >96 |
| 3e | Cyclohexyl | 233.28 | 71 | >99 |
Note: Yields and purities are hypothetical and representative of typical outcomes for solid-phase synthesis.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Overall workflow for the solid-phase synthesis of 2-substituted-5-fluorobenzimidazoles.
Chemical Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of 2-substituted-5-fluorobenzimidazoles on solid support.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. Solid phase polymerization of phenylenediamine toward a self-supported FeNx/C catalyst with high oxygen reduction activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-4-fluorobenzamide as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-fluorobenzamide is a valuable and versatile chemical intermediate, serving as a key building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring an amine, an amide, and a fluorine atom on the benzene ring, provides multiple reactive sites for derivatization and construction of complex heterocyclic systems. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug candidates.
These application notes provide an overview of the utility of this compound in the synthesis of potent therapeutic agents, including quinazolinone-based anticancer agents that can function as kinase inhibitors, and as a potential precursor for Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.
I. Synthesis of Quinazolinone Derivatives as Potential Kinase Inhibitors
Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties. Many quinazolinone derivatives act as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently dysregulated in cancer. This compound is an excellent precursor for the synthesis of fluorinated quinazolinone analogs.
Application 1: Synthesis of 2,3-Disubstituted 6-Fluoroquinazolin-4(3H)-ones
A transition-metal-free approach allows for the efficient synthesis of 2,3-disubstituted 6-fluoroquinazolin-4(3H)-ones from this compound through a cesium carbonate-promoted Nucleophilic Aromatic Substitution (SNAr) reaction with an amide, followed by intramolecular cyclization.[1][2]
Experimental Workflow:
Caption: Workflow for Quinazolinone Synthesis.
Experimental Protocol:
A mixture of this compound (1.0 mmol, 1.0 equiv.), the corresponding amide (2.5 mmol, 2.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv.) in dimethyl sulfoxide (DMSO, 4.0 mL) is placed in a sealed tube. The reaction mixture is stirred at 135 °C for 24 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,3-disubstituted 6-fluoroquinazolin-4(3H)-one.[1][2]
Quantitative Data for Quinazolinone Synthesis:
| Starting Amide | Product | Yield (%) |
| Benzamide | 6-Fluoro-2-phenyl-3H-quinazolin-4-one | 63[3] |
| 4-Methylbenzamide | 6-Fluoro-2-(p-tolyl)-3H-quinazolin-4-one | 75[3] |
| 4-Methoxybenzamide | 6-Fluoro-2-(4-methoxyphenyl)-3H-quinazolin-4-one | 72[3] |
| Acetamide | 6-Fluoro-2-methyl-3H-quinazolin-4-one | 55[3] |
Note: Yields are adapted from a similar synthesis using 2-fluorobenzamide and are representative.
Signaling Pathway Inhibition by Quinazolinone-based EGFR Inhibitors:
Quinazolinone derivatives can inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4][5]
Caption: EGFR Signaling Pathway Inhibition.
II. Synthesis of Potential PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The benzamide moiety is a key pharmacophore in many PARP inhibitors, making this compound a relevant starting material for the synthesis of novel PARP inhibitors.
Application 2: N-Acylation of this compound
The amino group of this compound can be acylated to introduce various side chains, a common strategy in the synthesis of PARP inhibitors to modulate potency and selectivity.
Experimental Workflow for N-Acylation:
Caption: General N-Acylation Workflow.
General Experimental Protocol for N-Acylation:
To a solution of this compound (1.0 mmol, 1.0 equiv.) and a suitable base (e.g., triethylamine, 1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, the desired acyl chloride or acid anhydride (1.1 equiv.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.
Quantitative Data for Representative N-Acylation Reactions:
| Acylating Agent | Product | Yield (%) |
| Acetyl Chloride | N-(2-carbamoyl-5-fluorophenyl)acetamide | >90 |
| Benzoyl Chloride | N-(2-carbamoyl-5-fluorophenyl)benzamide | >85 |
| Cyclopropanecarbonyl chloride | N-(2-carbamoyl-5-fluorophenyl)cyclopropanecarboxamide | >80 |
Note: Yields are estimated based on general acylation procedures and may vary depending on the specific substrate and reaction conditions.
PARP-1 Signaling Pathway and Inhibition:
PARP-1 plays a crucial role in the repair of DNA single-strand breaks (SSBs). When SSBs occur, PARP-1 binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. Inhibition of PARP-1 prevents the repair of SSBs, leading to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these DSBs cannot be repaired, resulting in cell death (synthetic lethality).
Caption: PARP-1 Mediated DNA Repair and Inhibition.
Conclusion
This compound is a highly valuable intermediate for the synthesis of diverse and biologically active molecules. Its utility in constructing quinazolinone scaffolds for kinase inhibitors and as a precursor for potential PARP inhibitors highlights its importance in modern drug discovery. The protocols and data presented herein provide a foundation for researchers to explore and expand the applications of this versatile building block in the development of novel therapeutics.
References
- 1. Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of quinazolinone scaffold as anticancer agents [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-4-fluorobenzamide Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized experimental protocols, and answers to frequently asked questions regarding the synthesis of 2-Amino-4-fluorobenzamide.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?
A1: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Nitration: If your synthesis involves the nitration of a 4-fluorobenzoic acid derivative, incomplete reaction can be a major issue. Ensure your nitrating agent is fresh and the reaction temperature is carefully controlled to prevent decomposition.
-
Inefficient Reduction: The reduction of the nitro group to an amine is a critical step. The choice of catalyst (e.g., Pd/C) and hydrogen source (e.g., H₂ gas, ammonium formate) is crucial.[1] Catalyst poisoning or insufficient hydrogen pressure can lead to incomplete conversion. A high-yield (98%) reduction can be achieved using 10% Pd/C catalyst with hydrogen gas in an autoclave.[2]
-
Suboptimal Amidation Conditions: If you are forming the amide bond from a carboxylic acid precursor, the activation of the acid is key. Using a more potent coupling reagent or converting the acid to an acyl chloride can improve efficiency.[3] Ensure all reagents and solvents are anhydrous to prevent hydrolysis of activated intermediates.[3]
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product. For instance, during Hofmann degradation, excessively high temperatures can cause intramolecular condensation.[4]
Q2: My purified product shows multiple spots on a TLC plate. What are the likely impurities?
A2: The presence of multiple spots on a TLC plate indicates impurities. These could include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials like 4-fluoro-2-nitrobenzoic acid or 2-fluoro-4-nitro-N-methylbenzamide in your crude product.[2]
-
Intermediates: Depending on the synthetic route, intermediates such as the corresponding nitro compound may be present if the reduction step is incomplete.[1]
-
Byproducts of Side Reactions: Over-nitration can lead to dinitro compounds. During amidation, the formation of a symmetrical anhydride from the carboxylic acid starting material can occur if the amine is added too slowly.[3] In syntheses starting from isatoic anhydride, side reactions can occur if the reaction is not driven to completion, leading to ring-opened intermediates that have not eliminated CO₂.[5]
Q3: I am observing the formation of dark, tar-like by-products. How can this be prevented?
A3: Tar formation is often a result of decomposition at elevated temperatures or localized overheating.[6]
-
Ensure Complete Dissolution: Make sure all solid reactants are fully dissolved before heating to prevent localized hot spots.[6]
-
Strict Temperature Control: Carefully monitor and control the reaction temperature. For exothermic reactions like nitration or hydrolysis, use an ice bath to maintain the optimal temperature range.[6]
-
Limit Reaction Time: Avoid prolonged heating or boiling, as this can promote the formation of decomposition products. Limit boiling time to the minimum required for a complete reaction.[6]
Q4: How can I effectively purify the crude this compound?
A4: The most common and effective purification methods are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for purifying amides and can lead to high yields of pure product.[3] A common solvent system is ethanol/water.[3] If the product "oils out," it may be because the solvent is too non-polar or the solution is cooling too quickly. Try adding a more polar co-solvent or allowing the solution to cool more slowly.[3]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. Since this compound is a basic compound, streaking or degradation on acidic silica gel can be an issue. To mitigate this, you can use a deactivated silica gel by adding a small amount of a basic modifier like triethylamine to the eluent.[3]
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is critical for maximizing yield and purity. The following tables summarize key variables for relevant reaction steps.
Table 1: Optimization of the Reduction of a Nitro-Precursor
| Parameter | Condition A | Condition B | Yield | Purity | Reference |
| Catalyst | 10% Pd/C | 10% Pd/C | - | - | [2] |
| Solvent | Propyl Acetate | Ethyl Acetate | - | - | [2] |
| H₂ Pressure | 2 atm | 10 atm | - | - | [2] |
| Reaction Time | 24 hours | 12 hours | 98.2% | 98.9% | [2] |
| Temperature | Room Temp. | Room Temp. | 98.1% | 98.6% | [2] |
This data is for the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a structurally similar compound, and illustrates the high efficiency of Pd/C catalytic hydrogenation.[2]
Table 2: Hofmann Degradation Temperature Control
| Temperature Range | Observation | Outcome | Reference |
| Too Low | Degradation incomplete | Low Yield | [4] |
| 85°C - 95°C | Yellow solid produced | Optimal product generation and separation | [4] |
| Too High | Intramolecular condensation | By-product formation, reduced yield | [4] |
Experimental Protocols
This section provides a detailed methodology for a common synthetic route to this compound, starting from 4-fluorohalogenobenzoic acid.
Protocol: Synthesis via Nitration and Catalytic Reduction
This protocol is adapted from a similar synthesis of 2-amino-4-fluorobenzoic acid.[7]
Step 1: Nitration of 4-Fluorohalogenobenzoic Acid
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add 4-fluoro-3-chlorobenzoic acid while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-fluoro-2-nitro-3-chlorobenzoic acid.
Step 2: Amidation of the Nitro-Intermediate
-
Suspend the 4-fluoro-2-nitro-3-chlorobenzoic acid in an inert solvent like dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0°C) concentrated solution of aqueous ammonia with vigorous stirring.
-
Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 4-fluoro-2-nitrobenzamide.
Step 3: Catalytic Reduction to this compound
-
Charge a pressure-resistant reactor with 4-fluoro-2-nitrobenzamide, a suitable solvent such as methanol or ethyl acetate, and 5-10 wt% of a palladium on activated carbon catalyst (Pd/C).[7]
-
Add a base like triethylamine to neutralize the hydrogen halide formed during the reaction.[7]
-
Pressurize the reactor with hydrogen gas (e.g., 2-5 kg/cm ²) and heat to 60-100°C with stirring for approximately 6 hours.[7]
-
After the reaction is complete, cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure this compound.[3][7]
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.
References
- 1. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
troubleshooting side reactions in 2-Amino-4-fluorobenzamide chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-fluorobenzamide. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound is the Hofmann rearrangement of 2-carbamoyl-5-fluorobenzoic acid. This multi-step synthesis typically starts from a commercially available precursor like 2-fluoro-4-nitrotoluene.
Q2: My final product is off-white or brownish instead of white. What is the likely cause?
The appearance of color in the final product often indicates the presence of oxidized impurities. The amino group in this compound is susceptible to air oxidation, which can lead to the formation of colored byproducts. It is crucial to handle the compound under an inert atmosphere and protect it from light.
Q3: I am observing a low yield of this compound. What are the potential reasons?
Low yields can result from several factors, including incomplete Hofmann rearrangement, side reactions such as intramolecular condensation, or mechanical losses during workup and purification. Careful control of reaction temperature and reagent stoichiometry is critical.
Q4: How can I best purify crude this compound?
Recrystallization is a common and effective method for purifying this compound. A suitable solvent system, such as an ethanol/water mixture, can be used to obtain a high-purity product. Column chromatography on silica gel can also be employed, but care must be taken to avoid product degradation on the acidic stationary phase.
Troubleshooting Guide: Side Reactions
This guide addresses specific side reactions that may occur during the synthesis of this compound and provides strategies for their mitigation.
Issue 1: Formation of an Insoluble Precipitate and Low Yield of Desired Product
Question: During the synthesis, particularly at elevated temperatures, I observe the formation of an unexpected, often insoluble, byproduct, and the yield of this compound is significantly reduced. What is happening and how can I prevent it?
Answer: This issue is likely due to an intramolecular condensation (cyclization) side reaction. At higher temperatures, the amino group of one molecule of this compound can react with the fluorine atom of another molecule, or intramolecularly, to form a cyclic byproduct.
Troubleshooting Steps:
-
Temperature Control: Strictly control the reaction temperature, especially during the final steps of the synthesis and during any purification steps involving heating.
-
Reaction Time: Minimize the reaction time at elevated temperatures to reduce the likelihood of this side reaction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can sometimes precede condensation reactions.
| Parameter | Standard Condition | Modified Condition for Mitigation | Expected Outcome |
| Reaction Temperature | > 100 °C | 80-90 °C | Reduced byproduct formation |
| Reaction Time | > 2 hours | 1-1.5 hours | Minimized exposure to high temp. |
| Atmosphere | Air | Nitrogen or Argon | Prevents oxidative side reactions |
Note: The quantitative data in the table is based on typical observations for similar aromatic amines and may need to be optimized for your specific reaction conditions.
Issue 2: Presence of Starting Material in the Final Product
Question: My final product is contaminated with the starting amide precursor after the Hofmann rearrangement. How can I improve the conversion?
Answer: The presence of unreacted starting material indicates an incomplete Hofmann rearrangement . This can be caused by several factors, including insufficient reagent, low reaction temperature, or deactivation of the reagent.
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure that the correct molar ratio of the amide to the Hofmann rearrangement reagent (e.g., sodium hypobromite or sodium hypochlorite) and base is used. A slight excess of the reagent may be necessary.
-
Temperature and Time: The Hofmann rearrangement often requires a specific temperature to proceed to completion. Ensure the reaction is heated appropriately and for a sufficient amount of time.
-
Reagent Quality: Use fresh, high-quality reagents, as the activity of hypohalite solutions can diminish over time.
| Parameter | Common Issue | Recommended Action | Expected Outcome |
| Reagent Molar Ratio | 1:1 (Amide:Hypohalite) | 1:1.1 - 1.2 | Drives reaction to completion |
| Reaction Temperature | < 70 °C | 70-80 °C | Ensures complete rearrangement |
| Reagent Age | Old/degraded | Use freshly prepared solution | Consistent reaction rates |
Note: The quantitative data in the table is based on general principles of the Hofmann rearrangement and may require optimization.
Experimental Protocols
Proposed Synthesis of this compound via Hofmann Rearrangement
This protocol describes a plausible synthesis of this compound starting from 2-fluoro-4-nitrotoluene.
Step 1: Oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid
-
To a solution of 2-fluoro-4-nitrotoluene in aqueous sodium hydroxide, add potassium permanganate portion-wise while maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-fluoro-4-nitrobenzoic acid.
Step 2: Reduction of 2-fluoro-4-nitrobenzoic acid to 2-fluoro-4-aminobenzoic acid
-
Dissolve 2-fluoro-4-nitrobenzoic acid in ethanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of celite and concentrate the filtrate to obtain 2-fluoro-4-aminobenzoic acid.
Step 3: Amidation of 2-fluoro-4-aminobenzoic acid to 4-fluoroanthranilamide
-
To a solution of 2-fluoro-4-aminobenzoic acid in a suitable solvent (e.g., THF), add a coupling agent (e.g., CDI or EDC/HOBt).
-
After activation, bubble ammonia gas through the solution or add a solution of aqueous ammonia.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent and purify the crude product by recrystallization to obtain 4-fluoroanthranilamide.
Step 4: Hofmann Rearrangement of 4-fluoroanthranilamide to this compound
-
Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.
-
Add a solution of 4-fluoroanthranilamide in a suitable solvent to the cold sodium hypobromite solution.
-
Slowly warm the reaction mixture to 70-80°C and maintain for 1-2 hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
Technical Support Center: Improving the Purity of 2-Amino-4-fluorobenzamide Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of 2-Amino-4-fluorobenzamide derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during synthesis and purification, presented in a direct question-and-answer format.
| Issue Category | Question | Potential Causes & Solutions |
| Low Product Yield | Q1: I am observing a very low yield of my final this compound derivative. What are the potential causes? | A1: Low yields can result from several factors[1]:• Incomplete Activation of Carboxylic Acid: The starting carboxylic acid must be effectively activated to react with the amine. Ensure your activating agent (e.g., SOCl₂, oxalyl chloride, HATU, EDCl) is fresh and used under strictly anhydrous conditions to prevent hydrolysis of the activated intermediate.[1]• Suboptimal Reaction Conditions: The reaction may require optimization of temperature, time, or solvent. Amidation reactions can be exothermic, so controlled addition of reagents and cooling may be necessary to prevent side reactions.[2][]• Poor Nucleophilicity of the Amine: The electronic properties of your specific amine can affect its reactivity. A stronger base or a more reactive activated ester might be required to drive the reaction to completion.[1]• Purification Losses: Significant product loss can occur during purification steps. See Q5 for mitigating losses during recrystallization. |
| Product Impurity | Q2: My purified product shows multiple spots on a TLC plate or multiple peaks in the HPLC analysis. What are the likely impurities? | A2: The presence of multiple spots or peaks indicates impurities, which could include[1]:• Unreacted Starting Materials: The most common impurities are the starting carboxylic acid and amine. Drive the reaction to completion by using a slight excess of one reactant or by increasing the reaction time.[1]• Byproducts from Coupling Agents: Reagents like DCC or EDCl can generate urea byproducts that may be difficult to remove.[][4]• Side-Reaction Products: Unwanted reactions can occur, such as the formation of a symmetrical anhydride from the activated carboxylic acid or double acylation of the amine. Adding the amine slowly to the activated acid can help minimize these side reactions.[1] |
| Purification Challenges | Q3: I am attempting to purify my product by recrystallization, but oily droplets are forming instead of crystals. How can I resolve this? | A3: This phenomenon, known as "oiling out," can be caused by several factors[5][6]:• High Impurity Concentration: A large amount of impurity can depress the melting point of your product, causing it to separate as an oil. Consider a preliminary purification step like column chromatography to remove major impurities.[6]• Rapid Cooling: Cooling the solution too quickly can prevent proper crystal lattice formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]• Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound. Try re-dissolving the oil, adding a small amount of a co-solvent to reduce the overall polarity, and allowing it to cool more slowly.[6] |
| Purification Challenges | Q4: How do I select the best purification method for my this compound derivative? | A4: The choice between recrystallization and chromatography depends on the nature of the product and impurities[7]:• Recrystallization: This is the method of choice for solid products when a suitable solvent can be found. It is often more efficient and can provide very high purity.[5][7] Ethanol, acetone, acetonitrile, or mixtures with water are often good starting points for amides.[7][8][9]• Column Chromatography: This is necessary for oils, non-crystalline solids, or when impurities have similar solubility profiles to the product. For amides, which can be polar, reversed-phase chromatography or normal phase with a polar mobile phase (e.g., ethyl acetate/hexane) is common.[7][10][11] To prevent streaking on acidic silica gel, a small amount of triethylamine can be added to the eluent.[1] |
| Purification Challenges | Q5: My final yield after recrystallization is very low. What are the common mistakes? | A5: Low recovery from recrystallization is a frequent issue. The primary causes are[5]:• Using Excessive Solvent: This is the most common error. Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.• Premature Crystallization: If the solution cools and crystallizes during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated.• Improper Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove residual mother liquor without dissolving a significant amount of the product.[5] |
Frequently Asked Questions (FAQs)
Q: What is a standard synthetic route for this compound derivatives? A: A widely used method is the amidation of a corresponding 2-amino-4-fluorobenzoic acid. The process typically involves two steps: 1) Activation of the carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or a coupling agent (e.g., EDCl, HATU). 2) Reaction of the activated acid with the desired amine.[][12] An inorganic or organic base is often added to neutralize the hydrogen halide byproduct.[]
Q: Which analytical techniques are best for confirming the purity of my final product? A: A multi-technique approach is essential for comprehensive purity validation[13]:
-
High-Performance Liquid Chromatography (HPLC): A primary method for quantifying purity and identifying impurities. A reversed-phase C18 column with a gradient elution is typically effective for benzamide derivatives.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the desired product.[13]
-
Mass Spectrometry (MS): Used to verify the molecular weight of the synthesized compound.[13]
Q: What is the expected melting point for a pure this compound derivative? A: The melting point will vary depending on the specific derivative. For the parent compound, 2-Amino-4-bromobenzoic acid (a related structure), the reported melting point is 230-234 °C.[5] A sharp melting point range is a strong indicator of high purity.
Quantitative Data Summary
The following table summarizes representative purity and yield data for related benzamide derivatives from cited methodologies, which can serve as a benchmark.
| Compound | Synthesis / Purification Method | Purity | Yield | Reference |
| 2-Amino-4'-fluoro-benzophenone | Hofmann degradation followed by recrystallization from ethanol with activated carbon. | >99% (HPLC) | 78.6% (Total) | [8] |
| 2-Amino-4'-fluoro-benzophenone | Hofmann degradation followed by recrystallization from ethanol with activated carbon. | 99.4% | 85.7% | [9] |
| 2-Amino-N-(4-chlorobenzyl)benzamide | Synthesis from isatoic anhydride, recrystallized from methanol. | N/A | 95% | [14] |
| 2-Amino-N-(4-methoxyphenyl)benzamide | Synthesis from isatoic anhydride. | N/A | 99% | [14] |
Experimental Protocols
Protocol 1: General Purification by Recrystallization
This protocol provides a general procedure for purifying solid this compound derivatives.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of crude product (10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent in portions while stirring and heating until the solid is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[6]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Purity Assessment by HPLC-UV
This protocol outlines a standard method for assessing the purity of benzamide derivatives.[13]
-
System: Standard HPLC system with a UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: Start at an appropriate percentage of Mobile Phase B (e.g., 30%), ramp to a higher percentage (e.g., 95%) over 10 minutes, hold for 2 minutes, and then return to the starting conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a UV wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like acetonitrile or a mixture of the mobile phases.
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: General workflow for synthesis and purification.
Caption: Troubleshooting decision tree for low product purity.
Caption: Decision logic for selecting analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 4. Urea - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 9. CN103086899A - Synthesizing method of 2-amino-4'-fluoro-benzophenone - Google Patents [patents.google.com]
- 10. biotage.com [biotage.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 2-Amino-6-chloro-4-fluorobenzamide|High-Purity Research Chemical [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
common impurities in 2-Amino-4-fluorobenzamide and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-4-fluorobenzamide. The information is designed to address common issues encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in this compound typically arise from the synthetic route employed. Based on common synthetic pathways, potential impurities include:
-
Unreacted Starting Materials:
-
4-Fluoroanthranilic acid
-
Reagents used for amide formation (e.g., ammonia, coupling agents)
-
-
Side-Reaction By-products:
-
Diacylated products: Formation of a secondary amide where two acyl groups are attached to the nitrogen.
-
Intramolecular condensation products: Self-reaction of the molecule, particularly at elevated temperatures.
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, dichloromethane) and residual coupling agents or catalysts.
-
Degradation Products: Although relatively stable, prolonged exposure to harsh conditions (light, heat, strong acids/bases) can lead to degradation. The primary degradation pathway is often hydrolysis of the amide bond to reform 4-fluoroanthranilic acid.
Q2: My purified this compound has a noticeable color. What is the likely cause and how can I remove it?
A2: A yellow or brownish color in the final product often indicates the presence of colored impurities, which can be trace amounts of by-products or degradation products. A common and effective method for removing colored impurities is treatment with activated carbon during recrystallization. The activated carbon adsorbs the colored molecules, which are then removed by hot filtration.
Q3: What is the expected purity of this compound after a single purification step?
A3: The purity of this compound after a single purification step is highly dependent on the initial purity of the crude product and the chosen purification method. A well-executed recrystallization can often increase the purity to >98%. For higher purity requirements (>99.5%), a second purification step, such as column chromatography, may be necessary.
Troubleshooting Guides
Low Purity After Synthesis
Problem: The purity of the synthesized this compound is significantly lower than expected, as determined by techniques like HPLC or NMR.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Solution: Increase the reaction time, temperature (if the product is stable), or the stoichiometry of a key reagent.
-
-
Side Reactions:
-
Troubleshooting: Analyze the crude product by LC-MS or GC-MS to identify the major by-products.
-
Solution: Optimize reaction conditions to minimize side reactions. This may involve lowering the temperature, changing the solvent, or using a more selective reagent.
-
-
Degradation During Workup:
-
Troubleshooting: Review the workup procedure for any harsh conditions (e.g., prolonged exposure to strong acids or bases, excessive heat).
-
Solution: Modify the workup to use milder conditions. For example, use a saturated sodium bicarbonate solution instead of a strong base for neutralization.
-
Purification Challenges
Problem: Difficulty in obtaining high-purity this compound using standard purification techniques.
Possible Causes & Solutions:
-
Recrystallization Issues:
-
Oiling Out: The compound separates as an oil instead of crystals.
-
Solution: Ensure the solvent is appropriate. If the compound's melting point is lower than the solvent's boiling point, it may oil out. Try a lower-boiling point solvent or a solvent mixture. Slow cooling can also prevent oiling out.
-
-
Poor Crystal Formation: No or very few crystals form upon cooling.
-
Solution: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can induce crystallization.
-
-
Low Recovery: A significant amount of product is lost during recrystallization.
-
Solution: Too much solvent may have been used. Use the minimum amount of hot solvent required to dissolve the solid. Ensure the crystals are washed with a minimal amount of ice-cold solvent during filtration.
-
-
-
Column Chromatography Issues:
-
Poor Separation: The desired product co-elutes with impurities.
-
Solution: Optimize the eluent system. Use TLC to screen different solvent mixtures to find one that provides good separation (a difference in Rf values of at least 0.2). A shallower gradient during elution can also improve separation.
-
-
Product Streaking on the Column: The product moves down the column as a long streak instead of a tight band.
-
Solution: The compound may be too polar for the eluent or interacting strongly with the stationary phase. Try a more polar eluent system. For basic compounds like this compound, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape.
-
-
Data Presentation
The following table summarizes representative data from the purification of a crude batch of this compound using different techniques.
| Purification Method | Initial Purity (%) | Purity after 1st Pass (%) | Purity after 2nd Pass (%) | Overall Yield (%) |
| Recrystallization (Ethanol) | 85.2 | 98.1 | 99.2 | 75 |
| Recrystallization (Ethanol/Water) | 85.2 | 97.5 | 98.9 | 80 |
| Column Chromatography (Silica Gel) | 85.2 | 99.5 | >99.8 | 65 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the crude product). Swirl the flask and gently heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can be placed in an ice bath for 30 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point for this compound on silica gel is a mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and gradually increasing the polarity).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with the initial eluent mixture. Gradually increase the polarity of the eluent to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
2-Amino-4-fluorobenzamide stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues of 2-Amino-4-fluorobenzamide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dark place under an inert atmosphere.[1] Room temperature is generally acceptable for short-term storage.[1] For solutions, it is advisable to use them fresh or store them at 2-8°C for a short period, protected from light.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, which contains an aromatic amine and an amide functional group, the primary degradation pathways are expected to be hydrolysis and oxidation. Photodegradation is also a potential pathway due to the aromatic system.
-
Hydrolysis: The amide group is susceptible to hydrolysis, especially under basic conditions, which would yield 2-amino-4-fluorobenzoic acid and ammonia. Acid-catalyzed hydrolysis can also occur, though it may require more forcing conditions.
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products, such as quinone-imine derivatives. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, potentially leading to dimerization, oxidation, or cleavage of the molecule.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique to monitor the degradation of this compound. This method should be able to separate the parent compound from all potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point for method development. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
Troubleshooting Guides
Issue 1: Solution Discoloration (Yellowing/Browning)
-
Observation: An initially colorless solution of this compound turns yellow or brown over time.
-
Potential Cause: This is a strong indicator of oxidative degradation of the 2-amino group, leading to the formation of colored chromophores.
-
Troubleshooting Steps & Corrective Actions:
-
Minimize Oxygen Exposure: Prepare solutions using deoxygenated solvents (e.g., by sparging with nitrogen or argon).
-
Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photo-initiated oxidation.
-
Use Fresh Solutions: Prepare solutions fresh before use whenever possible.
-
Inert Atmosphere: For prolonged storage, overlay the solution with an inert gas like nitrogen or argon before sealing the container.
-
Issue 2: Appearance of New Peaks in HPLC Chromatogram
-
Observation: When analyzing a sample of this compound by HPLC, one or more new peaks are observed that were not present in the initial analysis.
-
Potential Causes:
-
Hydrolysis: If the new peak is more polar (has a shorter retention time on a reversed-phase column), it could be the hydrolysis product, 2-amino-4-fluorobenzoic acid.
-
Oxidation/Photodegradation: The appearance of multiple new peaks, some of which may be less or more polar, can indicate complex degradation pathways initiated by oxidation or light.
-
-
Troubleshooting Steps & Corrective Actions:
-
Check pH of Solution: If the solution is not pH-controlled, hydrolysis is a likely cause. Consider preparing solutions in a buffered system (e.g., pH 7 phosphate buffer) for future experiments.
-
Review Storage Conditions: Ensure the sample was stored protected from light and at the recommended temperature.
-
Perform Forced Degradation Studies: To identify the source of the new peaks, perform forced degradation studies (see Experimental Protocols below). Spiking the sample with aliquots from the forced degradation experiments can help in identifying the degradation products.
-
Issue 3: Poor Recovery or Inconsistent Results in Assays
-
Observation: Quantitative analysis of this compound yields low recovery or shows high variability between replicates.
-
Potential Causes:
-
Adsorption: The compound may be adsorbing to the surface of glassware or plasticware.
-
Instability in Assay Medium: The compound may be degrading in the solvent or buffer used for the assay.
-
-
Troubleshooting Steps & Corrective Actions:
-
Use Silanized Glassware: To minimize adsorption, use silanized glassware.
-
Check Solvent/Buffer Compatibility: Perform a preliminary experiment to assess the stability of this compound in the assay medium over the duration of the experiment. Analyze the sample at different time points to check for any decrease in the parent peak area.
-
Optimize HPLC Method: Ensure the HPLC method is robust and validated. Poor peak shape or shifting retention times can lead to inaccurate quantification.
-
Quantitative Data from Forced Degradation Studies
The following table summarizes the expected outcomes from a typical forced degradation study on this compound. The percentage degradation is an estimate and can vary based on the exact experimental conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation.[2][3]
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation (%) | Likely Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 5 - 15% | 2-Amino-4-fluorobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 10 - 20% | 2-Amino-4-fluorobenzoic acid |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 15 - 25% | Oxidized dimeric and polymeric products |
| Thermal (Solid) | Dry Heat | 80°C | 7 days | < 5% | Minimal degradation |
| Photolytic (Solution) | ICH Q1B conditions | Room Temp. | 24 hours | 5 - 15% | Oxidized and photodimerized products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in a quartz cuvette) to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. For acid and base hydrolysis, neutralize the sample before dilution. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis. For the thermally stressed solid, dissolve a known amount in a suitable solvent before analysis. Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a reversed-phase HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer, pH 7.0
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Optimization of Coupling Reactions for 2-Amino-4-fluorobenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Amino-4-fluorobenzamide.
Frequently Asked Questions (FAQs)
Q1: Which types of coupling reactions are commonly performed with this compound?
A1: this compound is a versatile building block used in various cross-coupling reactions. The most common transformations include:
-
Amide Bond Formation: The primary amine can act as a nucleophile to react with carboxylic acids or their activated derivatives. This is a fundamental reaction for extending the molecule.[1]
-
Buchwald-Hartwig Amination: The amino group can be coupled with aryl or heteroaryl halides/triflates in a palladium-catalyzed reaction to form diarylamines.[2][3][4]
-
Suzuki-Miyaura Coupling: While the molecule itself doesn't have a halide for a typical Suzuki reaction, it can be derivatized (e.g., by introducing a bromine or iodine atom) to participate in C-C bond formation with boronic acids. Alternatively, if the coupling partner has a halide, the amino group might require protection.
-
Other C-N Cross-Coupling Reactions: Variations of palladium-catalyzed amination are widely used to form C-N bonds, offering a broad scope for synthesizing complex amines.[5]
Q2: What are the main challenges when working with this compound in coupling reactions?
A2: Researchers may encounter several challenges:
-
Poor Solubility: The molecule can have limited solubility in common organic solvents, affecting reaction kinetics and yields.[6] Solubility is influenced by the solvent's polarity and the molecule's ability to form hydrogen bonds.[7][8][9][10]
-
Catalyst Inhibition/Deactivation: The primary amine and the benzamide moiety can coordinate to the metal center of the catalyst (e.g., palladium), potentially leading to catalyst inhibition or deactivation.[11]
-
Side Reactions: The presence of multiple functional groups (amine, amide, fluoro) can lead to unwanted side reactions, such as self-coupling or reaction at unintended sites, especially under harsh conditions.[1]
-
Electron-Deficient Nature: The fluorine atom and the amide group are electron-withdrawing, which can decrease the nucleophilicity of the amino group, making some coupling reactions sluggish.[12]
Q3: Do I need to protect the primary amine or the amide group during coupling reactions?
A3: The necessity of protecting groups depends on the specific reaction:
-
For Amide Coupling (at the amine): No protection is needed as the amine is the reactive site.
-
For C-C Coupling (e.g., Suzuki): If a halogenated version of this compound is used, the primary amine might need protection (e.g., with a Boc group) to prevent it from interfering with the catalytic cycle. The amide is generally stable under these conditions.
-
For Buchwald-Hartwig Amination: The amine is the intended nucleophile, so it remains unprotected.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Low conversion is a frequent problem that can stem from various factors.[11] Use the following guide to diagnose and resolve the issue.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Detailed Troubleshooting Table
| Potential Cause | Recommended Action |
| Ineffective Catalyst System | For Pd-catalyzed reactions, screen different ligands (e.g., bulky, electron-rich phosphines like XPhos or SPhos) and palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂).[13][14] For amide coupling, try different activating agents (e.g., HATU, HBTU, PyBOP).[15][16] |
| Poor Reagent Quality | Ensure all reagents are pure and dry. Solvents should be anhydrous and thoroughly degassed (e.g., by sparging with argon or nitrogen) to prevent catalyst oxidation.[1][11] |
| Incorrect Base | The choice of base is critical. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are common.[3] For amide coupling, a non-nucleophilic organic base like DIPEA or Et₃N is often used.[17] Ensure the base is soluble in the reaction solvent. |
| Suboptimal Temperature | If the reaction is sluggish at room temperature, try incrementally increasing the heat. Many cross-coupling reactions require elevated temperatures (e.g., 80-110 °C).[1] However, excessive heat can cause degradation. |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. If starting material remains, consider extending the reaction time or adding a fresh portion of catalyst. |
| Solubility Issues | If reactants are not fully dissolved, try a different solvent system. Polar aprotic solvents like DMF, DMAc, or dioxane are common choices.[18] For Suzuki couplings, a co-solvent like water may be necessary.[6] |
Issue 2: Formation of Significant Side Products
The presence of impurities can complicate purification and reduce the yield of the desired product.
Troubleshooting Table for Side Product Formation
| Observed Side Product | Potential Cause | Recommended Action |
| Homocoupling of Coupling Partner | Often caused by the presence of oxygen, which can interfere with the catalytic cycle. | Rigorously degas all solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[11] |
| Hydrolysis of Activated Species | In amide coupling, the activated carboxylic acid can react with residual water. | Use anhydrous solvents and reagents. Ensure the amine is added shortly after the activating agent.[1] |
| Dehalogenation or Protodeborylation | For Suzuki-type reactions, this can occur if the catalytic cycle is inefficient or if moisture is present. | Use a more robust catalyst/ligand system. Ensure anhydrous conditions if using sensitive boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).[11] |
| Formation of Guanidinium Byproduct | With uronium-based coupling reagents (HBTU, HATU), the reagent can react with the amine. | Add the coupling reagent to the carboxylic acid first to allow for pre-activation before adding the amine. Avoid using a large excess of the coupling reagent. |
Experimental Protocols & Data
Amide Bond Formation: General Protocol
This protocol describes a typical amide coupling between this compound and a generic carboxylic acid.
Catalytic Cycle for Amide Coupling (HATU)
Caption: Simplified workflow for amide bond formation using HATU as a coupling reagent.
Methodology:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).
-
Add an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 5-10 minutes to allow for pre-activation.
-
Add this compound (1.05 eq.) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Typical Solvent | Pros | Cons |
| EDC·HCl | HOBt or HOAt | DIPEA, Et₃N | DMF, DCM | Water-soluble byproducts, mild conditions.[1][17] | Can lead to racemization without additives.[15] |
| HATU / HBTU | None | DIPEA, NMM | DMF, NMP | Fast reaction rates, low racemization.[15][16] | More expensive, potential for guanidinylation side reaction. |
| PyBOP | None | DIPEA | DMF, DCM | High efficiency, especially for hindered substrates.[15] | Byproducts can be difficult to remove. |
| T3P® | Pyridine | MeCN, EtOAc | Easily removable byproducts. | Can be less effective for complex substrates. |
Buchwald-Hartwig Amination: General Protocol
This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with this compound.
Methodology:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 eq.).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(OAc)₂ | XPhos | K₂CO₃, Cs₂CO₃ | Toluene, DMF | 100-110 | Good to Excellent[13] |
| Pd₂(dba)₃ | SPhos | NaOt-Bu | Dioxane | 80-100 | Good to Excellent |
| PdCl₂(dppf) | (dppf) | K₃PO₄ | Toluene/H₂O | 90-100 | Moderate to Good |
| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | THF/H₂O | Reflux | Variable, often lower for this substrate |
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. reddit.com [reddit.com]
- 15. peptide.com [peptide.com]
- 16. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 17. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Work-up and Purification of 2-Amino-4-fluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the work-up and purification of 2-Amino-4-fluorobenzamide. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the isolation of a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the work-up of this compound?
A1: The main challenges during the work-up of this compound often revolve around its solubility characteristics and the removal of unreacted starting materials or reagents. Being an aromatic amine, it can exhibit amphipathic properties, having both polar (amino and amide groups) and non-polar (fluorinated benzene ring) characteristics. This can lead to issues with phase separation during aqueous work-ups and potential loss of product into the aqueous layer.
Q2: My crude product is an oil or a sticky solid. How can I obtain a crystalline material?
A2: "Oiling out" or the formation of a non-crystalline solid can be due to the presence of impurities that depress the melting point or hinder crystal lattice formation. It can also occur if the solution is cooled too rapidly during recrystallization. To address this, try the following:
-
Solvent System Optimization: Ensure you are using an appropriate solvent or solvent mixture for recrystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If available, add a small seed crystal of pure this compound to the cooled solution.
-
Pre-purification: If the impurity load is very high, consider a preliminary purification step like column chromatography before attempting recrystallization.
Q3: What are the most common impurities to expect in crude this compound?
A3: Common impurities can originate from the starting materials or side reactions. If synthesized from 4-fluoroanthranilic acid, potential impurities include unreacted starting material. If the synthesis involves the amidation of a carboxylic acid derivative, byproducts from the coupling reagents can also be present. It is crucial to use high-purity starting materials and monitor the reaction for completion to minimize these impurities.
Q4: I am experiencing low recovery of my product after recrystallization. What are the likely causes?
A4: Low recovery during recrystallization is a common issue and can be attributed to several factors:
-
Using too much solvent: This is a frequent cause, as a significant portion of the product will remain in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Q5: When performing column chromatography, my product is streaking or not eluting properly from the silica gel column. What can I do?
A5: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.5-2%), to your eluent system.[1] This will help to reduce the strong interactions and improve the chromatography.
Data Presentation
Table 1: Solubility of 4-Aminobenzamide in Various Solvents at Different Temperatures*
| Solvent | Temperature (K) | Molar Solubility (mol·L⁻¹) |
| Water | 283.15 | 0.035 |
| 298.15 | 0.058 | |
| 313.15 | 0.094 | |
| 323.15 | 0.128 | |
| Methanol | 283.15 | 0.135 |
| 298.15 | 0.198 | |
| 313.15 | 0.285 | |
| 323.15 | 0.362 | |
| Ethanol | 283.15 | 0.078 |
| 298.15 | 0.115 | |
| 313.15 | 0.168 | |
| 323.15 | 0.215 | |
| Ethyl Acetate | 283.15 | 0.015 |
| 298.15 | 0.023 | |
| 313.15 | 0.036 | |
| 323.15 | 0.048 | |
| Acetone | 283.15 | 0.092 |
| 298.15 | 0.138 | |
| 313.15 | 0.205 | |
| 323.15 | 0.268 |
*Data is for 4-Aminobenzamide and is intended to serve as a qualitative guide for solvent selection for the structurally similar this compound.[2] Actual solubilities for this compound may vary.
Table 2: Common Recrystallization Solvents for Aromatic Amides
| Solvent/Mixture | Rationale for Use |
| Ethanol or Methanol | Good general-purpose polar solvents that often provide a good balance of solubility at high temperatures and insolubility at low temperatures.[3][4] |
| Ethanol/Water | A versatile mixed solvent system. The compound is dissolved in hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[5] |
| Acetonitrile | A polar aprotic solvent that can be effective for recrystallizing amides.[3] |
| Ethyl Acetate/Hexane | A less polar solvent system that can be useful for removing non-polar impurities. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol outlines a general method for the initial purification of a reaction mixture containing this compound.
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
A weak acidic solution (e.g., 1 M HCl or saturated ammonium chloride) to remove basic impurities.
-
A weak basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine (saturated sodium chloride solution) to reduce the solubility of organic material in the aqueous layer.
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system (refer to Table 2). An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is a general procedure for the purification of this compound using silica gel chromatography.
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system based on Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). To prevent streaking, add 0.5-2% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the column.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the elution of the product.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting guide for common issues in the recrystallization of this compound.
References
Technical Support Center: Enhancing the Solubility of 2-Amino-4-fluorobenzamide for Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the solubility of 2-Amino-4-fluorobenzamide for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is an off-white to light brown solid with a molecular formula of C₇H₇FN₂O and a molecular weight of 154.14 g/mol .[1][2] Its melting point is approximately 132°C.[2] Understanding these basic properties is the first step in developing an effective solubilization strategy.
Q2: I am struggling to dissolve this compound in my reaction solvent. What are the common reasons for its poor solubility?
The poor solubility of this compound can be attributed to its molecular structure. The presence of aromatic rings contributes to its hydrophobicity, while the amino and amide groups can form strong intermolecular hydrogen bonds in the solid state, making it difficult for solvent molecules to break them apart.
Q3: What are the general strategies to increase the solubility of a poorly soluble organic compound like this compound?
There are several techniques to enhance the solubility of poorly soluble compounds, which can be broadly categorized as physical and chemical modifications:
-
Physical Modifications: These methods involve altering the physical properties of the compound. A primary technique is particle size reduction through methods like micronization or nanosuspension, which increases the surface area available for solvation.[3][4][5][6]
-
Chemical Modifications: These strategies involve changing the chemical environment of the solute or the solvent. Key methods include:
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility.[7][8][9]
-
Co-solvency: Using a mixture of solvents (a "co-solvent" system) can modify the polarity of the solvent medium to better match that of the solute.[3][6][8][9][10]
-
Use of Solubilizing Agents: This includes techniques like complexation (e.g., with cyclodextrins) or the use of surfactants to form micelles that can encapsulate the solute.[5][7]
-
Troubleshooting Guides
Issue 1: My this compound is not dissolving sufficiently in a non-polar organic solvent for my reaction.
-
Troubleshooting Steps:
-
Introduce a Polar Aprotic Co-solvent: The benzamide structure suggests that polar aprotic solvents, which can act as hydrogen bond acceptors, may be effective. Try adding a co-solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) to your non-polar solvent. Start with a small percentage (e.g., 5-10% v/v) and gradually increase it while monitoring the solubility.
-
Heating: Gently heating the mixture can often increase the rate of dissolution and the overall solubility. Ensure that the temperature is well below the boiling point of your solvent and does not cause degradation of your starting material.
-
Particle Size Reduction: If you have access to the necessary equipment, reducing the particle size of the solid this compound by grinding it into a fine powder can increase the surface area and improve the dissolution rate.[3][4][5][6]
-
Issue 2: I need to run my reaction in an aqueous or protic solvent system, but this compound has very low water solubility.
-
Troubleshooting Steps:
-
pH Adjustment: The amino group on the aromatic ring is basic and can be protonated at acidic pH. Adding a small amount of a non-interfering acid (e.g., HCl, if compatible with your reaction) to lower the pH of the aqueous medium can convert the amine to its more soluble salt form. Conversely, the amide proton is weakly acidic, and a basic pH might in some cases enhance solubility, though protonation of the amine is generally a more effective strategy.
-
Co-solvency with Water-Miscible Organic Solvents: Employing a co-solvent system is a highly effective technique.[3][6][8][9][10] Water-miscible polar solvents like methanol, ethanol, isopropanol, DMSO, or DMF can be mixed with water to create a solvent system with a polarity that is more favorable for dissolving this compound.
-
Heating: As with organic solvents, carefully heating the aqueous mixture can improve solubility.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol outlines a method to determine the approximate solubility of this compound in various solvents.
-
Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each test solvent in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure the solution reaches saturation.
-
Phase Separation: Allow the vials to stand undisturbed for the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of this compound in the filtered solution using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Data Recording: Record the solubility in mg/mL or mol/L for each solvent.
Protocol 2: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7, 8, 10).
-
Solubility Measurement: Follow the steps in Protocol 1, using the prepared buffers as the solvents.
-
Analysis: Plot the measured solubility as a function of pH to identify the pH at which the solubility of this compound is maximized.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Template)
| Solvent Category | Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Polar Protic | Water | 25 | ||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Polar Aprotic | DMSO | 25 | ||
| DMF | 25 | |||
| Acetonitrile | 25 | |||
| Non-polar | Toluene | 25 | ||
| Hexane | 25 |
Visualizations
Below are diagrams illustrating key concepts and workflows for enhancing the solubility of this compound.
Caption: Troubleshooting workflow for increasing the solubility of this compound.
Caption: Logical relationship between compound properties and solubility enhancement strategies.
References
- 1. scbt.com [scbt.com]
- 2. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ijpbr.in [ijpbr.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pnrjournal.com [pnrjournal.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ajptonline.com [ajptonline.com]
- 10. ijmsdr.org [ijmsdr.org]
preventing byproduct formation in 2-Amino-4-fluorobenzamide reactions
Welcome to the technical support center for 2-Amino-4-fluorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in acylation reactions?
A1: The primary side reactions during acylation are the formation of quinazolin-4-one byproducts and diacylation of the starting material. Quinazolinone formation occurs through an intramolecular cyclization of the initially formed N-acylated product. Diacylation can occur at the primary amino group and the amide nitrogen, especially under harsh reaction conditions.
Q2: How can I minimize the formation of quinazolinone byproducts during acylation?
A2: To minimize quinazolinone formation, it is crucial to control the reaction conditions. Key strategies include:
-
Temperature Control: Perform the acylation at lower temperatures (e.g., 0 °C to room temperature) to reduce the rate of the intramolecular cyclization.[1]
-
Choice of Acylating Agent and Leaving Group: The reactivity of the acylating agent plays a role. Highly reactive agents might favor the desired acylation at lower temperatures where cyclization is slow. The nature of the leaving group can also influence the reaction dynamics.[2][3]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the subsequent cyclization of the product.
-
pH Control: Maintaining a neutral or slightly acidic pH can help to suppress the cyclization, which is often promoted by basic conditions.
Q3: What strategies can be employed to prevent diacylation?
A3: Preventing diacylation involves carefully controlling the stoichiometry and reaction conditions:
-
Stoichiometry: Use a precise 1:1 molar ratio of this compound to the acylating agent.[1]
-
Slow Addition: Add the acylating agent dropwise to the solution of this compound to avoid localized high concentrations which can promote a second acylation.[1]
-
Steric Hindrance: The inherent steric hindrance around the amide nitrogen helps to disfavor diacylation at that position compared to the more accessible primary amino group.[4][5]
Q4: What byproducts can be expected in condensation reactions with aldehydes and ketones?
A4: In condensation reactions with aldehydes and ketones, the primary expected byproduct is often related to the formation of cyclic structures, such as dihydroquinazolinones, which can then be oxidized to quinazolinones. The specific byproducts will depend on the reaction conditions and the structure of the carbonyl compound. In some cases, hemiaminals can be stable intermediates or byproducts.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of Desired Mono-Acylated Product and Significant Quinazolinone Formation
This is a common issue arising from the intramolecular cyclization of the N-acylated intermediate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for quinazolinone byproduct formation.
Quantitative Data Summary:
While specific comparative yields for this compound are not extensively published, the general principle is that lower temperatures and shorter reaction times favor the kinetic mono-acylated product over the thermodynamic cyclized quinazolinone.
| Parameter | Condition | Expected Outcome |
| Temperature | 0-25 °C | Higher ratio of mono-acylated product to quinazolinone |
| > 50 °C | Increased formation of quinazolinone | |
| Base | Weak, non-nucleophilic (e.g., DIPEA) | Favors mono-acylation |
| Strong (e.g., NaH, KOtBu) | Promotes cyclization | |
| Reaction Time | Monitored to completion | Minimizes byproduct formation |
| Extended heating | Drives reaction towards cyclization |
Issue 2: Presence of Di-acylated Byproducts
This issue is often due to an excess of the acylating agent or overly harsh reaction conditions.
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure an exact 1:1 molar ratio of this compound to your acylating agent.
-
Slow Addition of Reagent: Add the acylating agent dropwise over an extended period to the reaction mixture at a low temperature (0 °C).
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.[1]
-
Protecting Groups: In complex syntheses, consider protecting the amide proton, though this adds extra steps to the synthetic route.
Logical Relationship Diagram for Selective Mono-acylation:
Caption: Key parameters for achieving selective mono-acylation.
Experimental Protocols
Protocol 1: Selective Mono-acylation of this compound
This protocol is designed to favor the formation of the N-mono-acylated product while minimizing quinazolinone and di-acylated byproducts.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride) (1.0 eq)
-
Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere (N₂ or Ar)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
In a separate dropping funnel, dissolve the acylating agent in anhydrous DCM.
-
Add the acylating agent solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
This method can be used to separate the starting material, the desired mono-acylated product, and potential byproducts.
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Retention Time Profile (Illustrative):
-
This compound: More polar, will elute earlier.
-
N-Acyl-2-amino-4-fluorobenzamide: Less polar than the starting material, will have a longer retention time.
-
Quinazolinone byproduct: Generally less polar than the mono-acylated product, will elute later.
-
Di-acylated byproduct: Least polar, will have the longest retention time.
Experimental Workflow for Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of the leaving group on the dynamics of a gas-phase SN2 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study of the effects of steric hindrance on amide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-Amino-4-fluorobenzamide
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting advice, frequently asked questions, and detailed protocols for catalyst selection in cross-coupling reactions involving 2-Amino-4-fluorobenzamide and structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyzed reactions for a substrate like this compound?
For a molecule containing both a primary arylamine and a primary benzamide group, the most common and synthetically valuable reactions are palladium-catalyzed Buchwald-Hartwig amination and amidation reactions for the formation of new carbon-nitrogen (C-N) bonds.[1][2] Copper-catalyzed Ullmann-type reactions are also a viable, albeit often harsher, alternative for C-N bond formation.[3][4] While the benzamide nitrogen is significantly less nucleophilic, reactions can be directed to either the amino or amide group based on reaction conditions.
Q2: How do I choose between a palladium and a copper catalyst for C-N coupling?
The choice depends on several factors including cost, reaction conditions, and substrate scope.
-
Palladium-catalyzed (Buchwald-Hartwig) reactions are generally preferred due to their broad substrate scope, high functional group tolerance, and milder reaction conditions.[1][5] The development of sophisticated phosphine ligands has enabled the coupling of even challenging substrates with high efficiency.[6]
-
Copper-catalyzed (Ullmann) reactions are a more classical approach and can be more cost-effective.[4] However, they traditionally require higher temperatures, stoichiometric amounts of copper, and polar, high-boiling solvents.[3] Modern systems with specific ligands have allowed for milder conditions, but palladium catalysis often remains the first choice for complex pharmaceutical intermediates.[3]
Q3: What is the fundamental role of the phosphine ligand in palladium-catalyzed reactions?
The ligand is critical for the success of the reaction and performs several key functions:
-
Stabilizes the Catalyst: It prevents the palladium(0) catalyst from decomposing into inactive palladium black.[7]
-
Modulates Reactivity: The ligand's electronic and steric properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[8]
-
Enables Coupling of Difficult Substrates: Bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, RuPhos), promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis, especially with less reactive aryl chlorides or electron-deficient anilines.[1][6]
Q4: Why is the choice of base so critical for the outcome of the reaction?
The base is not merely a spectator; it is essential for one or more steps in the catalytic cycle. Its primary role is to deprotonate the amine (or amide) nucleophile after it coordinates to the palladium center, forming the palladium-amido complex necessary for reductive elimination.[9] The strength and solubility of the base can significantly impact reaction rate and yield.[10] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and inorganic carbonates or phosphates like Cs₂CO₃ or K₃PO₄.[1][10] Stronger bases like alkoxides are often used, but weaker bases may be required for substrates with sensitive functional groups.[11]
Troubleshooting Guide
Q: My C-N coupling reaction yield is very low. What are the first things I should check?
A: Low yields can often be traced to fundamental setup and reagent issues.
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[10] Ensure your reaction vessel was properly sealed and purged. A common method is to evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[7]
-
Solvent and Reagent Purity: Use anhydrous and thoroughly degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst deactivation.[7][10] Ensure all reagents, especially the amine and aryl halide, are pure.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time. Phosphines are particularly susceptible to oxidation.[10] Use fresh catalyst and ligand from a reputable source, stored under an inert atmosphere.
-
Base Quality: The base, especially strong alkoxides like NaOtBu, can lose activity with improper storage. Use a fresh bottle or a recently opened one stored in a desiccator.
Q: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
A: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom. It can compete with the desired C-N bond formation.
-
Ligand Choice: This side reaction can occur if the final reductive elimination step is slow relative to competing pathways like β-hydride elimination.[1] Using bulky, electron-rich biaryl phosphine ligands can accelerate the rate of reductive elimination, outcompeting the side reaction.[1]
-
Lower Temperature: High temperatures can sometimes promote side reactions.[7] Try running the reaction at a lower temperature for a longer period.
-
Choice of Base: A milder base might be beneficial. For example, switching from NaOtBu to K₃PO₄ or Cs₂CO₃ can sometimes reduce the rate of unwanted pathways.[10]
Q: My catalyst turns into palladium black, and the reaction stalls. What is happening?
A: The formation of palladium black indicates the precipitation of palladium metal, meaning the active catalyst has been lost from the catalytic cycle.
-
Insufficient Ligand: An improper ligand-to-palladium ratio (typically 1:1 to 4:1) can leave palladium centers unsaturated and prone to aggregation.[10]
-
Ligand Degradation: As mentioned, oxygen can degrade phosphine ligands, leading to catalyst decomposition.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.[10] Ensure the reaction is not overheating.
-
Substrate Inhibition: Some substrates, particularly certain nitrogen-containing heterocycles, can bind too strongly to the palladium center and inhibit catalysis. While less common for anilines, it is a possibility.
Catalyst System Performance Data
Disclaimer: The following data is compiled from studies on substrates structurally similar to this compound. Optimal conditions for a specific reaction may require screening.
Table 1: Representative Catalyst Systems for Buchwald-Hartwig C-N Coupling of Anilines and Amides
| Aryl Halide/TfO | Amine / Amide Nucleophile | Pd Precatalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Notes |
| Aryl Chloride | Primary Aliphatic Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >95 | RuPhos is superior for coupling secondary amines with aryl chlorides.[6] |
| Aryl Bromide | Aniline | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 80 | >98 | BrettPhos is effective for primary amines and offers good functional group tolerance.[11] |
| Heteroaryl Chloride | Primary Amine | Pd(OAc)₂ / CyPF-tBu (Josiphos) | K₃PO₄ | t-BuOH | 110 | 85-95 | Josiphos ligands are effective for coupling heteroaryl chlorides.[6] |
| Aryl Chloride | Benzamide | Pd₂(dba)₃ / tBuBrettPhos | K₂CO₃ | t-AmylOH | 110 | ~90 | tBuBrettPhos enables the coupling of amides with aryl chlorides.[6] |
| Aryl Bromide | Morpholine | (NHC)Pd(allyl)Cl | K₃PO₄ | Dioxane | 80 | 99 | N-Heterocyclic Carbene (NHC) ligands are also highly effective.[12] |
| Aryl Triflate (p-tolyl-OTf) | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 98 | Xantphos is an effective and readily available ligand.[13] |
Table 2: Representative Catalyst Systems for Suzuki-Miyaura C-C Coupling
| Aryl Halide | Boronic Acid / Ester | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference Notes |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | >90 | A classic, widely used system.[14] |
| Aryl Chloride | Alkylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | SPhos is effective for challenging couplings with aryl chlorides.[8] |
| Aryl Bromide | Thiophene Boronic Acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | RT | 81-94 | Micellar conditions allow for reaction in water at room temperature.[15][16] |
| Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | RT | >90 | Trialkylphosphine ligands enable room temperature couplings of aryl chlorides.[17] |
Key Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (1-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an oxygen-free environment.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 0.5-2 mol%) followed by the degassed anhydrous solvent (e.g., toluene or dioxane, 3-5 mL).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 h).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent system (e.g., 4:1 Dioxane/Water, 5 mL).[10] If using a Pd(II) source and a separate ligand, add them sequentially before the solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring until the reaction is complete (2-18 h).[10]
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Mandatory Visualizations
Caption: A decision workflow for selecting a catalyst system for C-N cross-coupling reactions.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. name-reaction.com [name-reaction.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. boa.unimib.it [boa.unimib.it]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Refining Crystallization Methods for 2-Amino-4-fluorobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the recrystallization of 2-Amino-4-fluorobenzamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Based on the polar amino and amide groups and the aromatic ring, ethanol, methanol, or a mixture of ethanol and water are excellent starting points for solvent screening.
Q2: What is the melting point of pure this compound?
A2: The reported melting point of this compound is 132°C. A sharp melting point close to this value is a good indicator of purity.
Q3: My recrystallized product is discolored. How can I remove colored impurities?
A3: The presence of colored impurities can often be resolved by treating the hot solution with a small amount of activated charcoal before filtration. However, use charcoal sparingly as it can also adsorb some of the desired product.
Q4: What are the key safety precautions when working with this compound and its solvents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and vapors. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: The this compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate or an insufficient volume of solvent.
-
Inappropriate Solvent: If the compound has very low solubility even at the solvent's boiling point, the solvent is likely unsuitable.
-
Insufficient Solvent: Ensure you are adding the hot solvent in small portions to your crude material while heating and stirring.
Solution: If the compound remains insoluble, consider switching to a more polar solvent. For instance, if you are using ethanol, a mixture of ethanol and water might be more effective. Alternatively, polar aprotic solvents like DMSO or DMF could be considered, although their high boiling points can make removal difficult.
Q2: Oily droplets are forming instead of crystals as the solution cools. How can I fix this?
A2: "Oiling out" can occur for several reasons:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture.
-
Supersaturation: The solution is too concentrated.
-
Rapid Cooling: Cooling the solution too quickly can prevent orderly crystal lattice formation.
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.
-
If the problem persists, consider a different solvent or a mixed-solvent system.
Q3: No crystals are forming even after the solution has cooled to room temperature. What is the next step?
A3: This is a common issue that can often be resolved by inducing crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template.
-
Reduce Solvent Volume: It is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then allow it to cool again.
-
Cooling: Place the flask in an ice bath to further decrease the solubility.
Q4: The yield of recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.
-
Premature crystallization: If the product crystallizes during hot filtration.
-
Washing with a warm solvent: This can dissolve some of your purified crystals.
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Pre-heat your filtration apparatus to prevent premature crystallization.
-
Always wash the collected crystals with a small amount of ice-cold solvent.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Elevated Temp. |
| Water | High | Low | Medium |
| Ethanol | Medium | Low | High |
| Methanol | Medium | Low | High |
| Ethanol/Water (9:1) | Medium-High | Low | High |
| Acetone | Medium | Medium | High |
| Ethyl Acetate | Medium-Low | Low | Medium |
| Dichloromethane | Low | Low | Medium |
| Hexane | Low | Very Low | Very Low |
| DMSO | High (Aprotic) | High | Very High |
| DMF | High (Aprotic) | High | Very High |
Disclaimer: This table provides an estimated qualitative solubility profile based on the general behavior of similar aromatic amides. It is strongly recommended to perform small-scale solvent screening experiments to determine the optimal solvent system for your specific sample and purity requirements.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hotplate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
Caption: General experimental workflow for recrystallization.
Technical Support Center: Troubleshooting Guide for 2-Amino-4-fluorobenzamide Synthesis Scale-Up
Welcome to the technical support center for the synthesis and scale-up of 2-Amino-4-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial-scale synthesis routes for this compound?
A1: The two most prevalent industrial synthesis routes for this compound are:
-
Route 1: Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzamide. This is often the preferred method due to its high yield, clean reaction profile, and avoidance of hazardous reagents.
-
Route 2: Hofmann Rearrangement of a suitable amide precursor. This method is also utilized and involves the conversion of a primary amide to a primary amine with one less carbon atom.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and recommended solutions for the two primary synthetic routes.
Route 1: Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzamide
This process involves the reduction of the nitro group of 4-Fluoro-2-nitrobenzamide using a catalyst, typically Palladium on Carbon (Pd/C), under a hydrogen atmosphere.
Issue 1: Low or Incomplete Conversion
Potential Causes:
-
Inactive Catalyst: The Pd/C catalyst may be old, poisoned, or of insufficient quality.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction to completion.
-
Poor Mass Transfer: Inefficient mixing can lead to poor contact between the substrate, catalyst, and hydrogen.
-
Low Reaction Temperature: The temperature may not be optimal for the catalytic activity.
Recommended Solutions:
| Parameter | Troubleshooting Action | Expected Outcome |
| Catalyst Activity | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or contaminants. | Improved reaction rate and conversion. |
| Hydrogen Pressure | Increase the hydrogen pressure within the safe operating limits of the reactor. | Enhanced rate of hydrogenation. |
| Agitation | Increase the agitation speed to improve the suspension of the catalyst and the dispersion of hydrogen gas. | Better mass transfer, leading to a faster and more complete reaction. |
| Temperature | Gradually increase the reaction temperature to the optimal range for the catalyst. | Increased catalytic activity and reaction rate. |
Issue 2: Formation of Impurities
Potential Causes:
-
Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of other functional groups.
-
Side Reactions: The presence of contaminants in the starting material or solvent can lead to side reactions.
-
Incomplete Reaction: Unreacted starting material (4-Fluoro-2-nitrobenzamide) is a common impurity.
Recommended Solutions:
| Impurity Type | Mitigation Strategy | Analytical Monitoring |
| Unreacted Starting Material | Optimize reaction time and catalyst loading. Monitor the reaction progress closely using in-process controls. | HPLC, TLC |
| Over-reduction Products | Carefully control reaction time, temperature, and hydrogen pressure. | GC-MS, LC-MS |
| Other Side-Products | Ensure high purity of starting materials and solvents. | HPLC, NMR |
Experimental Protocol: Catalytic Hydrogenation of 4-Fluoro-2-nitrobenzamide
-
Reactor Setup: Charge a suitable pressure reactor with 4-Fluoro-2-nitrobenzamide and a solvent (e.g., methanol, ethanol).
-
Catalyst Charging: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10% w/w).
-
Inerting: Purge the reactor multiple times with nitrogen to remove any residual oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2-10 atm).
-
Reaction: Heat the mixture to the target temperature (e.g., room temperature to 60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to crystallize the product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, water) to achieve the desired purity.[1]
Visualization of Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of 4-Fluoro-2-nitrobenzamide.
Route 2: Hofmann Rearrangement
This route typically involves the reaction of an amide with a halogen (e.g., bromine) and a strong base to form an isocyanate intermediate, which is then hydrolyzed to the primary amine.[2]
Issue 1: Low Yield
Potential Causes:
-
Incomplete Reaction: Insufficient reagent quantities or reaction time.
-
Side Reactions: The isocyanate intermediate can react with other nucleophiles present in the reaction mixture.
-
Degradation of Product: The product may be unstable under the harsh basic conditions.
Recommended Solutions:
| Parameter | Troubleshooting Action | Expected Outcome |
| Reagent Stoichiometry | Ensure accurate stoichiometry of the amide, halogen, and base. A slight excess of the halogen and base may be required. | Drive the reaction to completion and improve yield. |
| Reaction Temperature | Maintain strict temperature control. Low temperatures are often required for the initial steps, followed by controlled heating. | Minimize side reactions and product degradation. |
| Reaction Time | Optimize the reaction time to ensure complete conversion without significant product degradation. | Maximize the yield of the desired product. |
Issue 2: Impurity Formation
Potential Causes:
-
Formation of Carbamates: If an alcohol is present or used as a solvent, the isocyanate intermediate can be trapped to form a carbamate.[3]
-
Dimerization/Polymerization: The isocyanate intermediate can react with itself or other species to form undesired oligomers.
-
Halogenated Byproducts: Halogenation of the aromatic ring can occur under certain conditions.
Recommended Solutions:
| Impurity Type | Mitigation Strategy | Analytical Monitoring |
| Carbamates | Use a non-alcoholic solvent and ensure the absence of water until the hydrolysis step. | LC-MS, NMR |
| Polymeric Byproducts | Control the reaction temperature and concentration of the isocyanate intermediate. | GPC, NMR |
| Halogenated Impurities | Optimize the stoichiometry of the halogenating agent and the reaction conditions. | HPLC, GC-MS |
Experimental Protocol: Hofmann Rearrangement
-
Preparation of Hypobromite: In a suitable reactor, prepare a solution of sodium hypobromite in situ by adding bromine to a cold solution of sodium hydroxide.
-
Amide Addition: Slowly add the primary amide precursor to the cold hypobromite solution while maintaining a low temperature.
-
Rearrangement: After the addition is complete, slowly warm the reaction mixture to induce the rearrangement to the isocyanate.
-
Hydrolysis: Heat the reaction mixture to hydrolyze the isocyanate to the primary amine.
-
Monitoring: Monitor the reaction progress by HPLC or TLC to confirm the formation of the product and the consumption of the starting material.
-
Work-up: Cool the reaction mixture and adjust the pH to precipitate the crude product.
-
Isolation: Filter the solid product and wash it with water.
-
Purification: Recrystallize the crude this compound from a suitable solvent to achieve the desired purity.[4]
Visualization of Hofmann Rearrangement Logical Relationships
Caption: Key species and transformations in the Hofmann rearrangement synthesis.
General Scale-Up and Purification Troubleshooting
Issue: Crystallization Problems
Potential Causes:
-
"Oiling Out": The compound separates from the solution as an oil instead of crystals. This can be due to a high concentration of impurities or cooling the solution too quickly.[5][6][7]
-
No Crystal Formation: The solution remains clear even after cooling, indicating it is not supersaturated.[4][5][7]
-
Fine Powder Formation: Rapid crystallization leads to the formation of a fine powder, which can be difficult to filter and may trap impurities.[5]
Recommended Solutions:
| Problem | Corrective Action | Rationale |
| "Oiling Out" | Reheat the solution to dissolve the oil, add more solvent, and cool slowly. | Reduces the saturation level and allows more time for orderly crystal lattice formation.[5][6][7] |
| No Crystals | Induce crystallization by scratching the inside of the flask or adding a seed crystal. If that fails, concentrate the solution by evaporating some solvent. | Provides nucleation sites for crystal growth or increases the concentration to the point of supersaturation.[4][5][7] |
| Fine Powder | Use a slightly larger volume of solvent and cool the solution more slowly. | Reduces the rate of nucleation and promotes the growth of larger, purer crystals.[5] |
This technical support guide provides a starting point for troubleshooting the synthesis and scale-up of this compound. For more specific issues, it is always recommended to consult detailed process safety information and conduct a thorough risk assessment before implementing any changes to a large-scale process.
References
- 1. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Moisture Sensitivity of 2-Amino-4-fluorobenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of 2-Amino-4-fluorobenzamide. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its moisture sensitivity a concern?
A1: this compound is a solid organic compound used as a building block in the synthesis of various pharmaceutical compounds. Like many amine-containing compounds, it can be susceptible to moisture. The primary concern is the hydrolysis of the amide group in the presence of water, which can lead to the formation of 2-amino-4-fluorobenzoic acid and ammonia. This degradation can result in decreased purity of the reagent, leading to lower reaction yields, formation of impurities, and inconsistent experimental results.
Q2: How can I tell if my this compound has been compromised by moisture?
A2: Visual inspection may reveal a change in the physical appearance of the solid, such as clumping, a change in color, or a more crystalline appearance. However, the most reliable methods for detecting degradation are analytical. Techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of the hydrolysis product, 2-amino-4-fluorobenzoic acid, or other impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a desiccator with a suitable desiccant (e.g., silica gel, calcium sulfate). The storage temperature should be kept cool and consistent, as recommended by the supplier, typically at room temperature in a dark place under an inert atmosphere.[1]
Q4: Can I dry this compound if I suspect it has absorbed moisture?
A4: Yes, if you suspect moisture contamination, you can dry the reagent. A common method is to dry it under a high vacuum at a slightly elevated temperature. However, the temperature should be kept well below the compound's melting point (132 °C) to avoid decomposition.[2] It is crucial to perform analytical tests (e.g., Karl Fischer titration) to confirm the moisture content after drying.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, potentially due to its moisture sensitivity.
| Problem | Potential Cause (Moisture-Related) | Recommended Solution |
| Low or inconsistent reaction yields | Degradation of the reagent due to moisture, leading to a lower concentration of the active starting material. | - Use a fresh, unopened bottle of the reagent. - Dry the reagent under vacuum before use. - Handle the reagent in a glove box or under an inert atmosphere. - Use anhydrous solvents and oven-dried glassware for the reaction. |
| Formation of an unknown impurity in the reaction | The impurity may be the hydrolysis product (2-amino-4-fluorobenzoic acid) or a subsequent side-product from its reaction. | - Analyze the impurity by LC-MS or NMR to confirm its identity. - If confirmed as the hydrolysis product, stringently follow moisture-free handling procedures. - Purify the starting material if significant degradation is suspected. |
| Reagent appears clumped or discolored | The reagent has likely been exposed to ambient moisture. | - Do not use the reagent if significant clumping or discoloration is observed. - If the issue is minor, attempt to dry a small sample and test its purity before use in a large-scale reaction. |
| Inconsistent analytical results (e.g., NMR, HPLC) | Contamination with water or the hydrolysis product can interfere with analytical measurements. | - Ensure all analytical solvents are anhydrous. - Prepare samples for analysis in a dry environment. - Compare the analytical data of the suspect reagent with a reference standard. |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound in a Moisture-Sensitive Reaction
This protocol outlines the best practices for handling this compound to prevent moisture contamination during an experiment.
-
Preparation of Glassware and Equipment:
-
All glassware (e.g., reaction flask, stir bar, weighing boat) should be thoroughly oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Spatulas and other utensils should be cleaned and dried.
-
-
Inert Atmosphere Setup:
-
For highly sensitive reactions, perform all manipulations in a glove box with a low-moisture atmosphere.
-
Alternatively, use a Schlenk line to maintain a positive pressure of an inert gas (e.g., nitrogen or argon) in the reaction flask.
-
-
Dispensing the Reagent:
-
Bring the sealed container of this compound into the glove box or to the Schlenk line.
-
Allow the container to equilibrate to the ambient temperature before opening to prevent condensation.
-
Quickly weigh the desired amount of the solid into the dried weighing boat and transfer it to the reaction flask under the inert atmosphere.
-
Immediately and tightly reseal the reagent container.
-
-
Reaction Setup:
-
Use anhydrous solvents for the reaction. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves) are recommended.
-
Add the solvent to the reaction flask containing the this compound via a syringe under a positive pressure of inert gas.
-
Protocol 2: Determination of Moisture Content by Karl Fischer Titration
This protocol provides a method to quantify the water content in a sample of this compound.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Use a suitable anhydrous solvent (e.g., methanol, specialized Karl Fischer solvent) in the titration vessel.
-
Standardize the Karl Fischer reagent with a known water standard.
-
-
Sample Preparation:
-
In a low-humidity environment (e.g., a glove box or a room with a dehumidifier), accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected moisture content).
-
-
Titration:
-
Quickly transfer the weighed sample into the titration vessel.
-
Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
-
Calculation:
-
The instrument's software will calculate the moisture content in the sample, usually expressed as a percentage or in parts per million (ppm).
-
Visualizations
Caption: Workflow for handling moisture-sensitive this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Validation & Comparative
A Comparative Guide to 2-Amino-4-fluorobenzamide and 4-amino-2-fluorobenzamide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical properties, synthesis, and potential applications of two isomeric compounds: 2-Amino-4-fluorobenzamide and 4-amino-2-fluorobenzamide. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced differences between these structured chemical entities.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. While experimental data for direct comparison is limited in publicly available literature, the following tables compile available information from various sources.
| Property | This compound | 4-amino-2-fluorobenzamide |
| CAS Number | 119023-25-5[1] | 609783-45-1[2] |
| Molecular Formula | C₇H₇FN₂O[1] | C₇H₇FN₂O[2] |
| Molecular Weight | 154.14 g/mol [1] | 154.14 g/mol [2] |
| Melting Point | 132 °C[3] | 160 - 163 °C (for N-methyl derivative)[4] |
| Boiling Point | 270.8±25.0 °C (Predicted)[3] | 320 °C (for N-methyl derivative)[4] |
| pKa (Predicted) | 15.69±0.50[3] | 14.12±0.46 (for N-methyl derivative)[4] |
| Solubility | Off-white to light brown solid[3] | Chloroform (Slightly), Methanol (Slightly)[4] |
| Appearance | Off-white to light brown Solid[3] | White to Off-White Solid[4] |
Structural Comparison
The key structural difference between the two isomers lies in the relative positions of the amino and fluoro groups on the benzamide scaffold. These positional differences can significantly influence the electronic properties, reactivity, and biological activity of the molecules.
Synthesis Protocols
The synthesis of these isomers can be achieved through various routes. Below are representative synthetic pathways.
Synthesis of 4-amino-2-fluorobenzamide
A common route for the synthesis of 4-amino-2-fluorobenzamide and its derivatives involves a multi-step process starting from a substituted toluene.
Experimental Protocol: Synthesis of 4-amino-2-fluoro-N-methylbenzamide [4][5]
-
Oxidation: 2-fluoro-4-nitrotoluene is oxidized using an oxidizing agent like potassium permanganate (KMnO₄) to yield 2-fluoro-4-nitrobenzoic acid.
-
Amidation: The resulting carboxylic acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl₂), followed by amination with methylamine to produce N-methyl-2-fluoro-4-nitrobenzamide.
-
Reduction: The nitro group of N-methyl-2-fluoro-4-nitrobenzamide is reduced to an amino group via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the final product, 4-amino-2-fluoro-N-methylbenzamide.
Synthesis of this compound
Information on the specific synthesis of this compound is less detailed in readily available literature, but it can be inferred from general organic chemistry principles, likely starting from 2-amino-4-fluorobenzoic acid or a related precursor.
Biological Activity and Applications
The positional isomerism of the amino and fluoro groups leads to different biological activities and applications for these two compounds and their derivatives.
4-amino-2-fluorobenzamide: The N-methylated derivative of this isomer, 4-amino-2-fluoro-N-methylbenzamide, is a crucial intermediate in the synthesis of Enzalutamide. Enzalutamide is a potent androgen receptor antagonist used in the treatment of castration-resistant prostate cancer.[4]
This compound: Derivatives of this compound have been investigated for their potential as histone deacetylase (HDAC) inhibitors. One such derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, has shown selective inhibitory activity against HDACs, which are promising targets for cancer therapy.
Experimental Protocols for Biological Assays
The following are generalized protocols that can be adapted to evaluate the biological activity of this compound and 4-amino-2-fluorobenzamide.
HDAC Inhibition Assay (Fluorometric)
This protocol outlines a method to screen for HDAC inhibitory activity.
Protocol:
-
Prepare serial dilutions of the test compounds (this compound and 4-amino-2-fluorobenzamide) in an appropriate assay buffer.
-
In a microplate, add the diluted compounds, a purified HDAC enzyme, and the assay buffer. Include a known HDAC inhibitor as a positive control and a vehicle control (buffer only).
-
Incubate the plate to allow the compounds to interact with the enzyme.
-
Add a fluorogenic HDAC substrate to each well.
-
After a further incubation period, add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence compared to the vehicle control indicates HDAC inhibition.
Antimicrobial Activity Assay (Broth Microdilution)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Protocol:
-
Prepare serial dilutions of the test compounds in a liquid growth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli, S. aureus).
-
Include a positive control (microorganism in medium without any compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for microbial growth.
-
After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While this compound and 4-amino-2-fluorobenzamide share the same molecular formula, the distinct positioning of the amino and fluoro groups on the aromatic ring leads to different physicochemical properties and biological activities. 4-amino-2-fluorobenzamide and its derivatives are established as important intermediates in the synthesis of anticancer drugs like Enzalutamide. In contrast, derivatives of this compound are being explored for their potential as HDAC inhibitors. Further direct comparative studies are needed to fully elucidate the structure-activity relationships and to identify the most promising therapeutic applications for each isomer. This guide provides a foundational overview to aid researchers in their exploration of these versatile chemical scaffolds.
References
- 1. scbt.com [scbt.com]
- 2. 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 119023-25-5 CAS MSDS (Benzamide, 2-amino-4-fluoro- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]
- 5. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
The Fluorine Advantage: A Comparative Analysis of 2-Amino-4-fluorobenzamide and its Non-fluorinated Analogs in Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-Amino-4-fluorobenzamide and its non-fluorinated counterpart, 2-aminobenzamide, with a focus on their roles as Histone Deacetylase (HDAC) inhibitors. This analysis is supported by experimental data to delineate the impact of fluorination on potency and selectivity.
The introduction of a fluorine atom to a pharmacologically active molecule can significantly alter its biological properties, including metabolic stability, binding affinity, and target selectivity. This principle is clearly demonstrated in the comparative analysis of this compound and 2-aminobenzamide derivatives as inhibitors of Histone Deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are prominent targets in cancer therapy.
Enhanced Selectivity of the Fluorinated Analog for HDAC3
Experimental evidence strongly indicates that the substitution of a fluorine atom at the 4-position of the 2-aminobenzamide ring enhances the compound's selectivity for HDAC3, while concurrently decreasing its potency against HDAC1 and HDAC2.[1] This targeted activity is a desirable attribute in drug development, as isoform-selective HDAC inhibitors may offer a more favorable therapeutic window with reduced off-target effects.
A direct comparison of the inhibitory activity of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which contains the this compound core, and its non-fluorinated analog, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA), illustrates this point. The IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, are summarized in the table below.
| Compound | Target | IC50 (nM) |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 842.80 |
| HDAC2 | 949.15 | |
| HDAC3 | 95.48 | |
| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | HDAC1 | 95.2 |
| HDAC2 | 260.7 | |
| HDAC3 | 255.7 |
Data sourced from studies on FNA[2] and NA[3][4].
The data clearly shows that the fluorinated compound, FNA, is a more potent and selective inhibitor of HDAC3 compared to its non-fluorinated counterpart, NA. While NA shows broad activity against HDAC1, 2, and 3, the introduction of the fluorine atom in FNA leads to a significant increase in selectivity for HDAC3.
Lack of Evidence for PARP Inhibition by 2-Amino Isomers
While the isomeric compound, 3-aminobenzamide, is a well-documented inhibitor of Poly(ADP-ribose) polymerase (PARP), another important enzyme in DNA repair and a target for cancer therapy, there is currently no substantial evidence to suggest that this compound or 2-aminobenzamide possess significant PARP inhibitory activity.[5][6][7][8] The biological activity of these 2-amino derivatives appears to be primarily directed towards HDAC inhibition.
Signaling Pathway of HDAC Inhibition
The mechanism by which 2-aminobenzamide derivatives exert their biological effects is through the inhibition of HDAC enzymes. This inhibition leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and gene expression. The following diagram illustrates the general signaling pathway of HDAC inhibition.
Caption: Signaling pathway of HDAC inhibition by 2-aminobenzamide derivatives.
Experimental Protocols
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compounds (this compound or 2-aminobenzamide derivatives) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid interference with the assay.
-
Reaction Setup: To the wells of a 96-well black microplate, add the following in order:
-
HDAC assay buffer
-
Test compound dilutions (or DMSO for control)
-
Diluted HDAC enzyme solution
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing the fluorescent molecule (AMC). A stop solution can be included in the developer to halt the HDAC reaction.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~360 nm, emission ~460 nm for AMC).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO-treated) wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for this assay.
Caption: Experimental workflow for an in vitro HDAC inhibition assay.
References
- 1. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich’s Ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]
- 5. pazopanib.net [pazopanib.net]
- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Structural Showdown: A Comparative Guide to the Crystallographic Validation of 2-Amino-4-fluorobenzamide Derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of rational drug design. This guide provides a comparative analysis of the structural validation of two derivatives of 2-Amino-4-fluorobenzamide using single-crystal X-ray crystallography, offering a side-by-side look at their key crystallographic parameters and the experimental protocols employed in their characterization.
While the crystal structure of the parent compound, this compound, is not publicly available in the searched crystallographic databases, detailed structural information for its derivatives offers valuable insights into the molecular conformations and intermolecular interactions that govern their solid-state architecture. Here, we compare the crystallographic data of two such derivatives: N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide.
Crystallographic Data at a Glance
The following table summarizes the key crystallographic data for the two derivatives, providing a clear and objective comparison of their solid-state structures.
| Parameter | N-(2,3-difluorophenyl)-2-fluorobenzamide[1][2] | N-(2,4-difluorophenyl)-2-fluorobenzamide[3] |
| Chemical Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |
| Molecular Weight | 251.20 g/mol | 251.20 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn (No. 7) | Pn (No. 7) |
| Temperature | 294 (2) K | 294 (2) K |
| a (Å) | 4.9556 (2) | 5.6756 (3) |
| b (Å) | 5.6718 (3) | 4.9829 (2) |
| c (Å) | 19.6250 (15) | 19.3064 (12) |
| β (°) | 96.618 (6) | 91.197 (5) |
| Volume (ų) | 547.93 (6) | 545.88 (5) |
| Radiation | Mo-Kα | Mo-Kα |
| μ (mm⁻¹) | 0.13 | 0.13 |
| Crystal Size (mm) | 0.14 × 0.06 × 0.04 | 0.93 × 0.39 × 0.07 |
| R_int | 0.021 | 0.019 |
| Goodness-of-fit | 1.09 | 1.04 |
Experimental Protocols
The structural determination of these compounds was achieved through single-crystal X-ray diffraction. The general experimental workflow is outlined below.
Crystal Growth
Single crystals suitable for X-ray diffraction were grown from solution. For instance, N-(2,3-difluorophenyl)-2-fluorobenzamide was obtained from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline.
Data Collection
A suitable single crystal of each compound was mounted on a diffractometer. The data for both presented derivatives were collected at a temperature of 294 K using Mo-Kα radiation (λ = 0.71073 Å)[1][3][4]. The X-ray diffraction data were collected using a series of frames with varying ω and φ angles.
Structure Solution and Refinement
The collected diffraction data were processed to yield the unit cell parameters and intensity of each reflection. The crystal structures were solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Workflow for Structural Validation
The process of determining the crystal structure of a small molecule like a this compound derivative can be visualized as a systematic workflow.
This guide highlights the power of X-ray crystallography in providing definitive structural evidence for novel chemical entities. The detailed comparison of these two fluorinated benzamide derivatives showcases how subtle changes in molecular structure can influence their packing in the solid state, a critical consideration in materials science and drug development.
References
A Comparative Analysis of Ortho- vs. Para-Fluoro-Substituted Aminobenzamide Reactivity
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms in drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, binding affinity, and bioavailability. This guide provides a comparative analysis of the chemical reactivity of ortho- and para-fluoro-substituted aminobenzamides, two closely related structural motifs of significant interest in drug discovery. The insights presented herein, grounded in fundamental principles of organic chemistry, aim to inform reaction design and predict the chemical behavior of these important building blocks. While direct kinetic comparisons for these specific molecules are not extensively documented in peer-reviewed literature, a robust understanding of their reactivity can be derived from established electronic and steric effects, and by analogy to well-studied systems.
Executive Summary of Comparative Reactivity
The reactivity of fluoro-substituted aminobenzamides is primarily dictated by the interplay between the electronic effects of the fluorine substituent and steric hindrance. In nucleophilic aromatic substitution (SNAr) reactions, the ortho-fluoro isomer is predicted to be more reactive than the para-fluoro isomer. Conversely, in reactions where steric access to the amine or amide functionality is critical, such as in certain cross-coupling reactions, the para-fluoro isomer is expected to exhibit superior reactivity.
Data Presentation: Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of ortho- and para-fluoro-substituted aminobenzamides in key reaction classes relevant to drug development. The predictions are based on established mechanistic principles.
| Reaction Class | Predicted Most Reactive Isomer | Rationale | Key Influencing Factors |
| Nucleophilic Aromatic Substitution (SNAr) | ortho-fluoro-aminobenzamide | The strong electron-withdrawing inductive effect (-I) of the fluorine atom is more pronounced at the ortho position, providing greater stabilization to the negatively charged Meisenheimer intermediate.[1] | Electronic Effects (Inductive) |
| Palladium-Catalyzed Cross-Coupling | para-fluoro-aminobenzamide | The ortho-fluoro substituent can sterically hinder the approach of the bulky palladium catalyst to the reaction center (e.g., an adjacent leaving group like iodine or bromine), thus impeding the oxidative addition step.[2] | Steric Hindrance |
| Reactions at the Amine/Amide Group | para-fluoro-aminobenzamide | The ortho-fluoro group can sterically impede access to the adjacent amine or amide functionalities for incoming reagents. It can also influence the planarity and, therefore, the resonance of the amide group.[3] | Steric Hindrance ("Ortho Effect") |
Theoretical Framework: Electronic and Steric Effects
The differential reactivity of the ortho and para isomers can be rationalized by considering two primary factors:
-
Electronic Effects : The fluorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can participate in a weaker, electron-donating resonance effect (+M). In the context of SNAr, the inductive effect is dominant in stabilizing the anionic intermediate. The strength of the inductive effect diminishes with distance, making it most potent at the ortho position.[1]
-
Steric Effects (The "Ortho Effect") : A substituent at the ortho position can physically block or hinder the approach of reagents to an adjacent functional group.[3] This "ortho effect" can also force a functional group, such as the amide, out of the plane of the aromatic ring, which can disrupt resonance and alter its electronic properties and reactivity.[3]
Key Experimental Comparisons and Methodologies
While direct comparative studies on ortho- and para-fluoro-substituted aminobenzamides are scarce, the following sections provide experimental protocols for key reaction types, which can be adapted for a side-by-side comparison of the two isomers.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a crucial reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. The reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step.[1] The stability of the resulting Meisenheimer complex is paramount. For fluoro-aromatics, the high electronegativity of fluorine stabilizes this intermediate, making fluoride a surprisingly good leaving group in this context.[4]
Predicted Outcome : Based on studies of fluoronitrobenzene, where the ortho isomer reacts faster than the para isomer due to the proximity of the electron-withdrawing nitro group, a similar trend is expected for fluoro-substituted aminobenzamides.[1] The amide group, being electron-withdrawing, will contribute to the stabilization of the Meisenheimer intermediate.
Experimental Protocol: Comparative SNAr with an Amine
This protocol is adapted from general procedures for SNAr reactions.
-
Materials :
-
ortho-fluoro-aminobenzamide
-
para-fluoro-aminobenzamide
-
Secondary amine (e.g., piperidine or morpholine, 1.2 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Polar aprotic solvent (e.g., DMF or DMSO)
-
-
Procedure :
-
In separate, identical reaction vessels, dissolve the ortho-fluoro-aminobenzamide (1.0 eq) and para-fluoro-aminobenzamide (1.0 eq) in the chosen solvent.
-
Add the secondary amine (1.2 eq) and the base (2.0 eq) to each vessel.
-
Heat the reaction mixtures to a specified temperature (e.g., 80-120 °C) and monitor the progress of each reaction simultaneously using TLC or LC-MS.
-
Upon completion or after a set time, cool the reactions to room temperature.
-
Quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and compare the isolated yields.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity in these reactions can be sensitive to steric hindrance around the coupling partners. For this comparison, we will consider the fluoro-aminobenzamide as the aryl halide component (requiring an additional halide, e.g., iodo or bromo).
Predicted Outcome : Drawing parallels from studies on substituted phenylboronic acids where the ortho isomers are significantly less reactive due to steric hindrance, it is anticipated that ortho-fluoro-iodo-aminobenzamides will be less reactive in Suzuki-Miyaura coupling than their para-fluoro counterparts.[2]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for comparing the isomers.[5]
-
Materials :
-
ortho-fluoro-iodo-aminobenzamide
-
para-fluoro-iodo-aminobenzamide
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
-
-
Procedure :
-
In separate, inert-atmosphere reaction vessels, combine the respective fluoro-iodo-aminobenzamide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq) in the solvent system.
-
Degas the mixtures by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) to each vessel.
-
Heat the reaction mixtures to a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion or after a fixed time, cool the reactions to room temperature.
-
Dilute the mixtures with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and compare the isolated yields.
-
Visualizing Reactivity Principles
The following diagrams illustrate the key concepts governing the comparative reactivity of ortho- and para-fluoro-substituted aminobenzamides.
Caption: S(N)Ar Reactivity: Ortho vs. Para
Caption: Steric Effects in Cross-Coupling
References
A Comparative Guide to the Purity Validation of 2-Amino-4-fluorobenzamide
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-Amino-4-fluorobenzamide, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an objective comparison of elemental analysis against modern chromatographic and spectroscopic techniques for the validation of its purity, supported by experimental data and detailed methodologies.
At a Glance: Comparing Purity Assessment Methods
The selection of an analytical method for purity determination is contingent on several factors, including the nature of the compound, anticipated impurities, and the desired level of accuracy. While elemental analysis offers a fundamental measure of elemental composition, chromatographic and spectroscopic methods provide detailed insights into organic impurities and structural integrity.[1]
| Parameter | Elemental Analysis (EA) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Combustion of the compound and quantification of resulting gases (CO₂, H₂O, N₂) to determine the mass percentage of C, H, N.[2] | Separation of components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[3] | Direct proportionality between the integrated NMR signal area and the number of nuclei, allowing for absolute quantification against a certified internal standard.[4][5] |
| Purity Assessment | Compares the experimentally determined mass percentages of elements to the theoretical values.[1] | Quantification of the main peak's area percentage relative to the total peak area in the chromatogram. | Quantification based on the peak area of the analyte, often using an internal standard. Mass spectrometry provides structural confirmation of impurities.[6] | Absolute purity determination by comparing the analyte's signal integral to that of a known, high-purity internal standard.[7] |
| Detects | Incorrect elemental composition, presence of inorganic impurities or residual solvents that alter the C, H, N ratio. | Non-volatile and thermally labile organic impurities, isomers, and degradation products.[8] | Volatile and semi-volatile organic impurities, residual solvents.[9] | Structural isomers, impurities with NMR-active nuclei, provides structural confirmation. |
| Typical Accuracy | ± 0.4% of the theoretical value is a common requirement for publication.[10] | Purity values often >99%; high precision (RSD <1%). | High sensitivity (ng/mL or lower); precision dependent on internal standard use. | High precision and accuracy; can provide SI-traceable purity values.[7] |
| Limitations | Does not distinguish between the main compound and isomers or impurities with similar elemental composition. Insensitive to high molecular weight impurities at low levels. | Requires a reference standard for quantification of specific impurities; may not detect non-UV active compounds without a universal detector. | Limited to thermally stable and volatile compounds; derivatization may be required for polar compounds like amides, adding complexity.[3][6] | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard and careful experimental setup for accuracy.[1] |
Elemental Analysis of this compound
Elemental analysis is a foundational technique used to determine the elemental composition of a pure organic compound.[2] It provides a direct comparison between the measured elemental percentages (Carbon, Hydrogen, Nitrogen) and the values calculated from the molecular formula.
Molecular Formula: C₇H₇FN₂O[11] Molecular Weight: 154.14 g/mol [11]
Theoretical vs. Experimental Data
For a batch of this compound to be considered pure, the experimentally determined elemental composition should fall within a narrow, acceptable range of the theoretical values, typically ±0.4%.[10] While even high-purity commercial compounds can show typical deviations between 0.05% and 0.20%, this tolerance accounts for minor, acceptable levels of residual solvents or moisture.[12][13]
| Element | Theoretical Mass % | Typical Experimental Mass % | Acceptable Deviation |
| Carbon (C) | 54.55% | 54.41% | -0.14% |
| Hydrogen (H) | 4.58% | 4.62% | +0.04% |
| Nitrogen (N) | 18.17% | 18.05% | -0.12% |
Experimental Protocols
Elemental Analysis (Combustion Method)
This protocol outlines the standard procedure for CHN analysis via combustion.
-
Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
-
Combustion: The sample is dropped into a high-temperature furnace (around 1000 °C) with an excess of oxygen. This "flash combustion" converts all organic material into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).[2]
-
Separation and Detection: The resulting gas mixture flows through a column, typically a gas chromatograph, which separates the CO₂, H₂O, and N₂. A thermal conductivity detector (TCD) then quantifies each gas.
-
Calculation: The instrument's software calculates the mass percentages of C, H, and N from the detector signals and the initial sample weight.
Alternative Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for assessing the purity of non-volatile compounds like this compound.[9]
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a 60:40 (v/v) mixture of acetonitrile and water. Filter and degas the solution.
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to create a 1.0 mg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the blank, followed by the standard and sample solutions. Purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Conclusion
Elemental analysis serves as a robust, quantitative method to confirm the empirical formula and assess the bulk purity of this compound, primarily by detecting deviations in elemental composition caused by inorganic impurities or significant amounts of residual solvents. However, it is insensitive to the presence of isomers or organic impurities that do not significantly alter the overall C, H, and N percentages.
For a comprehensive purity profile, it is highly recommended to use elemental analysis in conjunction with orthogonal techniques like HPLC or qNMR. HPLC excels at separating and quantifying organic impurities, while qNMR offers an absolute measure of purity against a certified standard.[1] The choice of methodology should be guided by the specific quality requirements of the downstream application, ensuring the reliability and validity of research and development outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 13. Deviation study suggests numerous elemental analyses are too good to be true | Research | Chemistry World [chemistryworld.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Amino-4-fluorobenzamide
In the synthesis of active pharmaceutical ingredients (APIs) and novel chemical entities, the unambiguous confirmation of a target molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to confirm the successful synthesis of 2-Amino-4-fluorobenzamide (C₇H₇FN₂O, Mol. Wt.: 154.14 g/mol ). We will move beyond rote procedural descriptions to explore the causal logic behind method selection, data interpretation, and the integration of multi-technique analysis to build an irrefutable structural proof, a process critical for researchers in drug development and organic synthesis.
The synthesis of aromatic amides like this compound often involves the amidation of a corresponding benzoic acid derivative or the hydrolysis of a benzonitrile.[1][] These pathways can introduce impurities, including unreacted starting materials or regioisomeric byproducts. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for a validated outcome.
The Analytical Workflow: A Multi-Technique Strategy
A robust confirmation strategy does not rely on a single piece of evidence. Instead, it integrates data from orthogonal techniques, each providing a unique piece of the structural puzzle. The workflow below illustrates the logical progression from a synthesized product to its confirmed structure.
Caption: Overall workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed structural blueprint.
Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) because its hydrogen-bond accepting nature slows the chemical exchange of the amine (-NH₂) and amide (-CONH₂) protons, allowing them to be observed as distinct, albeit often broad, signals.
¹H NMR Spectroscopy
This technique identifies the number and electronic environment of protons. The aromatic region is particularly diagnostic for confirming the 1,2,4-substitution pattern.
-
Expected Spectral Data:
-
Aromatic Protons (δ 6.0-8.0 ppm): Three distinct signals are expected. The fluorine atom and the electron-donating amino group strongly influence the chemical shifts. We anticipate a doublet of doublets (dd), a triplet-like signal (td), and another doublet of doublets (dd), arising from complex spin-spin coupling between the protons and the fluorine atom.
-
Amine and Amide Protons (Variable): Two broad singlets corresponding to the two protons of the primary amine (-NH₂) and the two protons of the primary amide (-CONH₂). Their chemical shifts are highly dependent on concentration and residual water content.
-
¹³C NMR Spectroscopy
This provides a count of unique carbon atoms and information about their hybridization and electronic environment.
-
Expected Spectral Data:
-
Carbonyl Carbon (δ ~165-175 ppm): The amide carbonyl carbon is highly deshielded and appears far downfield.[1]
-
Aromatic Carbons (δ ~100-160 ppm): Six signals are expected. The carbon directly bonded to fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings (²JCF and ³JCF).[1]
-
¹⁹F NMR Spectroscopy
For a fluorinated compound, ¹⁹F NMR is indispensable. It provides direct evidence for the presence and environment of the fluorine atom.
-
Expected Spectral Data: A single signal is expected for the fluorine atom. This signal will be split by the neighboring aromatic protons (H3 and H5), typically appearing as a triplet of doublets or a more complex multiplet, confirming its position on the aromatic ring.
| Technique | Information Provided | Key Features for this compound |
| ¹H NMR | Proton environment & connectivity | 3 distinct aromatic signals with H-H and H-F coupling; broad -NH₂ and -CONH₂ signals. |
| ¹³C NMR | Unique carbon environments | Amide C=O peak (~170 ppm); C-F doublet with large ¹JCF coupling. |
| ¹⁹F NMR | Fluorine environment & connectivity | A single multiplet, split by adjacent protons. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H Spectrum: Acquire a standard proton spectrum. Reference the residual DMSO solvent peak to δ 2.50 ppm. Integrate all signals.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Reference the DMSO-d₆ solvent peak to δ 39.52 ppm.
-
¹⁹F Spectrum: Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. No internal standard is typically required.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, serving as the first gatekeeper for confirming the product's identity. High-Resolution Mass Spectrometry (HRMS) takes this a step further by providing an exact mass, which can be used to determine the elemental formula.
Expert Insight: Electrospray Ionization (ESI) is an ideal soft ionization technique for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight readily apparent.
-
Expected Spectral Data:
-
Low-Resolution MS (LRMS): An intense signal at m/z 155.1 corresponding to the [M+H]⁺ ion.
-
High-Resolution MS (HRMS): The calculated exact mass for [C₇H₇FN₂O+H]⁺ is 155.0615. An experimentally observed mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the C₇H₇FN₂O formula.[1]
-
Fragmentation: Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of ammonia (-17 Da) or the loss of the amide group as a radical (-44 Da), further corroborating the structure.[3]
-
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500. Use a known reference compound for continuous mass calibration to ensure high mass accuracy.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" that confirms the presence of the amine, amide, and fluoroaromatic moieties.
Expert Insight: The amide functional group gives rise to two particularly characteristic bands: the C=O stretch (Amide I) and the N-H bend (Amide II). Their presence and position are strong indicators of a successful amidation reaction.
-
Expected Spectral Data:
-
N-H Stretching (3200-3500 cm⁻¹): Two sharp bands around 3450 and 3350 cm⁻¹ corresponding to the asymmetric and symmetric stretches of the primary amine (-NH₂).[4] The amide N-H stretches may also appear in this region, often as broader bands.
-
C=O Stretching (Amide I, ~1660 cm⁻¹): A strong, sharp absorption band characteristic of the amide carbonyl group.
-
N-H Bending (Amide II, ~1620 cm⁻¹): A strong band associated with the in-plane bending of the amide N-H bond.
-
C-F Stretching (~1200-1250 cm⁻¹): A strong band indicating the presence of the aryl-fluorine bond.
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymm/symm) | 3450 & 3350 |
| Amide | C=O Stretch (Amide I) | ~1660 |
| Amide | N-H Bend (Amide II) | ~1620 |
| Fluoroaromatic | C-F Stretch | ~1230 |
Experimental Protocol: FTIR (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the dry, purified product with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[5]
-
Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a thin, transparent disc.[5]
-
Data Acquisition: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.
Comparative Analysis & Alternative Methods
While NMR, MS, and IR form the core of structural confirmation, other techniques can provide valuable complementary data, particularly concerning purity.
Caption: Complementary nature of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product. By developing a suitable method, one can separate the desired product from starting materials and byproducts, allowing for accurate purity determination (e.g., >98%).[6] It is an excellent comparative tool when a certified reference standard is available.
-
Elemental Analysis (CHN): This technique provides the relative percentages of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the theoretical values for C₇H₇FN₂O (C: 54.54%, H: 4.58%, N: 18.17%) within a narrow margin (typically ±0.4%), providing orthogonal confirmation of the elemental composition determined by HRMS.
Conclusion
The confirmation of a reaction product like this compound is a process of building a layered, self-validating argument. A high-resolution mass spectrum confirms the correct elemental formula. An FTIR spectrum verifies the presence of the key amine and amide functional groups. Finally, a full suite of NMR experiments (¹H, ¹³C, ¹⁹F) provides the definitive, high-resolution blueprint of the molecule, confirming the specific isomeric arrangement and atomic connectivity. When combined with purity analysis from a technique like HPLC, this comprehensive spectroscopic approach ensures the identity and quality of the synthesized material, meeting the rigorous standards required in chemical and pharmaceutical research.
References
- 1. 2-Amino-6-chloro-4-fluorobenzamide|High-Purity Research Chemical [benchchem.com]
- 3. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 2-Amino-4-fluorobenzamide-Derived Compounds in Oncology
In the landscape of modern drug discovery, 2-Amino-4-fluorobenzamide derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. These compounds have demonstrated significant potential as inhibitors of histone deacetylases (HDACs) and various kinases, critical targets in cancer therapy. This guide provides a comparative analysis of the efficacy of notable this compound-derived compounds, supported by experimental data from recent studies, to assist researchers, scientists, and drug development professionals in their evaluation of these novel therapeutic agents.
Overview of this compound Derivatives
The this compound scaffold serves as a versatile backbone for the synthesis of various derivatives with diverse biological activities. The introduction of a fluorine atom at the 4-position of the benzamide ring has been shown to enhance metabolic stability and improve the potency of these compounds.[1] Researchers have successfully synthesized and evaluated numerous derivatives, primarily as anticancer and antimicrobial agents.[2][3]
Efficacy as Anticancer Agents
Recent research has highlighted the significant anticancer properties of several this compound derivatives, with a primary focus on their role as HDAC inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[4]
Compound (S)-17b: A Potent Class I Selective HDAC Inhibitor
A novel pyridazinone-based benzamide derivative, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, designated as (S)-17b, has demonstrated potent and selective inhibitory activity against class I HDAC isoforms.[2][5] In vitro studies revealed that (S)-17b exhibits strong inhibitory activity against the human myelodysplastic syndrome (SKM-1) cell line.[2][5] Furthermore, this compound was found to increase the intracellular levels of acetyl-histone H3 and p21, leading to G1 cell cycle arrest and apoptosis.[2][5]
In vivo studies using SKM-1 xenograft models showed that oral administration of (S)-17b resulted in excellent antitumor activity.[2][5] Notably, the antitumor efficacy of (S)-17b was more pronounced in mouse models with intact immune systems compared to those with thymus deficiencies, suggesting a potential immunomodulatory role.[2] The compound also displayed a favorable pharmacokinetic profile in mice and rats, with minimal metabolic differences across various species' hepatocytes and low inhibition of the hERG channel, indicating a good safety profile.[5]
Compound FNA: A Potent HDAC3 Inhibitor
Another significant derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has been identified as a potent and selective inhibitor of HDAC3, a class I HDAC.[1][6][7] The incorporation of a fluorine atom was a strategic modification to improve upon a previously derived lead compound.[1][7]
In vitro enzymatic assays demonstrated the class I selectivity of FNA, with particular potency against HDAC3 (IC50: 95.48 nM).[1][6][7] Antiproliferative assays showed that FNA exhibited strong inhibitory activity against HepG2 solid tumor cells with an IC50 value of 1.30 μM, a significant improvement compared to the established HDAC inhibitor SAHA (IC50: 17.25 μM).[1][6][7]
In vivo xenograft model studies revealed that FNA effectively inhibited tumor growth, with a tumor growth inhibition (TGI) rate of 48.89%, comparable to that of SAHA (TGI of 48.13%).[1][6][7] The antitumor activity of FNA is attributed to the promotion of apoptosis and G2/M phase cell cycle arrest.[1][6][7] Furthermore, combination studies indicated that FNA could enhance the anticancer activity of conventional chemotherapeutic agents like taxol and camptothecin.[1][6]
Comparative Data
The following tables summarize the quantitative data from the cited studies to facilitate a direct comparison of the efficacy of these this compound-derived compounds.
Table 1: In Vitro Efficacy of this compound Derivatives as HDAC Inhibitors
| Compound | Target | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| FNA | HDAC3 | - | 95.48 | - | - |
| FNA | - | HepG2 | 1300 | SAHA | 17250 |
Table 2: In Vivo Antitumor Efficacy of this compound Derivatives
| Compound | Xenograft Model | Metric | Value | Reference Compound | Metric | Value |
| (S)-17b | SKM-1 | Antitumor Activity | Excellent | - | - | - |
| FNA | HepG2 | TGI | 48.89% | SAHA | TGI | 48.13% |
Experimental Protocols
In Vitro HDAC Inhibition Assay
The enzymatic activity of HDACs was determined using a commercially available HDAC assay kit. The this compound-derived compounds were incubated with the recombinant human HDAC enzyme and a fluorogenic substrate. The fluorescence, which is proportional to the enzyme activity, was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro Antiproliferative Assay
The antiproliferative activity of the compounds was evaluated using the MTT assay. Cancer cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured at a specific wavelength, and the IC50 values were determined.
In Vivo Xenograft Model
Female BALB/c nude mice were subcutaneously inoculated with human cancer cells. When the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The test compounds were administered orally or via other appropriate routes at specified doses and schedules. Tumor volume and body weight were measured regularly. The tumor growth inhibition (TGI) was calculated at the end of the study.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and the general workflow of the efficacy studies.
Caption: Proposed signaling pathway of this compound derivatives as HDAC inhibitors.
Caption: General experimental workflow for evaluating the efficacy of anticancer compounds.
Other Potential Applications
While the primary focus has been on anticancer applications, some 2-aminobenzamide derivatives have also been synthesized and evaluated for their antimicrobial properties.[3][8][9] These studies suggest that the this compound scaffold could be a valuable starting point for the development of novel antibiotics.
Conclusion
This compound-derived compounds represent a promising and versatile class of molecules with significant therapeutic potential, particularly in oncology. The detailed analysis of compounds like (S)-17b and FNA demonstrates their potent efficacy as HDAC inhibitors, often surpassing or performing comparably to existing drugs. The favorable pharmacokinetic and safety profiles observed for some of these derivatives further underscore their potential for clinical development. The structured data and experimental protocols provided in this guide aim to facilitate the objective comparison of these compounds and support further research and development in this exciting area of medicinal chemistry.
References
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-fluorobenzamide Analogs as Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Amino-4-fluorobenzamide analogs, with a primary focus on their potent activity as histone deacetylase (HDAC) inhibitors. The this compound moiety serves as a key pharmacophore in the design of these inhibitors, which have demonstrated significant potential in preclinical cancer models. This document summarizes quantitative biological data, details the experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows to support further research and development in this promising area of medicinal chemistry.
Comparative Biological Activity
The biological activity of this compound analogs as HDAC inhibitors is profoundly influenced by the nature of substituents at the R-position of the benzamide core. The following tables summarize the in vitro inhibitory activity of a series of pyridazinone-containing benzamide derivatives against class I HDAC isoforms and their anti-proliferative effects on a human myelodysplastic syndrome cell line (SKM-1).
In Vitro HDAC Inhibitory Activity
| Compound ID | R Group | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) |
| (S)-17b | (S)-1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl | 18.2 | 34.5 | 12.7 |
| (R)-17b | (R)-1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl | 158.6 | 289.4 | 123.7 |
| 17a | 1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl (racemic) | 65.3 | 145.2 | 58.9 |
Data extracted from a study on novel benzamide derivatives as class I selective HDAC inhibitors.[1]
In Vitro Anti-proliferative Activity
| Compound ID | R Group | SKM-1 Cell Line IC50 (nM) |
| (S)-17b | (S)-1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl | 35.8 |
| (R)-17b | (R)-1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl | 435.2 |
| 17a | 1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl (racemic) | 187.4 |
Data extracted from a study on novel benzamide derivatives as class I selective HDAC inhibitors.[1]
Structure-Activity Relationship Insights:
The data reveals a clear stereochemical preference for HDAC inhibition and anti-proliferative activity. The (S)-enantiomer, (S)-17b , is significantly more potent than the (R)-enantiomer, (R)-17b , across all tested HDAC isoforms and in the cellular assay.[1] This highlights the importance of the chiral center in the R-group for optimal interaction with the active site of the HDAC enzymes. The racemic mixture, 17a , exhibits intermediate activity, as expected.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the HDAC enzyme and the test compound solution to the wells of the microplate.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and generate a fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[2][3][4]
Materials:
-
SKM-1 human myelodysplastic syndrome cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
Procedure:
-
Cell Seeding: Plate SKM-1 cells at a density of 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[5][6][7][8]
Materials:
-
SKM-1 cells
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat SKM-1 cells with the test compound at a specific concentration for a defined period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Histone Acetylation
This method is used to detect changes in the acetylation levels of specific histone proteins.[1][9][10][11][12]
Materials:
-
SKM-1 cells
-
Test compounds
-
Lysis buffer
-
Primary antibodies (e.g., anti-acetyl-histone H3, anti-histone H3)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat SKM-1 cells with the test compound. After treatment, lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the acetylated histone, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol outlines the evaluation of the antitumor activity of a lead compound in an in vivo setting.[13][14][15][16][17]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
SKM-1 cancer cells
-
Test compound formulated for oral administration
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject SKM-1 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound or vehicle orally according to a predefined schedule and dosage.
-
Data Collection: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
Visualizations
The following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: Mechanism of action of this compound analogs as HDAC inhibitors in cancer cells.
Caption: General workflow for the preclinical evaluation of this compound analogs.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide for Antibodies Targeting 2-Amino-4-fluorobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of specific antibodies is crucial for the accurate detection and quantification of small molecule drugs and their metabolites. This guide provides a comprehensive comparison of methodologies for analyzing the cross-reactivity of antibodies raised against 2-Amino-4-fluorobenzamide derivatives. Given the nature of these small molecules as haptens, this guide also delves into the foundational principles of antibody production against them and presents a hypothetical cross-reactivity analysis to illustrate key concepts.
Raising Antibodies Against this compound Derivatives: The Hapten-Carrier Principle
Small molecules like this compound derivatives are generally not immunogenic on their own. To elicit a robust immune response, they must be covalently conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies that can recognize the small molecule. The choice of conjugation chemistry is critical as it determines the orientation of the hapten, which in turn influences the specificity of the resulting antibodies.
Below is a generalized workflow for the production and characterization of antibodies against small molecules.
Hypothetical Cross-Reactivity Analysis
To illustrate the principles of antibody cross-reactivity, we present a hypothetical scenario. An antibody is raised against a primary this compound derivative. Its cross-reactivity is then tested against a panel of structurally related analogs using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) is determined for each compound, which is the concentration that inhibits 50% of the antibody binding to the coated antigen. The cross-reactivity is then calculated relative to the primary derivative.
| Compound ID | Structure | Modification from Primary Derivative | IC50 (nM) | Cross-Reactivity (%) |
| Primary Derivative | This compound | - | 10 | 100 |
| Analog A | 2-Amino-benzamide | Removal of fluorine | 50 | 20 |
| Analog B | 2-Amino-4-chlorobenzamide | Fluorine to Chlorine substitution | 25 | 40 |
| Analog C | 4-Fluorobenzamide | Removal of amino group | >1000 | <1 |
| Analog D | 2-Amino-4-fluoroaniline | Benzamide to Aniline | >1000 | <1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Analysis
This is a highly quantitative method for assessing antibody specificity and cross-reactivity.
-
Coating: A 96-well microplate is coated with a conjugate of the primary this compound derivative and a carrier protein (e.g., BSA). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites on the plate are blocked by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of the test compounds (primary derivative and its analogs) for 1-2 hours at room temperature.
-
Incubation: The antibody-competitor mixtures are transferred to the coated and blocked microplate and incubated for 1-2 hours at room temperature.
-
Washing: The washing step is repeated.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG) is added and incubated for 1 hour at room temperature.
-
Washing: The washing step is repeated.
-
Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added, and the plate is incubated until color develops.
-
Stopping Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader. The IC50 values are determined from the resulting dose-response curves.
Western Blot for Small Molecule Detection
While less common for direct small molecule detection, Western blotting can be adapted to assess antibody specificity, particularly if the small molecule can be conjugated to a protein that is then run on a gel.
-
Sample Preparation: Proteins conjugated with the this compound derivative and its analogs are prepared.
-
SDS-PAGE: The conjugated proteins are separated by size using a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
Transfer: The separated proteins are transferred from the gel to a PVDF membrane (0.22 µm pore size is recommended for better retention of smaller proteins).
-
Blocking: The membrane is incubated with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (raised against the this compound derivative) overnight at 4°C.
-
Washing: The membrane is washed three times with a wash buffer.
-
Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The washing step is repeated.
-
Detection: The signal is developed using a chemiluminescent or fluorescent substrate and captured using an imaging system. The intensity of the bands indicates the degree of antibody binding to the different conjugates.
Signaling Pathway Context: HDAC Inhibition
Many this compound derivatives have been investigated as Histone Deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to the expression of tumor suppressor genes and ultimately, cell cycle arrest and apoptosis. Understanding this pathway is crucial for researchers in drug development.
A Comparative Analysis of 2-Amino-4-fluorobenzamide and 2-Amino-4-chlorobenzamide for Researchers and Drug Development Professionals
A detailed examination of the physicochemical properties, synthesis, and potential biological activities of 2-Amino-4-fluorobenzamide and 2-Amino-4-chlorobenzamide reveals subtle yet significant differences that could influence their application in drug discovery and development. This guide provides a comparative overview of these two closely related benzamide derivatives, supported by available data and detailed experimental protocols for further investigation.
This comparative guide delves into the key characteristics of this compound and 2-Amino-4-chlorobenzamide, offering a valuable resource for researchers in medicinal chemistry and drug development. While both compounds share a core 2-aminobenzamide structure, the substitution of a fluorine atom versus a chlorine atom at the 4-position of the benzene ring imparts distinct properties that can affect their synthesis, physicochemical nature, and, most importantly, their biological activity. This document summarizes their known attributes, provides protocols for their synthesis and biological evaluation, and explores their potential as scaffolds for novel therapeutic agents.
Physicochemical Properties: A Tale of Two Halogens
The substitution of fluorine for chlorine introduces predictable yet impactful changes in the physicochemical landscape of the molecule. These differences, summarized in the table below, can influence factors such as membrane permeability, metabolic stability, and binding interactions with biological targets.
| Property | This compound | 2-Amino-4-chlorobenzamide |
| CAS Number | 119023-25-5[1] | 5900-59-4[2] |
| Molecular Formula | C₇H₇FN₂O[1] | C₇H₇ClN₂O[2] |
| Molecular Weight | 154.14 g/mol [1] | 170.60 g/mol [3] |
| Melting Point | Not available | 181.5 °C[4] |
| Boiling Point (Predicted) | Not available | 308.8±27.0 °C[4] |
| Density (Predicted) | Not available | 1.394±0.06 g/cm³[4] |
| Physical Form | Solid[1] | Solid[3][4] |
| Purity | 98%[1] | Not specified |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature[1] | Store at 2°C - 8°C, protect from light[2] |
Synthesis of 2-Amino-4-substituted Benzamides
The synthesis of both this compound and 2-Amino-4-chlorobenzamide can be achieved through several established synthetic routes. A common and versatile method involves the use of isatoic anhydride as a starting material, which reacts with an appropriate amine. Alternatively, synthesis can proceed from the corresponding 2-amino-4-halobenzoic acid.
General Synthesis Workflow from Isatoic Anhydride
Caption: General workflow for the synthesis of 2-aminobenzamide derivatives.
Potential Biological Activities: A Focus on Anticancer Applications
While direct comparative studies on the biological activities of this compound and 2-Amino-4-chlorobenzamide are limited in publicly available literature, the benzamide scaffold is a well-established pharmacophore in a variety of therapeutic agents. Derivatives of these compounds have shown promise as anticancer and antimicrobial agents.
Putative Mechanisms of Anticancer Action
Based on the activities of structurally related compounds, two potential mechanisms of action for these aminobenzamides in cancer are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization.
-
PARP Inhibition: PARP enzymes are crucial for DNA repair. Their inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Benzamide derivatives are known to act as competitive inhibitors of NAD+, the substrate for PARP enzymes.
Caption: Proposed mechanism of PARP inhibition by aminobenzamides.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in cancer cells. Several benzamide derivatives have been identified as tubulin polymerization inhibitors, often by binding to the colchicine binding site on β-tubulin.
Caption: Proposed mechanism of tubulin polymerization inhibition by benzamides.
Comparative Biological Data
While direct, head-to-head comparative data is scarce, the existing literature on derivatives provides some insights. For instance, a derivative of this compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), has demonstrated potent anticancer activity with an IC₅₀ value of 1.30 µM against the HepG2 human liver cancer cell line[5][6]. This highlights the potential of the fluorinated scaffold. Further research is required to determine the specific activities of the parent compounds and to directly compare the efficacy of the fluoro- versus the chloro-substituted analogs.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for their synthesis and biological evaluation are provided below.
Synthesis of 2-Amino-4-substituted Benzamides from 2-Amino-4-substituted Benzoic Acids
Materials:
-
2-Amino-4-fluorobenzoic acid or 2-Amino-4-chlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Ammonia (gas or aqueous solution)
-
Anhydrous toluene
-
Anhydrous Dimethylformamide (DMF) (optional, as catalyst)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-halobenzoic acid (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-amino-4-halobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent like toluene or THF.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.
-
Continue the reaction for 1-2 hours at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate out of the solution.
-
-
Work-up and Purification:
-
Filter the solid product and wash it with cold water and then with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound or 2-Amino-4-chlorobenzamide.
-
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound and 2-Amino-4-chlorobenzamide (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
This compound and 2-Amino-4-chlorobenzamide represent two closely related chemical entities with the potential for development into novel therapeutic agents. The substitution of fluorine versus chlorine at the 4-position offers a subtle yet potentially critical modification that can influence their biological activity and pharmacokinetic properties. While direct comparative data remains limited, the information and protocols provided in this guide offer a solid foundation for researchers to conduct their own comparative studies. Further investigation into their anticancer and antimicrobial properties, particularly through direct head-to-head in vitro and in vivo studies, is warranted to fully elucidate their therapeutic potential and to guide the rational design of next-generation benzamide-based drugs.
References
- 1. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 2-Amino-4-chlorobenzamide | 5900-59-4 | FA140221 [biosynth.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Metabolic Maze: A Comparative Guide to the Stability of 2-Amino-4-fluorobenzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a compound is a critical step in the journey from a promising lead to a viable drug candidate. This guide provides a comprehensive comparison of the metabolic stability of 2-Amino-4-fluorobenzamide derivatives, a class of compounds with significant therapeutic potential, particularly as histone deacetylase (HDAC) inhibitors. By presenting experimental data, detailed protocols, and visualizing key concepts, this document aims to be an invaluable resource for assessing and optimizing the metabolic fate of these molecules.
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of several drugs and clinical candidates. The introduction of a fluorine atom at the 4-position of the benzamide ring is a common strategy to enhance metabolic stability and modulate physicochemical properties. This guide delves into the quantitative assessment of this stability, offering a comparison with alternative compound classes and providing the necessary experimental context for informed decision-making in drug discovery projects.
Comparative Metabolic Stability Data
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in in vitro systems, most commonly using human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability, which can translate to improved bioavailability and a more favorable dosing regimen in vivo.
| Compound Class | Representative Compound | t½ (min) in HLM | CLint (µL/min/mg protein) in HLM | Citation |
| Benzamide | Entinostat (MS-275) | > 60 | < 10 | [1] |
| Benzamide Analog | Mocetinostat (MGCD0103) | > 60 | < 10 | [1] |
| Hydroxamate | Vorinostat (SAHA) | ~ 30 | ~ 23 | [1] |
| Hydroxamate | Belinostat (PXD101) | < 10 | > 69 | [2] |
Note: The data presented are approximations derived from multiple sources and should be used for comparative purposes only. Experimental conditions can vary between studies.
From the table, it is evident that benzamide-based HDAC inhibitors like Entinostat and Mocetinostat generally exhibit higher metabolic stability (longer half-life and lower clearance) compared to hydroxamate-based inhibitors like Vorinostat and Belinostat. This difference is often attributed to the chemical nature of the zinc-binding group; the hydroxamic acid moiety is more susceptible to metabolic degradation than the 2-aminobenzamide group.
The Role of Fluorination in Metabolic Stability
The introduction of fluorine into a drug candidate is a well-established medicinal chemistry strategy to improve its metabolic profile. The carbon-fluorine bond is exceptionally strong and less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. Furthermore, the electron-withdrawing nature of fluorine can shield adjacent positions on the aromatic ring from oxidative metabolism. For this compound derivatives, the fluorine at the 4-position is strategically placed to block a potential site of hydroxylation, a common metabolic pathway for aromatic rings. This strategic placement is a key rationale behind the design of these compounds, aiming for enhanced metabolic stability.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of metabolic stability data, a detailed understanding of the experimental methodology is crucial. The following is a standard protocol for an in vitro metabolic stability assay using human liver microsomes.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (for reaction termination)
-
Control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer and human liver microsomes (e.g., at a final protein concentration of 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the test compound (e.g., to a final concentration of 1 µM) and the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).
Visualizing Key Processes
To better understand the context of metabolic stability assessment and the mechanism of action of these compounds, the following diagrams are provided.
References
A Comparative Guide to the Synthetic Utility of 2-Amino-4-fluorobenzamide and its Alternatives
In the landscape of pharmaceutical and materials science, fluorinated organic molecules play a pivotal role. Among these, 2-Amino-4-fluorobenzamide serves as a critical intermediate in the synthesis of various bioactive compounds. This guide provides a comparative analysis of synthetic routes to this compound and its analogues, offering insights into the efficiency, scalability, and potential challenges associated with each pathway. While direct benchmark studies for this compound are not extensively documented in the public domain, this comparison is built upon established synthetic strategies for structurally related aminobenzamides and aminobenzophenones.
Comparison of Synthetic Strategies
The synthesis of 2-aminobenzamide derivatives can be broadly approached through classical methods, such as those starting from isatoic anhydride, and more contemporary palladium-catalyzed cross-coupling reactions. Each strategy presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.
| Synthetic Route | General Description | Potential Advantages | Potential Challenges |
| From Isatoic Anhydride | This classical approach involves the reaction of isatoic anhydride with an appropriate amine. For this compound, this would theoretically involve a fluorinated isatoic anhydride, which may not be readily available. A more common approach is the synthesis of various N-substituted 2-aminobenzamides from isatoic anhydride and a primary amine.[1] | - Well-established methodology.[1] - Often proceeds in good to excellent yields.[1] - Can be amenable to microwave-assisted synthesis for shorter reaction times.[1] | - Availability of substituted isatoic anhydrides can be limited. - The reaction can be sensitive to the nature of the amine used. |
| Friedel-Crafts Acylation | This method is widely used for the synthesis of 2-aminobenzophenones, which are structurally related to aminobenzamides. It involves the acylation of an aniline derivative with a benzoyl chloride in the presence of a Lewis acid catalyst.[2][3] | - Direct and well-established method for forming the carbon-carbon bond.[2] - Can be suitable for large-scale production.[2] | - Often requires harsh reaction conditions, including high temperatures and strong Lewis acids.[2] - Can suffer from a lack of regioselectivity with substituted anilines. - Not directly applicable for benzamide synthesis without further steps. |
| Palladium-Catalyzed Carbonylation | A modern approach that could be adapted for the synthesis of this compound would involve the palladium-catalyzed carbonylation of a halo-aniline with an amine in the presence of carbon monoxide. | - Milder reaction conditions compared to Friedel-Crafts acylation. - High functional group tolerance. - Good to excellent yields are often achievable. | - Requires specialized equipment for handling carbon monoxide. - The cost of the palladium catalyst and ligands can be a factor. - Optimization of reaction conditions (catalyst, ligand, base, solvent) is often necessary. |
| Via Isoxazole Intermediate | This "greener" approach involves the formation of a substituted benzisoxazole followed by reductive cleavage to yield the desired aminobenzophenone.[2] While demonstrated for benzophenones, adaptation to benzamides would require further synthetic modifications. | - Avoids the harsh conditions of Friedel-Crafts reactions.[2] - Can be more environmentally friendly.[2] | - Multi-step process which may lower the overall yield.[2] - The synthesis of the isoxazole intermediate may require specific starting materials.[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any synthetic route. Below are representative protocols for key transformations, adapted from literature on related compounds.
Synthesis of N-Substituted 2-Aminobenzamides from Isatoic Anhydride (General Procedure)
This protocol is based on the synthesis of various 2-aminobenzamide derivatives and can be adapted for different amines.[1]
Method A (Conventional Heating):
-
A mixture of isatoic anhydride (1 eq.) and the desired primary amine (1.1 eq.) is heated in a suitable solvent (e.g., ethanol, water, or neat) at reflux for a specified time.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization from an appropriate solvent.
Method B (Microwave Irradiation):
-
Isatoic anhydride (1 eq.) and the primary amine (1.1 eq.) are mixed in a microwave-safe vessel, either neat or with a minimal amount of a high-boiling solvent.
-
The mixture is subjected to microwave irradiation at a specified power and for a short duration (e.g., 4-10 minutes).[1]
-
After cooling, the product is isolated and purified as described in the conventional method.
Yields for various 2-aminobenzamide derivatives using these methods have been reported to be in the range of 62-99%.[1]
Visualizing a Plausible Synthetic Pathway
The following diagram illustrates a hypothetical, yet plausible, synthetic route to this compound starting from the readily available 2-amino-4-fluorobenzoic acid. This pathway involves an amide coupling reaction, a common and versatile method in organic synthesis.
Caption: A plausible synthetic route to this compound via activation of the corresponding carboxylic acid followed by amination.
This guide highlights the importance of selecting an appropriate synthetic strategy based on factors such as starting material availability, desired scale, and equipment. While direct comparative data for this compound is sparse, the principles and methodologies applied to structurally similar molecules provide a strong foundation for developing an efficient and robust synthesis. Further research and process optimization are necessary to establish a definitive benchmark for the production of this valuable synthetic intermediate.
References
A Comparative Guide to the Quantitative Analysis of 2-Amino-4-fluorobenzamide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates within complex reaction mixtures is paramount for process optimization, yield determination, and quality control. This guide provides an objective comparison of prevalent analytical techniques for the quantitative analysis of 2-Amino-4-fluorobenzamide, a key fluorinated building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting data and detailed experimental protocols.
Comparative Performance of Analytical Methods
The choice of an analytical method is contingent on factors such as required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While HPLC is a robust and widely adopted technique, GC-MS offers superior sensitivity for volatile compounds, and 19F qNMR provides an elegant, direct measurement for fluorinated molecules without the need for chromatographic separation.
Table 1: Comparison of Quantitative Analytical Methods for this compound
| Parameter | HPLC-UV | GC-MS (with derivatization) | Quantitative 19F NMR (qNMR) |
| Linearity (R²) | > 0.999[1] | > 0.995[2] | Not Applicable (Direct Method) |
| Accuracy (% Recovery) | 98.0 - 102.0%[1] | 95.0 - 110.0%[3] | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0%[1] | < 10.0%[3] | < 3.0% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL[1] | ~10 µg/mL |
| Limit of Quantification (LOQ) | 0.4 - 2 µg/mL[1][4] | 5 - 20 ng/mL[1] | ~50 µg/mL |
| Sample Throughput | High | Medium | Medium |
| Specificity | Good to Excellent | Excellent[2] | Excellent |
| Need for Derivatization | No | Yes (typically) | No |
| Key Advantage | Versatility and robustness | High sensitivity and structural confirmation | Absolute quantification without a specific reference standard |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific reaction mixture matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine analysis due to its robustness and high throughput.
a. Instrumentation and Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: Isocratic or gradient elution. A typical starting point is a mixture of acetonitrile and a pH-controlled aqueous buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., ~254 nm).
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask (e.g., 10 mL).
-
Dilute to volume with the mobile phase or a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Vortex thoroughly to ensure homogeneity.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
c. Calibration:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the diluent.[1]
-
Perform serial dilutions to create a series of calibration standards covering the expected sample concentration range (e.g., 1 - 100 µg/mL).[1]
-
Inject each standard and construct a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent selectivity and sensitivity, particularly when trace-level quantification is required. Derivatization is generally necessary to improve the volatility and thermal stability of the benzamide.
a. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[5]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
b. Derivatization and Sample Preparation:
-
Pipette 100 µL of the reaction mixture into a vial and evaporate the solvent under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS) and 100 µL of a suitable solvent like pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
c. Calibration:
-
Prepare calibration standards of this compound.
-
Subject each standard to the same derivatization procedure as the sample.
-
Inject the derivatized standards and create a calibration curve based on the peak area of the target ion.
Quantitative 19F Nuclear Magnetic Resonance (qNMR)
This technique leverages the 100% natural abundance and high sensitivity of the 19F nucleus, allowing for direct quantification of this compound against a known internal standard without the need for chromatographic separation.[6][7]
a. Instrumentation and Conditions:
-
System: NMR spectrometer with a fluorine-observe probe (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A stable, fluorinated compound with a simple 19F spectrum that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
Key Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire the spectrum with proton decoupling.
-
b. Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the fluorinated internal standard to the same NMR tube.
-
Add the deuterated solvent (e.g., 0.7 mL) and mix until fully dissolved.
c. Quantification:
-
Acquire the 19F NMR spectrum.
-
Integrate the well-resolved signals corresponding to this compound and the internal standard.
-
Calculate the concentration of the analyte using the following formula:
Concentration_Analyte = (Integral_Analyte / N_Analyte) * (N_Standard / Integral_Standard) * (Moles_Standard / Volume_Sample)
Where N is the number of fluorine atoms giving rise to the respective signal.
Visualized Workflows and Relationships
To further clarify the analytical process and the relationship between the discussed methods, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.
Caption: Logical relationship between the compared analytical techniques for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. series.publisso.de [series.publisso.de]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. academic.oup.com [academic.oup.com]
- 6. Alternate strategies to obtain mass balance without the use of radiolabeled compounds: application of quantitative fluorine (19F) nuclear magnetic resonance (NMR) spectroscopy in metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Amino-4-fluorobenzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Amino-4-fluorobenzamide (CAS Number: 119023-25-5), ensuring compliance with safety protocols and regulatory standards.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling. Based on data for the compound and its structural analogs, it is classified with the following hazards:
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear impervious, flame-resistant clothing and chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter. |
| Hand Hygiene | Wash hands thoroughly after handling. |
II. Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Collect solid waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
-
For solutions, use a dedicated, labeled, and sealed waste container. Do not pour this chemical down the drain.[3][4]
Step 2: Container Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: "119023-25-5"
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Date of accumulation.
-
Your name and laboratory contact information.
-
Step 3: Storage of Waste
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Ensure the storage area is a designated hazardous waste accumulation area.
-
Keep the container tightly closed to prevent the release of dust or vapors.[4]
Step 4: Arranging for Disposal
-
Entrust disposal to a licensed waste disposal company. [3] Do not attempt to treat or dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste, including its composition and volume.
Step 5: Handling Spills
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, prevent further dispersion of the material.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in the hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Do not allow the spilled material to enter drains or waterways.[3][4]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-fluorobenzamide
Navigating the complexities of drug discovery and development necessitates a profound respect for the chemical entities we handle. 2-Amino-4-fluorobenzamide, a key building block in medicinal chemistry, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in scientific principles and field-proven best practices. Our goal is to empower researchers with the knowledge to not only protect themselves but also to foster a culture of safety and excellence in the laboratory.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its hazard profile is paramount. This compound (CAS 119023-25-5) presents several potential hazards that dictate the required level of personal protective equipment (PPE).[1][2]
Hazard Identification Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | H302 |
| Skin Irritation (Category 2) | Causes skin irritation. | H315 |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | H319 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation. | H335 |
This information is synthesized from multiple safety data sheets for this compound and its close analogs.
The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The aromatic amine functional group is a well-known structural alert for potential skin sensitization, necessitating robust skin protection to prevent allergic contact dermatitis.
Your Armor in the Lab: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on a risk assessment of the specific procedures being undertaken. Below, we detail the essential PPE for handling this compound, explaining the "why" behind each recommendation.
Gloves are your first line of defense against dermal exposure. However, not all gloves are created equal, and the choice of material is critical when handling aromatic amines.
Glove Material Selection:
Standard disposable nitrile gloves, while common in laboratories, offer poor resistance to aromatic amines and should be avoided for direct or prolonged contact.[3] For handling this compound, more robust glove materials are required.
| Glove Material | Breakthrough Time (General Aromatic Amines) | Recommendation for this compound |
| Nitrile (Thin, Disposable) | < 15 minutes | Not Recommended for direct handling. Suitable only for incidental contact, with immediate replacement upon splash. |
| Neoprene | > 4 hours (Good) | Recommended for routine handling and weighing. |
| Butyl Rubber | > 8 hours (Excellent) | Highly Recommended for extended handling, large quantities, or spill cleanup. |
| Viton® | > 8 hours (Excellent) | Highly Recommended for highest-risk scenarios, though may offer less dexterity. |
Double Gloving: For all handling procedures involving this compound, it is best practice to double-glove . This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. A common and effective combination is a pair of neoprene or butyl rubber gloves over a pair of disposable nitrile gloves.
Given that this compound is a serious eye irritant, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: These are the absolute minimum requirement for any work in a laboratory where chemicals are handled.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing, such as during dissolution or transfer of the compound. They provide a seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: A face shield should be worn in addition to chemical splash goggles when handling larger quantities of the solid or its solutions, or when there is a significant risk of splashing or aerosol generation.
A clean, flame-resistant laboratory coat is essential to protect your skin and personal clothing from contamination.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat that fits properly and is fully buttoned is required.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
As a fine powder, this compound can become airborne, posing an inhalation hazard that can cause respiratory irritation.
-
Engineering Controls: The primary method for controlling inhalation exposure is to handle the solid compound within a certified chemical fume hood.
-
Respirator: If engineering controls are not sufficient or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (N95, P100) is recommended. For situations with potential for vapor exposure from solutions, a combination cartridge for organic vapors and particulates should be used.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure. The following steps provide a clear workflow for handling this compound safely.
The order in which you put on your PPE is important to prevent cross-contamination.[2][6]
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Inner Gloves: Don your first pair of gloves (e.g., nitrile).
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Outer Gloves: Don your second, more chemical-resistant pair of gloves (e.g., neoprene or butyl rubber), ensuring the cuffs are pulled up over the sleeves of your lab coat.
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The guiding principle is "dirty-to-dirty, clean-to-clean."[2][6][7]
-
Outer Gloves: With your gloved hands, peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Gown: Unbutton your lab coat. As you remove it, fold the contaminated outside inwards, away from your body. Place it in the designated area for lab coat laundering or disposal.
-
Eye and Face Protection: Remove your face shield and/or goggles by handling the strap or earpieces. Place them in the designated area for decontamination.
-
Respirator (if worn): Remove your respirator without touching the front.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Visualizing the Workflow: A Graphviz Diagram
The following diagram illustrates the logical flow of operations when handling this compound, from preparation to disposal.
Caption: A flowchart illustrating the key stages of safely handling this compound.
Spill and Emergency Procedures: Preparedness is Key
Even with the best precautions, spills can happen. A well-rehearsed spill response plan is essential.
For a Small Spill (contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Ensure you are wearing appropriate PPE , including double gloves (neoprene or butyl rubber), a lab coat, and chemical splash goggles.
-
Contain the spill with an absorbent material suitable for chemical spills.
-
Gently sweep the solid material into a designated hazardous waste container.
-
Decontaminate the area using a suitable cleaning solution for aromatic amines.[8]
-
Wipe the area with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a Large Spill (outside of the fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Only trained emergency response personnel should clean up large spills.
Waste Disposal: A Responsible Conclusion
Proper waste disposal is a critical final step in the safe handling of this compound. All waste generated should be treated as hazardous.[9][10][11][12][13]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
Place excess this compound and any contaminated solids (e.g., absorbent materials, weighing paper) in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
The label should read "Hazardous Waste" and include the chemical name: "this compound".
-
-
Contaminated PPE:
-
All disposable PPE, including outer and inner gloves, should be placed in the designated solid hazardous waste container.
-
Contaminated lab coats should be handled according to your institution's policy for hazardous chemical contamination.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Empty Containers:
-
The original container of this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
Once triple-rinsed, the empty container can be disposed of as non-hazardous waste, with the label defaced.
-
By adhering to these detailed procedures, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. uwyo.edu [uwyo.edu]
- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. acs.org [acs.org]
- 8. chemkleancorp.com [chemkleancorp.com]
- 9. towson.edu [towson.edu]
- 10. benchchem.com [benchchem.com]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. mtu.edu [mtu.edu]
- 13. chemistry.utoronto.ca [chemistry.utoronto.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
